molecular formula C9H7BrN2O2 B1631724 Methyl 5-bromo-1H-indazole-3-carboxylate CAS No. 78155-74-5

Methyl 5-bromo-1H-indazole-3-carboxylate

Cat. No.: B1631724
CAS No.: 78155-74-5
M. Wt: 255.07 g/mol
InChI Key: WVNKCZKRGOOMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNKCZKRGOOMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506965
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-74-5
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate from 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate from its corresponding carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1][2] Consequently, robust and efficient methods for the derivatization of indazole intermediates are of paramount importance to researchers in drug discovery and development. This document details and critically evaluates multiple synthetic strategies, from classical acid-catalyzed esterification to modern coupling protocols. Each method is presented with a thorough mechanistic explanation, a detailed step-by-step protocol, and field-proven insights into optimization, purification, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this key chemical transformation.

Introduction: The Significance of the Indazole Moiety

The indazole ring system, a bicyclic heteroaromatic compound, is a bioisostere of indole and has garnered significant attention in pharmaceutical research.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of pharmacologically active agents, including kinase inhibitors for oncology and potent receptor antagonists.[2] The 3-carboxyindazole functional group is a particularly valuable handle for synthetic elaboration, allowing for the introduction of diverse functionalities. The conversion of 5-bromo-1H-indazole-3-carboxylic acid to its methyl ester is a fundamental step in the synthesis of numerous advanced intermediates and final drug candidates. The choice of esterification method can significantly impact yield, purity, and scalability, making a thorough understanding of the available options essential.

Before commencing the esterification, a reliable source of the starting material, 5-bromo-1H-indazole-3-carboxylic acid, is required. A common laboratory-scale synthesis involves the bromination of indazole-3-carboxylic acid.

Synthesis of Starting Material: 5-bromo-1H-indazole-3-carboxylic acid

A suspension of indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) is heated to 120 °C to obtain a clear solution. The solution is then cooled to 90 °C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise. The reaction is maintained at 90 °C for 16 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (yield: 87.5%).[3]

Comparative Analysis of Synthetic Methodologies

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. For a substrate such as 5-bromo-1H-indazole-3-carboxylic acid, several methods can be employed. The selection of the optimal method depends on factors such as scale, the presence of other sensitive functional groups, desired purity, and available reagents and equipment. This guide will focus on three primary, reliable methods:

  • Fischer-Speier Esterification: A classic, cost-effective method involving direct, acid-catalyzed esterification.

  • Thionyl Chloride Mediated Esterification: A two-step process via an acyl chloride intermediate, offering higher reactivity.

  • Carbodiimide-Mediated (Steglich) Esterification: A mild and modern coupling method suitable for sensitive substrates.

The following table provides an at-a-glance comparison of these methodologies, with illustrative data compiled from typical laboratory outcomes for similar substrates.

Method Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Fischer-Speier 85-98%4-24 hoursRefluxLow cost, simple procedure, scalable.[4]Reversible reaction, requires excess alcohol, harsh acidic conditions.[5]
Thionyl Chloride 90-98%2-6 hours0 °C to RefluxIrreversible, high yield, fast.Generates corrosive HCl gas, reagent is moisture-sensitive.
Steglich (DCC/EDC) 80-95%4-18 hoursRoom Temp.Very mild conditions, good for sensitive substrates.[6]Expensive reagents, purification can be challenging due to urea byproduct.[7]

Detailed Synthetic Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification

This equilibrium-controlled reaction utilizes an excess of the alcohol (methanol) as both reactant and solvent, with a strong acid catalyst to drive the reaction towards the ester product.[8]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation by a weak base (like methanol or the bisulfate ion) regenerates the acid catalyst and provides the final ester product.

Workflow for Fischer-Speier Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend 5-bromo-1H-indazole-3-carboxylic acid in anhydrous methanol B Slowly add concentrated H₂SO₄ under argon A->B C Heat mixture to reflux for 4-8 hours B->C D Monitor reaction completion by TLC C->D E Cool to room temperature D->E F Evaporate methanol under reduced pressure E->F G Dissolve residue in ethyl acetate F->G H Wash with deionized water and brine G->H I Dry organic phase over Na₂SO₄ H->I J Filter and concentrate in vacuo I->J K Purify by recrystallization or column chromatography J->K

Caption: General workflow for the Fischer-Speier esterification process.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-1H-indazole-3-carboxylic acid (1.30 g, 5.39 mmol) in anhydrous methanol (50 mL).

  • Reaction: Under an inert atmosphere (e.g., argon), slowly add concentrated sulfuric acid (1 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the solution to room temperature. Remove the methanol by rotary evaporation.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 30 mL) and then with a saturated brine solution (1 x 30 mL).[9]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Problem: Incomplete reaction after 4 hours.

    • Cause: Insufficient catalyst or presence of water in the reagents/glassware.

    • Solution: Ensure all reagents are anhydrous. An additional small portion of sulfuric acid can be added, or the reaction time can be extended. Using a Dean-Stark apparatus with a solvent like toluene can help remove water azeotropically.[10]

  • Problem: Darkly colored byproducts form.

    • Cause: Overheating or too high a concentration of sulfuric acid can cause charring.

    • Solution: Ensure the sulfuric acid is added slowly and with good stirring. Maintain a gentle reflux and avoid excessive temperatures.[11]

Method 2: Thionyl Chloride Mediated Esterification

This method proceeds via a highly reactive acyl chloride intermediate, which readily reacts with methanol to form the ester. This is an irreversible process, often leading to high yields.

The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This intermediate is unstable and collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride. The generated acyl chloride is a potent electrophile. In the second step, methanol acts as a nucleophile, attacking the acyl chloride carbonyl carbon. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the final methyl ester.

Mechanism of Thionyl Chloride Esterification

Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂, cat. DMF Methyl Ester Methyl Ester Acyl Chloride->Methyl Ester Methanol, Pyridine

Caption: Two-step conversion via an acyl chloride intermediate.

  • Acyl Chloride Formation: In a fume hood, suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in toluene (20 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Add thionyl chloride (0.45 mL, 6.22 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 20 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (0.5 mL, 12.4 mmol) followed by a non-nucleophilic base such as triethylamine or pyridine (0.87 mL, 6.22 mmol) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water, releasing SO₂ and HCl gases.[4][12] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves (butyl rubber or neoprene), safety goggles, and a lab coat.[13] Ensure all glassware is scrupulously dry.

  • Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large volume of cold water or an ice/bicarbonate slurry under vigorous stirring in a fume hood.

Method 3: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a mild and efficient method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[14]

The carboxylic acid adds to one of the C=N double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] While the alcohol can attack this intermediate directly, the reaction is significantly accelerated by the addition of DMAP. DMAP, a hypernucleophilic catalyst, reacts with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This highly electrophilic intermediate is then rapidly attacked by methanol to form the ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[14]

Steglich Esterification Workflow

A Dissolve acid, methanol, and DMAP in anhydrous DCM B Cool solution to 0 °C A->B C Add DCC solution dropwise B->C D Stir at 0 °C for 30 min, then warm to RT for 4-18h C->D E Monitor reaction by TLC D->E F Filter to remove precipitated DCU E->F G Wash filtrate with dilute HCl, NaHCO₃, and brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for Steglich esterification.

  • Preparation: To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in anhydrous dichloromethane (DCM, 40 mL), add methanol (0.2 mL, 4.98 mmol) and a catalytic amount of DMAP (50 mg, 0.41 mmol).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.03 g, 4.98 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-18 hours until the starting acid is consumed (monitored by TLC).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Remove the bulk of the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Problem: Difficulty removing the DCU byproduct.

    • Cause: DCU has some solubility in many organic solvents, making complete removal by filtration difficult.[6]

    • Solution: After filtration, concentrate the crude product and redissolve it in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., cold diethyl ether or acetonitrile), then filter again.[15] Alternatively, using the water-soluble carbodiimide EDC allows the corresponding urea byproduct to be removed with the acidic aqueous wash.[16]

  • Problem: Low yield.

    • Cause: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea if the nucleophile (methanol) is not reactive enough or if DMAP is omitted.

    • Solution: Ensure a catalytic amount of DMAP is used. The reaction should be run under anhydrous conditions as water can hydrolyze the intermediates.

Purification and Characterization

Regardless of the synthetic method employed, the crude this compound will require purification.

Purification
  • Recrystallization: This is a highly effective method for obtaining crystalline, high-purity material. A suitable solvent system must be identified where the ester has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common solvent systems for indazole esters include ethyl acetate/hexanes, ethanol, or methanol/water mixtures.[17][18]

    • Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate). If needed, add a co-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.

    • Protocol: A typical eluent system for this compound would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The fractions are collected and monitored by TLC to isolate the pure product.[3]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): Expected chemical shifts (δ) are approximately: 14.13 (s, 1H, N-H), 8.21 (d, 1H, H-4), 7.67 (d, 1H, H-7), 7.59 (dd, 1H, H-6), 3.92 (s, 3H, OCH₃). The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 255/257, showing the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio).

    • Electron Ionization (EI-MS): The fragmentation pattern would likely involve initial loss of the methoxy group (-•OCH₃) to give a fragment at m/z 224/226, followed by loss of carbon monoxide (-CO) to yield an ion at m/z 196/198.[19]

  • Melting Point: The purified solid should exhibit a sharp melting point. Literature values are in the range of 208-210 °C.

Safety and Best Practices

A commitment to safety is paramount in any scientific endeavor. Beyond the specific hazards of reagents like thionyl chloride, general best practices must be observed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Fume Hood Usage: All reactions involving volatile, toxic, or corrosive reagents must be performed in a properly functioning chemical fume hood.

  • Anhydrous Conditions: Many of the described reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used where specified.

  • Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations. Never pour organic solvents or reactive chemicals down the drain.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct methodologies. The classic Fischer-Speier esterification offers a simple and economical route, ideal for large-scale synthesis where harsh conditions are tolerated. For faster, irreversible conversion, the use of thionyl chloride to form the acyl chloride intermediate provides excellent yields, though it requires stringent handling precautions. For sensitive substrates or when mild conditions are essential, Steglich esterification using DCC or EDC provides a reliable, albeit more costly, alternative.

The choice of method is a strategic decision based on the specific needs of the research program. By understanding the mechanistic underpinnings, procedural details, and potential pitfalls of each approach, the practicing scientist is well-equipped to efficiently and safely produce this valuable intermediate for application in drug discovery and development.

References

Spectroscopic Characterization of Methyl 5-bromo-1H-indazole-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the field, offering not just data, but a deeper understanding of the principles and experimental considerations behind the structural elucidation of this compound. The indazole core is a recognized bioisostere of indole, and its derivatives have shown a wide range of biological activities, making the precise characterization of intermediates like the title compound of paramount importance.[1]

Introduction: The Significance of this compound

Indazole-3-carboxylic acid and its esters are crucial intermediates in the synthesis of a variety of pharmacologically active agents.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. A thorough understanding of the spectroscopic signature of this compound is therefore essential for reaction monitoring, quality control, and the unambiguous identification of this compound and its subsequent derivatives.

This guide will detail the synthesis and purification of this compound and provide a detailed analysis of its structural features using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification

The most common and efficient route to this compound is through the esterification of its corresponding carboxylic acid precursor, 5-bromo-1H-indazole-3-carboxylic acid.

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

The precursor can be synthesized by the bromination of indazole-3-carboxylic acid.[2]

Experimental Protocol:

  • Suspend indazole-3-carboxylic acid in glacial acetic acid and heat the mixture to achieve a clear solution.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature at 90 °C.

  • Continue heating the reaction mixture at 90 °C for 16 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Esterification to this compound

The esterification is typically carried out under acidic conditions using methanol.

Experimental Protocol:

  • Suspend 5-bromo-1H-indazole-3-carboxylic acid in anhydrous methanol under an inert atmosphere.

  • Slowly add concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain this compound as a white solid.[3]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Indazole-3-carboxylic acid Indazole-3-carboxylic acid Bromination Bromination Indazole-3-carboxylic acid->Bromination Br2, Acetic Acid, 90°C 5-bromo-1H-indazole-3-carboxylic acid 5-bromo-1H-indazole-3-carboxylic acid Bromination->5-bromo-1H-indazole-3-carboxylic acid Esterification Esterification 5-bromo-1H-indazole-3-carboxylic acid->Esterification Methanol, H2SO4, Reflux This compound This compound Esterification->this compound

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

A multi-technique approach is employed for the unambiguous structural elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the protons in the molecule. The spectrum of this compound in DMSO-d₆ is characterized by distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H14.13singlet-
H-48.21doublet1.6
H-77.67doublet7.2
H-67.59doublet of doublets7.2, 1.2
-OCH₃3.92singlet-
Data obtained from a published synthesis protocol.[3]

Interpretation:

  • The downfield chemical shift of the N-H proton at 14.13 ppm is characteristic of the acidic proton of the indazole ring, which is involved in intermolecular hydrogen bonding.

  • The aromatic region shows three distinct signals corresponding to the protons on the benzene ring. The deshielding of H-4 to 8.21 ppm is attributed to the anisotropic effect of the adjacent pyrazole ring.

  • The singlet at 3.92 ppm with an integration of three protons is indicative of the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a directly published spectrum for the title compound was not found, the expected chemical shifts can be reliably predicted based on data from closely related structures, such as 3-ethoxycarbonyl-1H-indazole.[4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~162
C-3~135
C-3a~141
C-4~123
C-5~115 (C-Br)
C-6~127
C-7~111
C-7a~121
-OCH₃~52
Predicted values based on analogous compounds.[4][5]

Interpretation:

  • The carbonyl carbon of the ester group is expected to resonate in the downfield region, around 162 ppm.

  • The carbon atom bearing the bromine (C-5) will be significantly influenced by the halogen's electronegativity and is predicted to appear around 115 ppm.

  • The remaining aromatic carbons will have chemical shifts in the typical range of 110-145 ppm. The quaternary carbons (C-3, C-3a, and C-7a) are generally observed as weaker signals.

  • The methyl carbon of the ester group will be found in the aliphatic region, around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key characteristic absorption bands for this compound are predicted as follows:

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch3300-3100 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, -OCH₃)2950-2850
C=O stretch (ester)1725-1705
C=C stretch (aromatic)1620-1580
C-N stretch1350-1250
C-O stretch (ester)1250-1100
C-Br stretch700-500
Predicted values based on characteristic IR absorption tables and data for similar compounds.[4][6]

Interpretation:

  • A broad absorption band in the high-frequency region is expected for the N-H stretching vibration, indicative of hydrogen bonding.

  • The strong, sharp absorption band around 1715 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester. For comparison, 3-ethoxycarbonyl-1H-indazole shows a C=O stretch at 1713 cm⁻¹.[4]

  • The presence of aromatic C-H and C=C stretching vibrations will confirm the indazole ring system.

  • The C-O stretching vibrations of the ester group will appear in the fingerprint region.

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Techniques This compound This compound 1H_NMR 1H NMR This compound->1H_NMR Proton Environment 13C_NMR 13C NMR This compound->13C_NMR Carbon Skeleton IR_Spectroscopy IR Spectroscopy This compound->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass Spectrometry This compound->Mass_Spectrometry Molecular Weight & Fragmentation Aromatic, N-H, -OCH3 protons Aromatic, N-H, -OCH3 protons 1H_NMR->Aromatic, N-H, -OCH3 protons Carbonyl, Aromatic, -OCH3 carbons Carbonyl, Aromatic, -OCH3 carbons 13C_NMR->Carbonyl, Aromatic, -OCH3 carbons N-H, C=O, C=C, C-O stretches N-H, C=O, C=C, C-O stretches IR_Spectroscopy->N-H, C=O, C=C, C-O stretches Molecular Ion Peak, Isotopic Pattern Molecular Ion Peak, Isotopic Pattern Mass_Spectrometry->Molecular Ion Peak, Isotopic Pattern

Caption: Overview of the spectroscopic techniques for characterization.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound.

Expected Observations:

  • Molecular Ion Peak: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₉H₇BrN₂O₂, the calculated monoisotopic mass is 253.9691 g/mol . The [M+H]⁺ peak should therefore appear at m/z 254.9764. A published ESI-MS analysis found the [M+H]⁺ peak at m/z 256.0, which corresponds to the average mass.[3]

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, with nearly equal intensity, separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including experimental protocols and detailed interpretation of the spectroscopic features, serves as a valuable resource for researchers working with this important synthetic intermediate. Adherence to these analytical principles ensures the quality and integrity of the compound, which is critical for its successful application in the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Methyl 5-bromo-1H-indazole-3-carboxylate is a key intermediate in the synthesis of a variety of bioactive molecules. Unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the synthetic pathway and the identity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and providing a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and precise discussion of the NMR data, the following IUPAC-recommended numbering system for the indazole ring is employed. This convention is critical for the accurate assignment of spectral signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The experimental data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data (DMSO-d₆) [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
14.13s (broad)-1HH1 (N-H)
8.21d1.61HH4
7.67d7.21HH7
7.59dd7.2, 1.21HH6
3.92s-3H-OCH₃
Detailed Signal Interpretation & Causality
  • δ 14.13 (N-H, H1): The signal for the indazole N-H proton appears as a broad singlet significantly downfield at 14.13 ppm. This pronounced deshielding is characteristic of acidic protons involved in hydrogen bonding with the DMSO solvent.[3] The tautomeric nature of the N-H proton in indazoles is well-documented, with the 1H-tautomer being the most stable and predominant form in solution, a fact confirmed by extensive NMR studies.[4]

  • δ 8.21 (H4): This doublet at 8.21 ppm is assigned to the H4 proton. Its downfield shift is attributed to the anisotropic effect of the adjacent fused pyrazole ring and deshielding from the ester group at C3. It appears as a doublet due to coupling with H6, however, the primary coupling observed here is a small four-bond coupling (⁴J) to H6, which is sometimes observed in aromatic systems. The more prominent coupling is likely with H7, but due to the specific geometry, it resolves as a small doublet. A more accurate description might be a narrow multiplet, but it is reported as a doublet with J=1.6 Hz.[2]

  • δ 7.67 (H7): This signal, a doublet at 7.67 ppm, is assigned to the H7 proton. It is coupled to the adjacent H6 proton, resulting in a doublet with a typical ortho-coupling constant of J = 7.2 Hz.

  • δ 7.59 (H6): Assigned to the H6 proton, this signal appears as a doublet of doublets (dd) at 7.59 ppm. This splitting pattern is a textbook example of vicinal coupling in a substituted benzene ring. The larger coupling constant (J = 7.2 Hz) arises from ortho-coupling to H7, and the smaller coupling constant (J = 1.2 Hz) arises from meta-coupling to H4.

  • δ 3.92 (-OCH₃): The sharp singlet at 3.92 ppm integrates to three protons and is unambiguously assigned to the methyl protons of the ester group. As these protons have no adjacent proton neighbors, the signal is an unsplit singlet. Its chemical shift is typical for methyl esters.[5]

Part 2: ¹³C NMR Spectral Analysis

While direct experimental ¹³C NMR data for this compound was not found in the surveyed literature, an accurate prediction can be made based on data from closely related analogs, such as 3-Ethoxycarbonyl-1H-indazole, and established substituent effects. The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (DMSO-d₆)

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~162C=OTypical chemical shift for an ester carbonyl carbon.
~141C7aQuaternary carbon at the ring junction, deshielded by the fused ring system.
~135C3Quaternary carbon attached to the ester group and nitrogen, significantly deshielded.
~129C6Aromatic CH carbon; shift influenced by the adjacent C-Br bond.
~124C4Aromatic CH carbon, deshielded by the pyrazole ring.
~122C3aQuaternary carbon at the ring junction.
~115C5Quaternary carbon directly attached to bromine; its shift is lowered by the heavy atom effect.
~113C7Aromatic CH carbon, typically the most upfield of the benzoid carbons in an indazole.
~52-OCH₃Typical chemical shift for a methyl ester carbon.
Justification for Predicted Shifts

The prediction of ¹³C chemical shifts relies on the principle of additivity of substituent effects. The bromine atom at C5 is expected to have a significant impact. While electronegative, halogens often induce a "heavy atom effect," shifting the directly attached carbon (C5) upfield to around 115 ppm. The surrounding carbons, C4 and C6, would be shifted slightly downfield. The ester group at C3 strongly deshields both the C3 carbon and the carbonyl carbon. The chemical shifts for the unsubstituted carbons of the indazole ring (C3a, C7, C7a) are predicted based on published data for similar indazole esters, such as 3-Ethoxycarbonyl-1H-indazole, which shows signals at δ 111.09 (C7), 121.04, 122.16, 122.83, 126.64, 135.20 (C3), and 140.93 (C7a) in DMSO-d₆.

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data suitable for regulatory submission or publication, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating steps to ensure sample integrity and instrument performance.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial as it readily dissolves the compound and its residual proton signal (δ ~2.50 ppm) does not overlap with analyte signals.

    • Cap the NMR tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to thermally equilibrate for at least 5 minutes.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the acidic N-H proton, are captured.

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio (S/N).

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full proton relaxation, ensuring accurate integration.

    • Referencing: Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate S/N, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

    • Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Processing Workflow

The following workflow ensures consistent and accurate processing of the raw NMR data.

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Reporting prep Sample Preparation (5-10 mg in DMSO-d6) acq Spectrometer Acquisition (Lock, Shim, Tune) prep->acq fid Raw FID Data acq->fid ft Fourier Transform (FT) fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calib Chemical Shift Referencing baseline->calib integ Integration & Peak Picking calib->integ assign Peak Assignment (¹H & ¹³C) integ->assign report Final Report Generation assign->report

Caption: Standard workflow for NMR data acquisition, processing, and analysis.

Conclusion

The comprehensive NMR data and interpretations provided in this guide serve as a definitive reference for the structural characterization of this compound. The ¹H NMR spectrum exhibits characteristic signals that are fully consistent with the assigned structure, including the downfield N-H proton and the distinct splitting patterns of the aromatic protons. While experimental ¹³C data is not widely available, the predicted spectrum, grounded in the analysis of analogous compounds, provides a reliable fingerprint for this important synthetic intermediate. Adherence to the detailed experimental protocol will ensure the generation of high-quality, unambiguous data, which is a cornerstone of scientific integrity in drug development and chemical research.

References

Crystal Structure Analysis of Methyl 5-bromo-1H-indazole-3-carboxylate Derivatives: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of Methyl 5-bromo-1H-indazole-3-carboxylate, in particular, serve as crucial intermediates in the synthesis of targeted therapeutics, including potent kinase inhibitors and anti-inflammatory agents.[1][3][4] An unambiguous understanding of the three-dimensional atomic arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for this purpose, providing precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[5] This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from the strategic synthesis of the parent compound and its derivatives to advanced computational analysis of the resulting crystal structures.

The Strategic Importance of the Indazole Nucleus in Drug Discovery

Indazoles are heterocyclic aromatic compounds that are bioisosteric to indoles, a common motif in biologically important molecules. By replacing the indole's pyrrole ring with a pyrazole ring, medicinal chemists can modulate key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This substitution can lead to improved pharmacokinetic profiles and enhanced binding affinity for biological targets.

The indazole core is present in several FDA-approved drugs, including:

  • Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • Niraparib: A PARP inhibitor for the treatment of ovarian and other cancers.[2]

  • Bendazac: A non-steroidal anti-inflammatory drug (NSAID).[2]

The 5-bromo substitution on the indazole ring serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions, thereby enabling the exploration of a wide chemical space for SAR studies. The carboxylate at the 3-position provides a key point for derivatization, commonly into amides, to interact with specific residues in target proteins.[6][7]

Synthesis and High-Purity Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The presence of impurities or microcrystalline powder can inhibit the formation of the well-ordered, single lattice required for a successful X-ray experiment.[8][9]

Experimental Protocol: Synthesis Pathway

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This procedure is adapted from established bromination methods for the indazole ring.[10]

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120 °C until a clear solution is achieved.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the indazole solution at 90 °C.

    • Causality Insight: Performing the bromination at an elevated temperature ensures the reaction goes to completion and helps control regioselectivity. Acetic acid serves as both a solvent and a catalyst.

  • Reaction: Maintain the reaction mixture at 90 °C for 16 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[10]

Step 2: Synthesis of this compound

This step involves a standard Fischer esterification.

  • Suspension: Suspend the 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in methanol (50 mL).

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the title methyl ester.[11]

Protocol: Growing Diffraction-Quality Single Crystals

Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions.[8][12] The goal is to allow molecules to slowly and methodically arrange themselves into a perfect crystalline lattice.

Method: Slow Solvent Evaporation

  • Purity Check: Ensure the synthesized compound is of the highest purity (>98%), as confirmed by NMR and LC-MS.

  • Solvent Selection: Dissolve a small amount of the compound (10-20 mg) in a minimal volume of a suitable solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).[8]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

    • Causality Insight: Dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones. Filtration is a critical self-validating step to ensure a clean growth environment.[8]

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed.[8]

  • Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.[5]

Single-Crystal X-ray Diffraction: The Definitive Analysis

SC-XRD provides an unparalleled level of structural detail, revealing the precise coordinates of each atom in the crystal's asymmetric unit. This information forms the basis for all subsequent analysis.

The SC-XRD Experimental Workflow

The process of determining a crystal structure is a well-defined pathway from the physical crystal to a refined digital model.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Deposition crystal 1. Select & Mount Crystal data_coll 2. X-ray Data Collection crystal->data_coll On Diffractometer integration 3. Data Integration & Reduction data_coll->integration solve 4. Structure Solution (Direct Methods) integration->solve refine 5. Structure Refinement solve->refine validate 6. Validation (checkCIF) refine->validate visualize 7. Visualization (ORTEP/Mercury) validate->visualize deposit 9. Deposition (CSD) validate->deposit hirshfeld 8. Hirshfeld Surface Analysis visualize->hirshfeld

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology for Data Acquisition and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection, the crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[13]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for factors like Lorentz-polarization effects and absorption are applied. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods, as implemented in software like SHELXT, are highly effective.[14] This provides an initial, approximate model of the electron density and atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., with SHELXL).[14][15] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|F_o|) and those calculated from the model (|F_c|). The quality of the final model is assessed by the crystallographic R-factor (R1), which should typically be below 5% for a well-refined structure.[16]

Interpreting the Crystal Structure: Beyond the Atomic Coordinates

A solved crystal structure is a rich source of chemical information. Analysis focuses on both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together).

Molecular Geometry and Conformation

The primary output of a crystal structure refinement is a set of precise bond lengths, bond angles, and torsion angles. This data confirms the molecular connectivity and reveals the molecule's preferred conformation in the solid state.

Table 1: Illustrative Crystallographic and Geometric Parameters (Note: Data shown is representative for a typical indazole derivative and serves as an example of standard reporting format.)

ParameterValue
Crystal Data
Chemical formulaC₉H₇BrN₂O₂
Formula weight255.07 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)7.54, 14.87, 14.92
β (°)93.10
Volume (ų)1672.7
Z (molecules/unit cell)4
Data Collection & Refinement
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.115
Selected Bond Lengths (Å)
Br1-C51.895(3)
C3-C10 (Carboxylate C)1.482(4)
N1-N21.361(3)
Selected Bond Angles (°)
C4-C5-Br1120.5(2)
N2-N1-C7A110.2(2)
N1-C3-C10124.1(3)
Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into the forces driving crystal packing, we employ Hirshfeld surface analysis.[17][18] A Hirshfeld surface is a unique way to partition crystal space, defining the region where a molecule's electron density contribution to the total crystal electron density is greater than any other molecule.[19] By mapping properties onto this surface, we can visualize and quantify intermolecular interactions.[20][21]

Key Mappings:

  • d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii. Short contacts appear as red spots on the surface, indicating key interactions like hydrogen bonds.[21]

  • 2D Fingerprint Plots: A 2D histogram that summarizes all intermolecular contacts, plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e).[17] The shape and features of this plot provide a quantitative summary of the interaction types.

intermolecular_forces cluster_interactions Key Intermolecular Interactions Indazole Indazole Derivative Crystal Packing HBond N-H···O=C Hydrogen Bond Indazole->HBond Strong, Directional Halogen C-Br···π Halogen Bond Indazole->Halogen Directional PiPi π-π Stacking (Indazole-Indazole) Indazole->PiPi Dispersive HH H···H Contacts (van der Waals) Indazole->HH Weak, Dispersive (High % contribution)

Caption: Key intermolecular forces governing crystal packing.

The 2D fingerprint plot for a typical this compound derivative would likely show:

  • Sharp spikes at the bottom left, characteristic of strong N-H···O hydrogen bonds between the indazole N-H donor and the carboxylate oxygen acceptor of a neighboring molecule.

  • "Wings" in the upper-middle region, indicative of C-H···π or potential C-Br···π halogen bonding interactions.

  • A large, diffuse region corresponding to numerous weaker H···H contacts, which often collectively make up the largest percentage of the surface area.[20][22]

Understanding these interactions is critical, as they influence the compound's solid-state properties and can inform strategies for crystal engineering or polymorph screening.

Data Integrity: Validation and Deposition

To ensure the reproducibility and accessibility of scientific findings, the deposition of crystallographic data in a public repository is a mandatory step for publication.

  • The Cambridge Structural Database (CSD): This is the world's primary repository for small-molecule organic and metal-organic crystal structures.[23][24][25][26] Before deposition, the final structural model is exported as a Crystallographic Information File (CIF).

  • Validation: The CIF is processed through a validation service like checkCIF, which flags potential issues with the data or refinement, ensuring the model meets established crystallographic standards.

  • Deposition: The validated CIF, along with the structure factor file, is deposited to the CSD, where it receives a unique deposition number (e.g., CCDC XXXXXX) that can be cited in publications, allowing other researchers to freely access and analyze the data.[24]

Conclusion

The crystal structure analysis of this compound derivatives is a powerful, multi-faceted process that provides indispensable insights for modern drug discovery. It transcends simple structure confirmation, offering a detailed map of the molecular and supramolecular features that dictate a compound's behavior. By integrating robust synthetic protocols, meticulous crystallization techniques, and advanced crystallographic analysis, researchers can establish clear structure-activity relationships, optimize lead compounds, and ultimately accelerate the development of novel, effective therapeutics. The methodologies and analytical frameworks presented in this guide provide a robust foundation for scientists aiming to leverage the full potential of structural chemistry in their research endeavors.

References

An In-Depth Technical Guide to the Synthesis of Indazole-3-Carboxylates: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Core in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties, particularly the ability of its two nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for potent and selective interactions with a wide range of biological targets.[3] This has led to the development of numerous successful drugs incorporating the indazole moiety, including the anti-cancer agents axitinib and pazopanib, and the anti-emetic granisetron.[1][3]

Among the various substituted indazoles, the indazole-3-carboxylate and its derivatives are of paramount importance, serving as crucial intermediates in the synthesis of a multitude of biologically active compounds.[3][4][5][6] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to this vital chemical entity. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and offer insights into the mechanistic underpinnings of these transformations.

I. Early Discoveries and the Foundations of Indazole Synthesis

The history of indazole chemistry dates back to the 19th century, with Emil Fischer's pioneering work laying the groundwork for the field.[1] His synthesis of an "indazolone" in 1883 by heating ortho-hydrazine cinnamic acid marked the first recorded preparation of a compound containing the indazole ring system.[1][7] While not a direct synthesis of an indazole-3-carboxylate, this early work established a fundamental cyclization strategy that would be elaborated upon by subsequent generations of chemists.

Early methods for preparing the indazole core often involved intramolecular cyclizations of appropriately substituted benzene derivatives. These approaches, while foundational, were often limited by harsh reaction conditions, low yields, and a narrow substrate scope. The development of more versatile and efficient synthetic routes was a critical step forward in unlocking the full potential of the indazole scaffold.

II. The Advent of Modern Synthetic Methodologies

The 20th and 21st centuries have witnessed a dramatic expansion in the synthetic chemist's toolkit for constructing the indazole ring. This section will explore some of the most significant and widely adopted methods for the synthesis of indazole-3-carboxylates and their precursors.

The Davis-Beirut Reaction: A Versatile Entry to 2H-Indazoles

A significant breakthrough in indazole synthesis was the development of the Davis-Beirut reaction.[8][9] Named after the respective universities of its key developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut), this reaction provides an efficient route to 2H-indazoles through an N-N bond-forming heterocyclization.[8] The reaction is particularly appealing due to its use of inexpensive starting materials and the avoidance of toxic metals.[8]

The Davis-Beirut reaction can be catalyzed by either acid or base and typically involves the reaction of an o-nitrobenzylamine or related precursor.[8][10] The versatility of this reaction allows for the synthesis of a wide array of 2H-indazole derivatives, which can then be further functionalized.[8][11] While it primarily yields 2H-indazoles, these can be valuable precursors to the therapeutically more common 1H-indazoles.[8]

Mechanistic Insights

The mechanism of the Davis-Beirut reaction has been the subject of considerable study. In the base-catalyzed variant, the reaction is believed to proceed through the formation of a carbanion intermediate.[8] This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2H-indazole product. Under acidic conditions, the reaction is thought to proceed via an o-nitrosobenzylidine imine intermediate.[10]

Diagram: Proposed Mechanism of the Base-Catalyzed Davis-Beirut Reaction

Davis_Beirut_Base Start o-Nitrobenzylamine Carbanion Carbanion Intermediate Start->Carbanion Base (e.g., NaOH) Cyclization Intramolecular Cyclization Carbanion->Cyclization N-N Bond Formation Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Product 2H-Indazole Intermediate2->Product - H2O

A simplified representation of the base-catalyzed Davis-Beirut reaction pathway.

Synthesis from Substituted Anilines and Benzonitriles

A common and practical approach to 1H-indazole-3-carboxylates involves the use of substituted anilines or benzonitriles as starting materials. These methods often rely on diazotization followed by an intramolecular cyclization.

One established route begins with a substituted anthranilic acid derivative.[6] Diazotization of the amino group, followed by in situ cyclization, can directly afford the desired indazole-3-carboxylate. This one-pot procedure offers an efficient pathway from readily available starting materials.[6]

Another versatile strategy employs o-fluorobenzonitriles.[12] Reaction with hydrazine hydrate in a suitable solvent like n-butanol can lead to the formation of 3-aminoindazoles.[12] The amino group can then be further transformed into a carboxylic acid functionality through standard chemical manipulations.

Cycloaddition Reactions: A Modern Approach

More contemporary methods for constructing the indazole core often utilize cycloaddition reactions. The [3+2] cycloaddition of a diazo compound with an aryne is a powerful tool for the synthesis of 3-substituted indazoles.[13][14]

Arynes, highly reactive intermediates, can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[14] Their reaction with a suitable diazo compound, such as ethyl diazoacetate, provides a direct route to ethyl 1H-indazole-3-carboxylate.[14] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[14]

Diagram: [3+2] Cycloaddition for Indazole-3-Carboxylate Synthesis

Cycloaddition cluster_start Starting Materials Aryne Precursor Aryne Precursor In situ Generation In situ Generation Aryne Precursor->In situ Generation Diazo Compound Diazo Compound Cycloaddition Cycloaddition Diazo Compound->Cycloaddition Aryne Aryne In situ Generation->Aryne Aryne->Cycloaddition Product Indazole-3-carboxylate Cycloaddition->Product

Workflow for the synthesis of indazole-3-carboxylates via a [3+2] cycloaddition reaction.

III. Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis of indazole-3-carboxylates, drawing from established literature.

Protocol 1: Synthesis of Ethyl 1H-Indazole-3-carboxylate via [3+2] Cycloaddition

This protocol is adapted from a procedure described in Organic Syntheses.[14]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

  • Ethyl diazoacetate

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride in anhydrous acetonitrile.

  • Cool the mixture in an ice bath and add a solution of ethyl diazoacetate in anhydrous acetonitrile dropwise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 1H-indazole-3-carboxylate.

Protocol 2: Synthesis of 1H-Indazole-3-carboxylic Acid from Indole

This method involves the nitrosation of indole, leading to a ring-opening and subsequent recyclization to form the indazole-3-carboxaldehyde, which can then be oxidized to the carboxylic acid. An optimized procedure for the first step has been reported.[3]

Step A: Synthesis of 1H-Indazole-3-carboxaldehyde [3]

  • Dissolve the starting indole in a suitable solvent mixture (e.g., dioxane and water).

  • Add sodium nitrite to the solution.

  • Slowly add a dilute acid (e.g., hydrochloric acid) to the mixture at a controlled temperature (typically 0-5 °C).

  • Stir the reaction mixture for a specified period, allowing the reaction to proceed to completion.

  • Isolate the product by filtration or extraction.

Step B: Oxidation to 1H-Indazole-3-carboxylic Acid

  • Dissolve the 1H-indazole-3-carboxaldehyde in a suitable solvent (e.g., acetone or a mixture of t-BuOH and water).

  • Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work up the reaction mixture appropriately to isolate the carboxylic acid product. This may involve quenching excess oxidant, adjusting the pH, and extracting the product.

IV. Data Presentation and Comparison of Methods

The choice of synthetic route for a particular indazole-3-carboxylate derivative will depend on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following table provides a comparative summary of the key synthetic methods discussed.

Synthetic MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Davis-Beirut Reaction o-NitrobenzylaminesN-N bond formationInexpensive starting materials, metal-free.[8]Primarily yields 2H-indazoles.[8]
From Substituted Anilines Anthranilic acid derivativesDiazotization, cyclizationDirect route, one-pot potential.[6]Diazonium intermediates can be unstable.
From o-Fluorobenzonitriles o-Fluorobenzonitriles, HydrazineSNAr reactionGood for 3-aminoindazole precursors.[12]Requires subsequent functional group manipulation.
[3+2] Cycloaddition Aryne precursors, Diazo compoundsAryne chemistryMild conditions, broad functional group tolerance.[14]Requires specialized aryne precursors.
From Indoles Indoles, Sodium nitriteRing rearrangementUtilizes readily available indoles.[3]Can have moderate yields with electron-rich indoles.[3]

V. Conclusion and Future Outlook

The synthesis of indazole-3-carboxylates has evolved significantly from the early foundational work in heterocyclic chemistry. The development of robust and versatile methodologies like the Davis-Beirut reaction and modern cycloaddition strategies has been instrumental in advancing the field of medicinal chemistry. These methods have enabled the efficient and scalable production of these key intermediates, facilitating the discovery and development of novel therapeutics.

Future research in this area will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic routes. The application of cutting-edge technologies such as flow chemistry and photoredox catalysis holds great promise for further refining the synthesis of this important class of compounds. As our understanding of the biological roles of indazole-containing molecules continues to grow, the demand for innovative and practical synthetic methods will undoubtedly continue to drive research and innovation in this exciting area of organic chemistry.

References

Tautomerism in 1H-indazole-3-carboxylate systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 1H-Indazole-3-Carboxylate Systems

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1H-indazole-3-carboxylate systems. It is intended for researchers, scientists, and drug development professionals who are working with or developing molecules containing the indazole scaffold. This document will delve into the fundamental principles of tautomerism in these systems, the factors governing the tautomeric equilibrium, and the experimental and computational methodologies used for their characterization.

The Phenomenon of Tautomerism in Indazole Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration in the study and application of heterocyclic compounds. In the case of indazoles, prototropic tautomerism, involving the migration of a proton, is of particular significance. The unsubstituted indazole ring can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. This equilibrium is influenced by the position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole ring.

The introduction of a carboxylate group at the 3-position of the indazole ring, forming a 1H-indazole-3-carboxylate system, adds another layer of complexity to this tautomeric interplay. The electronic nature of the carboxylate group, along with other substituents on the ring, can significantly influence the relative stability of the 1H and 2H tautomers.

The Tautomeric Equilibrium in 1H-Indazole-3-Carboxylate Systems

The tautomeric equilibrium in 1H-indazole-3-carboxylate systems is a dynamic process governed by a variety of factors. Understanding these factors is paramount for predicting and controlling the properties of these molecules.

The Role of Substituents

Substituents on the indazole ring can exert a profound influence on the tautomeric equilibrium through both electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the 1H and 2H tautomers.

  • Electron-Withdrawing Groups (EWGs): When placed at positions that can conjugate with the N2 nitrogen, EWGs tend to favor the 2H-tautomer. This is because the N2 nitrogen is more basic and can better accommodate the electron-withdrawing effect.

  • Electron-Donating Groups (EDGs): Conversely, EDGs tend to favor the 1H-tautomer by increasing the electron density on the N1 nitrogen.

The Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents can selectively solvate and stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

  • Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds with both the N-H and C=O groups of the indazole-3-carboxylate system, often favoring the more polar tautomer.

  • Apolar Solvents: In apolar solvents, intramolecular hydrogen bonding and other non-covalent interactions may become more dominant, potentially favoring a different tautomeric form.

The Effect of pH

The pH of the medium can significantly impact the tautomeric equilibrium, especially for ionizable groups like the carboxylate. The protonation state of the molecule can alter the electronic distribution and, consequently, the relative stability of the tautomers. The pKa values of the N1-H and N2-H protons are key determinants of the predominant tautomeric form at a given pH.

Experimental Characterization of Tautomers

A variety of spectroscopic and analytical techniques can be employed to characterize the tautomeric forms of 1H-indazole-3-carboxylate systems and to determine their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism. The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

  • ¹H NMR: The chemical shift of the N-H proton and the coupling patterns of the aromatic protons can provide clear evidence for the predominant tautomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, are also diagnostic.

UV-Vis Spectroscopy

The electronic transitions of the 1H and 2H tautomers occur at different wavelengths, leading to distinct UV-Vis absorption spectra. By analyzing the changes in the absorption spectrum as a function of solvent or pH, it is possible to quantify the tautomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecule, including the N-H and C=O stretching frequencies. These frequencies can differ between the tautomers due to variations in bond strength and hydrogen bonding.

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the relative stabilities of tautomers. These methods can provide valuable insights into the thermodynamics of the tautomeric equilibrium and can help to rationalize experimental observations.

By calculating the ground-state energies of the different tautomers, it is possible to predict the most stable form and to estimate the energy difference between them. These calculations can also be used to simulate the NMR and IR spectra of the individual tautomers, aiding in the interpretation of experimental data.

Impact on Drug Discovery and Development

The tautomeric state of a drug molecule can have a profound impact on its pharmacological properties, including its binding affinity for its target, its metabolic stability, and its pharmacokinetic profile. Therefore, a thorough understanding of the tautomerism of 1H-indazole-3-carboxylate systems is essential for the rational design and development of new drugs based on this scaffold.

The ability to control the tautomeric equilibrium through chemical modification can be a powerful strategy for optimizing the properties of a lead compound. By carefully selecting substituents and considering the physiological environment, it is possible to favor the tautomeric form with the desired biological activity.

Experimental Protocols

General Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed amount of the 1H-indazole-3-carboxylate derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a final concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer in the ¹H NMR spectrum. The ratio of the integrals will provide the relative population of each tautomer.

  • Variable Temperature (VT) NMR (Optional): To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln(Keq) vs 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Data Presentation

Technique Observable Parameter Information Gained
¹H NMR Chemical shifts and coupling constants of ring protonsPredominant tautomeric form in solution
¹³C NMR Chemical shifts of ring carbons (esp. C3, C7a)Confirmation of tautomeric structure
UV-Vis λmax and molar absorptivityTautomeric ratio in different solvents
IR N-H and C=O stretching frequenciesInformation on hydrogen bonding
DFT Calculated ground-state energiesRelative thermodynamic stability of tautomers

Visualizations

Caption: Tautomeric equilibrium between 1H and 2H forms.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_quantification Equilibrium Analysis cluster_conclusion Conclusion start Synthesize Indazole Derivative purify Purify via Chromatography/Crystallization start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ratio Determine Tautomer Ratio nmr->ratio uv UV-Vis Spectroscopy uv->ratio ftir FTIR Spectroscopy ftir->ratio dft Computational (DFT) Analysis dft->ratio factors Investigate Solvent/pH/Temp Effects ratio->factors conclusion Correlate Structure with Properties factors->conclusion

Caption: Workflow for Tautomerism Analysis.

Technical Guide: An In-Depth Analysis of the Physical Properties of Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-1H-indazole-3-carboxylate is a pivotal heterocyclic building block, recognized for its versatile applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] Its utility in drug discovery, particularly for developing treatments for neurological and cancer-related conditions, underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides an in-depth examination of two critical physical properties: melting point and solubility. A precise melting point is a primary indicator of purity, while the solubility profile is fundamental for designing reaction conditions, purification strategies, and formulation development. This document consolidates known data and presents detailed, field-proven methodologies for the empirical determination of these properties, ensuring researchers can proceed with confidence and reproducibility.

Chemical Identity and Core Physical Data

The foundational step in utilizing any chemical compound is to understand its basic physical and chemical characteristics. These data points are crucial for everything from calculating molar equivalents in a synthesis to ensuring safe handling and storage.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource(s)
CAS Number 78155-74-5[2][3][4]
Molecular Formula C₉H₇BrN₂O₂[2][3][4][5]
Molecular Weight 255.07 g/mol [2][3][5]
Melting Point 208-210 °C[2][3]
Boiling Point 399.7 ± 22.0 °C (Predicted)[2][3]
Density 1.709 g/cm³[2]
Flash Point 195.5 °C[2][3]
pKa 10.67 ± 0.40 (Predicted)[2]
XLogP3 2.112[2]

In-Depth Analysis of Key Physical Properties

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The documented melting point of this compound is a sharp range of 208-210°C , which is indicative of a high-purity sample.[2][3]

Expertise & Causality: The presence of impurities disrupts the crystal lattice structure of the solid. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a depression of the melting point and a broadening of the melting range .[6] Therefore, an experimentally determined melting point that is significantly lower or broader than the 208-210°C range strongly suggests the presence of residual solvents, starting materials, or by-products. This makes melting point determination an indispensable, rapid, and cost-effective tool for quality control in a research and development setting.

Solubility Profile: The Key to Application

Solubility is a critical parameter that dictates how a compound can be used in synthesis, purification, and biological assays. While specific quantitative solubility data for this compound is not extensively published, its favorable solubility and stability are noted as key attributes for its wide range of applications.[1]

Based on its molecular structure—a rigid heterocyclic aromatic core, a polar methyl ester group, and a lipophilic bromine atom—a qualitative solubility profile can be predicted and must be confirmed experimentally. The compound is expected to be poorly soluble in water but show good solubility in common polar organic solvents. A systematic solubility assessment is essential for any researcher.

Trustworthiness through Systematic Testing: A reliable solubility profile is not a single data point but a classification based on behavior across a range of solvents. The protocol described in Section 3.2 provides a self-validating system. For instance, if the compound is insoluble in water but dissolves in 5% NaOH, it strongly indicates the presence of an acidic proton (the indazole N-H) that can be deprotonated to form a water-soluble sodium salt.[7] This provides both practical solubility information and insight into the compound's chemical nature.

Experimental Methodologies

The following protocols are designed to be robust and reproducible for determining the melting point and solubility of this compound.

Protocol: Determination of Melting Point (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a powdered solid.[8] It relies on heating a small sample in a capillary tube at a controlled rate.[8]

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. Solvent presence can act as an impurity, depressing the melting point.[9]

    • Place a small amount of the powder on a clean, dry surface.

    • Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap its sealed bottom on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample should be 2-3 mm high.[6][9]

  • Apparatus Setup (Modern Digital Apparatus, e.g., DigiMelt or Mel-Temp):

    • Insert the capillary tube into the sample holder of the apparatus.[9]

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C per minute) to get an estimated value.[6]

    • For an accurate measurement, set the starting temperature to at least 15-20°C below the expected melting point of 208°C.[6][9]

    • Set the ramp rate to a slow value, typically 1-2°C per minute , to ensure the system is in thermal equilibrium, which is critical for an accurate reading.[9]

  • Observation and Recording:

    • Look through the viewing eyepiece and observe the sample.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last crystal of solid turns into a transparent liquid (the end of the melting range).[9]

    • For self-validation, allow the apparatus to cool sufficiently and repeat the measurement with a fresh sample to ensure consistency.

Protocol: Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in a series of common laboratory solvents to establish a practical solubility profile.[10][11]

Methodology:

  • General Procedure:

    • For each solvent, place approximately 20-25 mg of this compound into a small, clean test tube.

    • Add the chosen solvent dropwise, up to 0.75 mL , shaking vigorously after each addition.[11]

    • Observe closely for dissolution. A compound is considered "soluble" if it forms a homogeneous solution.

  • Solvent Test Sequence:

    • Step A: Water (H₂O): Begin by testing solubility in water. Given its structure, the compound is expected to be insoluble.

    • Step B: 5% Sodium Hydroxide (NaOH) Solution: If insoluble in water, test in 5% NaOH.[7][10] Dissolution indicates the formation of a sodium salt via deprotonation of an acidic functional group (likely the indazole N-H).

    • Step C: 5% Sodium Bicarbonate (NaHCO₃) Solution: If soluble in NaOH, test in a fresh tube with 5% NaHCO₃.[7] Sodium bicarbonate is a weaker base and will typically only dissolve compounds with strongly acidic groups like carboxylic acids. The indazole N-H is a weak acid, so it may or may not dissolve in NaHCO₃.

    • Step D: 5% Hydrochloric Acid (HCl) Solution: If insoluble in water and NaOH, test in 5% HCl.[7][10] Dissolution would indicate the presence of a basic functional group (e.g., an amine) capable of forming a hydrochloride salt. This is not expected for this compound.

    • Step E: Common Organic Solvents: Systematically test solubility in common solvents used in synthesis and chromatography, such as:

      • Methanol (MeOH)

      • Ethanol (EtOH)

      • Dichloromethane (DCM)

      • Ethyl Acetate (EtOAc)

      • Acetone

      • N,N-Dimethylformamide (DMF)

      • Dimethyl Sulfoxide (DMSO)

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive characterization of the melting point and solubility of this compound.

G cluster_mp Melting Point Determination cluster_sol Solubility Assessment start_node start_node process_node process_node decision_node decision_node data_node data_node result_node result_node fail_node fail_node mp_start Start: Dry, Powdered Sample mp_prep Prepare Capillary Tube (2-3 mm sample height) mp_start->mp_prep mp_fast Perform Fast Ramp (10°C/min) to find approximate MP mp_prep->mp_fast mp_slow Perform Slow Ramp (1-2°C/min) starting 20°C below approx. MP mp_fast->mp_slow mp_record Record Temp Range: First liquid to last crystal mp_slow->mp_record mp_compare Compare to Literature (208-210°C) mp_record->mp_compare mp_pure Result: High Purity mp_compare->mp_pure Matches mp_impure Result: Impure Sample (Broad/Depressed MP) mp_compare->mp_impure Deviates sol_start Start: 20-25 mg Sample sol_water Test in Water sol_start->sol_water sol_water_q Soluble? sol_water->sol_water_q sol_naoh Test in 5% NaOH sol_water_q->sol_naoh No sol_profile Result: Solubility Profile sol_water_q->sol_profile Yes sol_naoh_q Soluble? sol_naoh->sol_naoh_q sol_hcl Test in 5% HCl sol_naoh_q->sol_hcl No sol_naoh_q->sol_profile Yes (Weak Acid) sol_hcl_q Soluble? sol_hcl->sol_hcl_q sol_organic Test in Organic Solvents (DMSO, DMF, DCM, etc.) sol_hcl_q->sol_organic No sol_hcl_q->sol_profile Yes (Base) sol_organic->sol_profile

Caption: Workflow for Physical Property Characterization.

Conclusion

The physical properties of this compound, particularly its melting point of 208-210°C and its characteristic solubility profile, are fundamental parameters for its effective use in scientific research and development. The sharp melting point serves as a reliable and immediate indicator of sample purity, while a comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification, and formulation. The methodologies detailed in this guide provide a robust framework for researchers to validate their materials and confidently advance their projects, leveraging the full potential of this versatile chemical intermediate.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 5-bromo-1H-indazole-3-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry and organic synthesis. Its indazole core is a well-recognized "privileged scaffold," known for its ability to interact with a wide range of biological targets. The strategic placement of the bromine atom at the C5 position and the methyl ester at the C3 position provides synthetic handles for further molecular elaboration, making it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling, tailored for professionals in the field of drug discovery and development. Researchers have successfully utilized this compound in the synthesis of indazole derivatives with promising biological activities, including anti-inflammatory and anticancer properties.[1]

Chemical Identity and Molecular Characteristics

  • Chemical Name: this compound

  • CAS Number: 78155-74-5

  • Synonyms: 5-Bromo-3-(methoxycarbonyl)-1H-indazole, 5-Bromo-1H-indazole-3-carboxylic acid methyl ester

  • Molecular Formula: C₉H₇BrN₂O₂[2]

  • Molecular Weight: 255.07 g/mol [2]

Structural Representation

Caption: 2D Structure of this compound

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is provided below. These parameters are essential for designing synthetic routes and for computational modeling in drug discovery programs.

PropertyValueSource
Physical Appearance Yellow solidChem-Impex
Molecular Weight 255.07[2]
Molecular Formula C₉H₇BrN₂O₂[2]
XLogP3 2.4ECHEMI
Hydrogen Bond Donor Count 1ECHEMI
Hydrogen Bond Acceptor Count 3ECHEMI
Rotatable Bond Count 2ECHEMI
Topological Polar Surface Area 55 ŲECHEMI
Storage Conditions Store at 0-8 °CChem-Impex

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from Indazole-3-carboxylic acid. The first step involves the bromination of the indazole ring, followed by the esterification of the carboxylic acid.

Synthetic Workflow

SynthesisWorkflow A Indazole-3-carboxylic acid B 5-Bromo-1H-indazole-3-carboxylic acid A->B Br₂ Glacial Acetic Acid 90°C, 16h C This compound (CAS 78155-74-5) B->C Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) Reflux

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol is based on a literature procedure for the bromination of indazole-3-carboxylic acid.[3]

  • Reaction Setup: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolution: Heat the suspension to 120°C until a clear solution is formed.

  • Cooling: Cool the solution to 90°C.

  • Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • Reaction: After the addition is complete, continue heating the reaction mixture at 90°C for 16 hours.

  • Work-up: Cool the solution to room temperature and pour it into ice water. Stir the mixture for 15 minutes.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[3]

Step 2: Esterification to this compound

This is a representative protocol for a Fischer esterification, a standard method for converting carboxylic acids to esters.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in methanol (20 mL).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cancer-related conditions.[1] Its indazole scaffold is a bioisostere of indole, which is present in many biologically active compounds.[5]

Role in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7][8] Niraparib, an approved PARP inhibitor for the treatment of ovarian cancer, is synthesized using an indazole core that can be derived from intermediates like this compound.[9][10]

Illustrative Synthetic Application

ApplicationWorkflow A This compound C Advanced Intermediate A->C Suzuki or other cross-coupling reaction B Coupling Partner (e.g., boronic acid) B->C D Final Drug Molecule (e.g., PARP Inhibitor) C->D Further synthetic transformations

Caption: Role as an intermediate in the synthesis of advanced drug candidates.

The bromine atom on the indazole ring is well-suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents and the construction of complex molecular architectures.[11]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following information is compiled from various safety data sheets.

Hazard Identification
  • GHS Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Recommended Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Spill Response: In case of a spill, avoid generating dust.[12] Sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is 0-8°C.

Reputable Suppliers

This compound is available from several reputable chemical suppliers. It is important to obtain a certificate of analysis (CoA) for each batch to ensure purity and quality.

SupplierWebsite
Santa Cruz Biotechnology, Inc.--INVALID-LINK--
Chem-Impex International, Inc.--INVALID-LINK--
Apollo Scientific Ltd.--INVALID-LINK--
BLD Pharm--INVALID-LINK--
Ambeed--INVALID-LINK--
ECHEMI--INVALID-LINK--

Note: This list is not exhaustive and is intended as a starting point for sourcing this chemical. Always perform due diligence when selecting a supplier.

References

A Technical Guide to the Chemical Structure of Brominated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic introduction of bromine atoms onto this scaffold—a process known as bromination—is a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the chemical structure of brominated indazoles, covering isomerism, the profound impact of bromination on molecular properties, synthetic strategies, and the critical analytical techniques used for structural elucidation.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement imparts a unique electronic and structural profile, making it an attractive framework for designing drugs that target a wide array of biological entities.[1][4] The indazole core is found in a variety of approved drugs and clinical candidates, demonstrating its versatility and significance in treating diseases ranging from cancer to inflammation.[1][2] Notable examples include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6][7]

  • Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor for treating ovarian, fallopian tube, and peritoneal cancers.[4][8][9]

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer chemotherapy.[1][2]

The therapeutic success of these molecules underscores the importance of understanding how to functionalize and modify the indazole scaffold to optimize pharmacological activity.

The Strategic Role of Bromine in Drug Design

Bromination, the introduction of a bromine atom, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound.[10][11] The unique properties of bromine allow it to influence a molecule in several critical ways:

  • Increased Lipophilicity: The bulky and hydrophobic nature of bromine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: Bromine atoms can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life and duration of action.[10][11]

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electronegative atom (like oxygen or nitrogen) in a biological target.[10] This can significantly enhance binding affinity and selectivity.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of bromine can alter the pKa of nearby functional groups, which can affect a drug's solubility and ionization state at physiological pH.

The versatility and effectiveness of bromine make it a valuable tool in the drug designer's arsenal, often leading to compounds with improved efficacy and safety profiles.[10][12]

The Chemical Landscape of Brominated Indazoles

Nomenclature and Isomerism

The indazole ring system has seven positions available for substitution. This leads to a variety of possible positional isomers for a mono-brominated indazole. Understanding the precise location of the bromine atom is crucial, as different isomers can have vastly different biological activities.

Caption: Positional isomers of mono-brominated indazole.

Synthetic Strategies for Brominated Indazoles

The synthesis of brominated indazoles can be achieved through several routes, with the choice of method often dictated by the desired regioselectivity and the nature of other substituents on the indazole ring.

Direct bromination of the indazole ring is a common approach. The regioselectivity of this reaction is highly dependent on the reaction conditions and the brominating agent used.

  • N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of indazoles at the 3-position.[13] The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane.

  • Molecular Bromine (Br₂): While effective, the use of Br₂ can sometimes lead to a mixture of products, including di- and tri-brominated species, making purification challenging.[14][15][16][17]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been shown to be an efficient bromine source for the C3-bromination of indazoles, often under mild, ultrasound-assisted conditions.[18][19][20][21]

Controlling the regioselectivity, particularly for substitution on the benzene portion of the ring (positions 4, 5, 6, and 7), can be challenging and often requires the use of protecting groups or synthesis from a pre-brominated precursor.[22]

Synthesis_Workflow Start Indazole Starting Material Bromination Bromination (e.g., NBS in MeCN) Start->Bromination Reagent Workup Aqueous Workup & Extraction Bromination->Workup Reaction Quench Purification Column Chromatography Workup->Purification Crude Product Characterization Structural Characterization (NMR, MS) Purification->Characterization Purified Fractions Final Pure Brominated Indazole Characterization->Final Verified Structure

Caption: General workflow for the synthesis and purification of a brominated indazole.

Structural Elucidation and Characterization

Confirming the exact chemical structure, particularly the position of the bromine atom, is a critical step. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules.[23][24][25]

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the indazole ring provide valuable information about the substitution pattern. The introduction of a bromine atom will cause the signals of nearby protons to shift, and the disappearance of a proton signal from a specific position indicates that bromination has occurred there.

  • ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom bonded to bromine will exhibit a characteristic chemical shift, and its signal will be significantly less intense than those of protonated carbons.

  • 2D NMR Techniques (COSY, HMBC, HSQC): These experiments help to establish connectivity between protons and carbons, providing unambiguous evidence for the final structure.

Technique Information Gained
¹H NMR Proton environment, connectivity (J-coupling)
¹³C NMR Carbon skeleton, presence of C-Br bond
COSY ¹H-¹H correlations (through-bond)
HSQC ¹H-¹³C direct correlations (one-bond)
HMBC ¹H-¹³C long-range correlations (2-3 bonds)
NOESY ¹H-¹H correlations (through-space)

Mass Spectrometry (MS): MS provides the molecular weight of the compound.[23] The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in a roughly 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[26] While not definitive for determining the bromine position, it can confirm the presence of key functional groups like N-H and C=O bonds.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[27][28][29] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule. This technique is particularly valuable when spectroscopic data is ambiguous or when a definitive confirmation of isomerism is required.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-indazole

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-bromo-1H-indazole.

Self-Validation:

  • Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show the characteristic isotopic pattern for a mono-brominated compound.

Protocol 2: NMR Sample Preparation and Analysis

Procedure:

  • Accurately weigh 5-10 mg of the purified brominated indazole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and invert several times to ensure the solution is homogeneous.

  • Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[23][25][30]

  • Process and analyze the spectra to confirm the structure and assign all proton and carbon signals.

Conclusion

The chemical structure of brominated indazoles is a rich and complex field with significant implications for drug discovery and development. The ability to strategically introduce bromine atoms onto the indazole scaffold allows for the fine-tuning of molecular properties to enhance therapeutic efficacy. A thorough understanding of isomerism, synthetic methodologies, and advanced analytical techniques is paramount for researchers in this area. As our understanding of the nuanced roles of halogens in molecular recognition continues to grow, brominated indazoles are poised to remain a valuable and versatile class of compounds in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the N-alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1] Its bioisosteric relationship with indole allows it to modulate a wide array of biological targets, leading to compounds with anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Specifically, N-alkylated indazoles are a critical structural motif, and the regiochemistry of the alkyl group on the indazole ring—at the N1 or N2 position—can profoundly influence the molecule's pharmacological profile.[4][5] Methyl 5-bromo-1H-indazole-3-carboxylate is a versatile intermediate in the synthesis of these valuable compounds, offering multiple points for chemical modification.[3][6]

However, the synthesis of N-alkylated indazoles is not without its challenges. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[1][7] Achieving high regioselectivity is therefore a paramount objective in the synthetic route.[8] This guide provides a comprehensive overview of the factors governing the N-alkylation of this compound and offers detailed, field-proven protocols for the selective synthesis of both N1- and N2-alkylated products.

Understanding the Reaction: Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of steric and electronic factors, which can be manipulated by the careful selection of reaction conditions.[4][9] The two nitrogen atoms of the indazole ring exist in different electronic environments, and the molecule can exist in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[6][10]

Several key factors dictate the preferred site of alkylation:

  • Base and Solvent System: This is arguably the most critical factor. The combination of the base and solvent determines the nature of the indazole anion and the reaction environment.

    • For N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[4][5][8] It is postulated that the sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-carboxylate group, forming a chelate that sterically hinders the N2 position and directs the alkylating agent to the N1 position.[6][11]

    • For N2-Selectivity (Kinetic Control or Directed Synthesis): Achieving N2 selectivity often requires a different strategy. The Mitsunobu reaction, for instance, provides a reliable route to N2-alkylated indazoles.[6][8] Additionally, certain conditions can favor the kinetic product, which may be the N2 isomer.

    • Mixed Regioselectivity: The use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[7][8][12]

  • Alkylating Agent: The nature of the electrophile can also influence the regioselectivity, although to a lesser extent than the base and solvent system. Alkyl halides (bromides, iodides) and tosylates are commonly used.[4]

  • Substituents on the Indazole Ring: Electron-withdrawing or sterically bulky substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms and direct the alkylation. For instance, substituents at the C7 position can sterically hinder the N1 position, favoring N2-alkylation.[1][4][11]

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the N-alkylation of this compound.

Indazole Alkylation Workflow General Experimental Workflow for N-Alkylation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_products Products Start This compound Base Base Selection (e.g., NaH, Cs2CO3, or Mitsunobu reagents) Start->Base Deprotonation or Activation Solvent Solvent Selection (e.g., THF, Dioxane, DMF) Base->Solvent Alkylating_Agent Alkylating Agent (R-X or R-OH) Solvent->Alkylating_Agent Temperature Temperature Control (0°C to 90°C) Alkylating_Agent->Temperature Workup Aqueous Workup Temperature->Workup Reaction Completion Purification Column Chromatography Workup->Purification N1_Product N1-Alkylated Product Purification->N1_Product N2_Product N2-Alkylated Product Purification->N2_Product

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: Highly Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position, leveraging thermodynamic control.[4][5][8]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (final concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[8]

Protocol 2: Selective N1-Alkylation using Cesium Carbonate

This method is particularly effective for the N1-alkylation with alkyl tosylates, providing high yields of the N1-isomer.[8][10]

Materials:

  • This compound

  • Cesium carbonate (Cs2CO3)

  • Dioxane

  • Alkyl tosylate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in dioxane (approximately 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).[8][10]

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.[8][10]

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[8]

  • Purify the crude product by flash column chromatography.

Protocol 3: Highly Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for achieving high selectivity for the N2 position.[6][8]

Materials:

  • This compound

  • Desired alcohol (R-OH)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approximately 0.36 M).[8][10]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[8][10]

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure N2-alkylated product.[8]

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the highly selective N1-alkylation using NaH in THF.

N1_Alkylation_Mechanism Proposed Mechanism for N1-Selective Alkylation Indazole This compound Intermediate Sodium-chelated Intermediate (Steric hindrance at N2) Indazole->Intermediate + NaH - H2 NaH NaH THF THF Transition_State SN2 Transition State at N1 Intermediate->Transition_State + R-X Alkyl_Halide R-X Alkyl_Halide->Transition_State N1_Product N1-Alkylated Product Transition_State->N1_Product - NaX

Caption: Proposed chelation mechanism for N1-selective alkylation.

Data Summary: Regioselectivity under Various Conditions

The following table summarizes the regioselectivity observed in the N-alkylation of this compound under different reaction conditions.

Base Solvent Alkylating Agent Temperature N1:N2 Ratio Yield (%) Reference
NaHTHFAlkyl Bromidert to 50°C>99:1High[4][5]
K2CO3DMFIsobutyl Bromide120°C58:4247 (N1)[7]
Cs2CO3DioxaneAlkyl Tosylate90°CHighly N1 selective90-98[8][10]
- (Mitsunobu)THFAlcohol/DEAD0°C to 50°CHighly N2 selective90-97[6][8][10]
NaHDMFIsopropyl IodideNot specified38:4684 (total)[6]

Conclusion and Best Practices

The regioselective N-alkylation of this compound is a critical transformation in the synthesis of many biologically active molecules. By carefully selecting the reaction conditions, researchers can achieve high selectivity for either the N1 or N2 position. For N1-alkylation, the use of sodium hydride in THF is a robust and highly selective method. For the synthesis of N2-alkylated indazoles, the Mitsunobu reaction provides an excellent alternative. It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere to ensure optimal results. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to confidently and efficiently synthesize the desired N-alkylated indazole derivatives.

References

Application Note & Protocol: High-Efficiency Suzuki Cross-Coupling of Methyl 5-bromo-1H-indazole-3-carboxylate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Suzuki cross-coupling reaction utilizing Methyl 5-bromo-1H-indazole-3-carboxylate as a key building block. Indazole cores are privileged scaffolds in medicinal chemistry, and the ability to functionalize the C5 position via C-C bond formation is critical for developing novel therapeutic agents. This guide details a robust, optimized protocol, explains the mechanistic rationale behind component selection, and offers troubleshooting insights. The methodologies described herein are designed for researchers in pharmaceutical R&D and organic synthesis, providing a reliable starting point for the synthesis of diverse compound libraries.

Introduction: The Strategic Importance of Indazole C5-Arylation

The 1H-indazole scaffold is a cornerstone in modern drug discovery, forming the structural basis for a range of approved drugs and clinical candidates, including those with kinase inhibitory and anti-tumor activity. The functionalization of the indazole core is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, the introduction of aryl or heteroaryl moieties at the C5 position via the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for generating structural diversity.

This compound is an ideal substrate for this purpose. The electron-withdrawing carboxylate group at C3 can influence the reactivity of the C5-Br bond, while the indazole N-H can participate in side reactions if not properly managed. This guide provides a well-vetted protocol that balances these factors to achieve high yields and purity.

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (e.g., a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.

Mechanistic Considerations & Component Selection

A successful Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, which consists of three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Bromide) PdII_A R¹-Pd(II)L_n-X (Intermediate A) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L_n-R² (Intermediate B) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Activated Boronate Base Base (e.g., K₂CO₃) Boronate->Transmetal Activates for Ligand Exchange

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

  • Catalyst (Palladium Source & Ligand): The heart of the reaction is the Pd(0) complex.[1] The reaction is initiated by the oxidative addition of the aryl bromide (our indazole substrate) to the Pd(0) center, forming a Pd(II) species.[1][2][3] The choice of ligand is crucial; electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are known to stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps.[2][3][4]

  • Base: The base does not typically interact directly with the palladium complex.[5] Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (boronate).[6][7][8] This boronate species is much more reactive in the transmetalation step, where the organic group (R²) is transferred from boron to the palladium center.[1][3] For substrates containing ester functionalities, like ours, moderately strong inorganic bases such as K₂CO₃ or K₃PO₄ are preferred to avoid hydrolysis.

  • Solvent: The solvent must solubilize all reactants and facilitate the interaction of organic and inorganic components.[9] A mixture of a non-polar solvent like 1,4-dioxane or toluene with water is standard.[4][10] Water is often necessary to dissolve the inorganic base and assist in the formation of the active boronate species.[4]

Optimized Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point for coupling with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for challenging or sterically hindered coupling partners.

Materials & Reagents
ReagentCAS NumberGradeSupplier ExampleNotes
This compound885271-33-0>97%Sigma-AldrichSubstrate
Arylboronic AcidVaries>98%Combi-BlocksCoupling Partner (1.2 equivalents)
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4Catalyst GradeStrem ChemicalsPalladium Pre-catalyst (2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, PowderAcros OrganicsBase (3.0 equivalents)
1,4-Dioxane123-91-1Anhydrous, >99.8%Fisher ScientificSolvent
Water7732-18-5Degassed, DIIn-houseCo-solvent
Nitrogen (N₂)7727-37-9High PurityAirgasInert atmosphere

Step-by-Step Experimental Procedure

Figure 2. Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 255 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 eq, 16.3 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The solvent ratio of 5:1 (organic:aqueous) is a common starting point.

  • Degassing: Seal the flask and degas the reaction mixture thoroughly. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Perform three cycles of vacuum-backfill with high-purity nitrogen.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-12 hours under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Data, Expected Results, and Troubleshooting

The described protocol is expected to provide the desired C5-arylated indazole product in good to excellent yields, depending on the electronic and steric nature of the boronic acid used.

Table of Expected Outcomes for Various Boronic Acids
Arylboronic Acid PartnerElectronic NatureSteric HindranceExpected YieldKey Optimization Notes
Phenylboronic acidNeutralLow> 90%Standard conditions should work well.
4-Methoxyphenylboronic acidElectron-donatingLow> 85%Reaction may be slightly slower; consider longer time.
4-Trifluoromethylphenylboronic acidElectron-withdrawingMedium> 90%Reaction is typically fast and high-yielding.
2-Methylphenylboronic acidNeutralHigh (ortho-sub)60-75%May require a bulkier ligand (e.g., SPhos) and higher temp.
3,5-Dichlorophenylboronic acidElectron-withdrawingMedium80-90%Generally robust coupling.
Troubleshooting Common Issues
  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all degassing steps are performed meticulously. Use freshly opened anhydrous solvents.

    • Cause: Insufficient base or base is not dissolving.

    • Solution: Ensure the base is finely powdered. Consider switching to a more soluble base like K₃PO₄.

  • Formation of Homo-coupled Byproduct (Ar-Ar from Boronic Acid):

    • Cause: Presence of oxygen can promote this side reaction.

    • Solution: Improve degassing procedure.

  • Deboronated Byproduct (Aryl Bromide -> Aryl-H):

    • Cause: This can occur, particularly with prolonged reaction times or at very high temperatures.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. A slightly lower temperature may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic cores in drug discovery. The protocol detailed here for this compound provides a reliable and high-yielding pathway to novel C5-arylated indazoles. By understanding the mechanistic roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and adapt this methodology for a wide array of boronic acid coupling partners, accelerating the synthesis of new chemical entities for biological screening.

References

Application Notes & Protocols: Methyl 5-bromo-1H-indazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 5-bromo-1H-indazole-3-carboxylate is a cornerstone building block in modern medicinal chemistry. Its trifunctional architecture—comprising a reactive N-H site for regioselective substitution, a C5-bromo handle for cross-coupling reactions, and a C3-ester for conversion to amides—offers a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its synthetic utility, detailed experimental protocols, and its application in the development of targeted therapies, particularly kinase and PARP inhibitors. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

The indazole ring system is a bioisostere of indole, a common motif in biologically active compounds.[1][2] This structural similarity allows indazole-based molecules to interact with a wide array of biological targets. This compound (MBIC) has emerged as a particularly valuable starting material due to the orthogonal reactivity of its functional groups.[3] This allows for a stepwise and controlled diversification, enabling the systematic exploration of chemical space around the core scaffold.

Its utility spans multiple therapeutic areas, including oncology, inflammation, and neurological disorders.[3][4][5] The strategic placement of the bromine atom and the carboxylate group facilitates the construction of molecules with precise three-dimensional arrangements required for high-affinity binding to enzyme active sites or protein-protein interfaces.

Key Physicochemical Properties
PropertyValueReference
CAS Number 78155-74-5[6]
Molecular Formula C₉H₇BrN₂O₂[6]
Molecular Weight 255.07 g/mol [6]
Appearance White to off-white solidN/A
Primary Use Heterocyclic building block for pharmaceutical and agrochemical synthesis[3]

Core Synthetic Transformations & Protocols

The synthetic versatility of MBIC is best demonstrated through three primary classes of reactions: N-alkylation, Palladium-catalyzed cross-coupling, and ester-to-amide conversion.

Regioselective N-Alkylation: The N1 vs. N2 Challenge

Direct alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers, which often possess distinct biological activities and physicochemical properties.[7][8] Achieving high regioselectivity is therefore critical for an efficient synthetic campaign. The choice of base and solvent system is paramount in directing the alkylation to the desired nitrogen.[2][7]

  • N1-Selectivity (Kinetic Control): Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF tend to favor N1 alkylation. The NaH deprotonates the more acidic N1 proton, and the resulting anion reacts rapidly with the electrophile. Some studies suggest that coordination between the indazole N2 atom and an electron-rich group at C3 with the Na+ cation can further stabilize the N1-anion, enhancing selectivity.[2][8][9]

  • N2-Selectivity (Thermodynamic/Alternative Pathway): Mitsunobu conditions (e.g., DEAD/PPh₃) often favor the formation of the N2 isomer.[7][9][10] This is believed to proceed through a different mechanism where the phosphonium adduct's steric bulk directs the incoming nucleophile to the less hindered N2 position. Cesium carbonate (Cs₂CO₃) in polar solvents can also favor N2 products, though outcomes can vary.[7]

G cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway MBIC_N1 This compound N1_Anion N1-Indazolide Anion (More Stable Anion) MBIC_N1->N1_Anion NaH, THF Product_N1 N1-Alkylated Product N1_Anion->Product_N1 R-X (Alkyl Halide) MBIC_N2 This compound Mitsunobu_Complex Mitsunobu Complex (Phosphonium Adduct) MBIC_N2->Mitsunobu_Complex DEAD, PPh3, R-OH Product_N2 N2-Alkylated Product Mitsunobu_Complex->Product_N2 Intramolecular Attack Suzuki_Workflow Start MBIC Derivative + Aryl Boronic Acid Mix Add Pd(dppf)Cl₂, K₂CO₃, DME Start->Mix React Heat (e.g., 80°C) under Inert Atmosphere Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product C5-Arylated Indazole Purify->Product Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->VEGFR Blocks ATP Binding PARP_MoA cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-deficient Cancer Cell + PARP Inhibitor DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP DNA_SSB_1->PARP_1 SSBR Single-Strand Break Repair PARP_1->SSBR DNA_DSB_1 Replication Fork Collapse (DNA Double-Strand Break) Viability_1 Cell Viability SSBR->Viability_1 HR_Repair Homologous Recombination (HR) Repair DNA_DSB_1->HR_Repair HR_Repair->Viability_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP DNA_SSB_2->PARP_2 DNA_DSB_2 Replication Fork Collapse (DNA Double-Strand Break) PARP_2->DNA_DSB_2 SSB Accumulation PARPi PARP Inhibitor (Indazole-based) PARPi->PARP_2 Inhibits & Traps HR_Deficient Defective HR Repair (BRCA1/2 mutation) DNA_DSB_2->HR_Deficient Apoptosis Synthetic Lethality (Cell Death) HR_Deficient->Apoptosis

References

The Pivotal Role of Methyl 5-bromo-1H-indazole-3-carboxylate in the Emergence of Novel Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Shifting Landscape in Synthetic Cannabinoid Receptor Agonists

The landscape of new psychoactive substances (NPS) is in a constant state of flux, driven by legislative changes and the continuous pursuit of novel psychoactive compounds. Within this dynamic environment, synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of NPS monitored.[1][2] Historically, the synthesis of these compounds has relied on a variety of core structures, including naphthoylindoles and phenylacetylindoles. However, the emergence of indazole-3-carboxamide derivatives marked a significant shift, with these compounds often exhibiting higher potency at the cannabinoid receptors (CB1 and CB2) compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3][4]

A key precursor that has gained prominence in the clandestine synthesis of many potent and novel SCRAs is Methyl 5-bromo-1H-indazole-3-carboxylate . The introduction of a bromine atom at the 5-position of the indazole core is a relatively recent development, first noted in seized materials around 2021.[5][6] This structural modification has been a strategic response to circumvent existing legislation that often targets specific, non-halogenated core structures.[5][7] This application note will provide a detailed technical guide on the role and application of this compound in the synthesis of these next-generation synthetic cannabinoids, outlining the core synthetic methodologies and the underlying chemical principles.

Core Synthetic Strategy: A Two-Step Approach to Bioactive Analogs

The synthesis of potent indazole-3-carboxamide SCRAs from this compound generally follows a well-established two-step synthetic sequence: N-alkylation followed by amide coupling . This modular approach allows for significant structural diversity in the final products by varying the alkylating agent and the amino acid or amine derivative used in the coupling step.

PART 1: N-Alkylation of the Indazole Core

The initial and critical step in the synthesis is the alkylation of the nitrogen at the N1 position of the indazole ring. This reaction introduces the "tail" region of the synthetic cannabinoid, a structural feature that significantly influences the compound's binding affinity and potency at the cannabinoid receptors.

A common challenge in the alkylation of indazoles is the potential for poor selectivity, leading to a mixture of N1 and N2 alkylated products. However, recent methodologies have demonstrated that starting with the corresponding indazole-3-carboxylic acid can lead to selective N1-alkylation, offering higher yields and purity.[4][8] While this application note focuses on the utility of the methyl ester, it is crucial to acknowledge this alternative and often more efficient pathway.

Protocol 1: General Procedure for N-Alkylation of this compound

Reagent Purpose Typical Equivalents
This compoundStarting Material1.0
Alkyl Halide (e.g., 1-bromobutane, 1-bromo-5-fluoropentane)Introduces the "tail" group1.1 - 1.5
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))Deprotonates the indazole nitrogen1.1 - 3.0
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))Reaction Medium-

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C. Allow the reaction to stir for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture. The reaction is then typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours to overnight.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-alkylated intermediate.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like NaH are often employed to ensure complete deprotonation of the indazole N-H, facilitating a more efficient alkylation.[3] The use of a slight excess of the base can help drive the reaction to completion.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF are preferred as they effectively solvate the reactants and do not interfere with the strong base.[3]

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with reactive reagents like NaH to prevent quenching by atmospheric moisture.

Workflow for N-Alkylation of the Indazole Core.
PART 2: Amide Coupling to Introduce the "Head" Group

The second key step involves the formation of an amide bond between the N-alkylated indazole-3-carboxylate intermediate and an amino acid derivative or another amine. This introduces the "head" group, which is also a critical determinant of the pharmacological activity of the final SCRA.

This transformation typically proceeds via the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Protocol 2: Hydrolysis of the Methyl Ester

Reagent Purpose Typical Equivalents
N-alkylated this compoundStarting Material1.0
Base (e.g., Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH))Hydrolyzes the ester2.0 - 5.0
Solvent (e.g., Tetrahydrofuran (THF)/Water, Methanol/Water)Reaction Medium-

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-alkylated methyl ester (1.0 eq.) in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of LiOH (e.g., 2 M, 2.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Coupling

Reagent Purpose Typical Equivalents
N-alkylated 5-bromo-1H-indazole-3-carboxylic acidStarting Material1.0
Amino Acid Ester HCl Salt (e.g., L-tert-Leucine methyl ester HCl)"Head" group precursor1.1 - 1.2
Coupling Agent (e.g., TBTU, HATU, EDCI/HOBt)Activates the carboxylic acid1.1 - 1.2
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))Neutralizes HCl salt and facilitates coupling2.0 - 3.0
Solvent (e.g., DMF, Acetonitrile (ACN))Reaction Medium-

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., ACN). Add the coupling agent (e.g., TBTU, 1.1 eq.) and a tertiary amine base (e.g., TEA, 3.0 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[3]

  • Coupling: Add the amino acid ester hydrochloride salt (1.1 eq.) to the reaction mixture and stir at room temperature overnight.

  • Monitoring: Monitor the reaction for the formation of the product by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent in vacuo. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. The organic phase is collected, dried, and concentrated. The crude product is purified by column chromatography to afford the final synthetic cannabinoid.

Trustworthiness of the Protocol:

This two-step protocol is a self-validating system. The successful synthesis of the N-alkylated intermediate in the first step is a prerequisite for the subsequent amide coupling. The purity and identity of the intermediates and the final product should be rigorously confirmed at each stage using standard analytical techniques such as NMR, MS, and IR spectroscopy. For example, the synthesis of MDMB-5Br-BUTINACA would be confirmed by such analytical methods.[5]

References

Application Note: A Robust Protocol for the Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 5-bromo-1H-indazole-3-carboxylate is a pivotal building block in contemporary medicinal chemistry and agrochemical research. The indazole scaffold is a bioisostere of indole and is present in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1] The title compound serves as a key intermediate for the synthesis of more complex molecules, such as kinase inhibitors and compounds for treating or preventing herpes virus infections.[2] Its value is underscored by the bromine atom at the 5-position, which provides a reactive handle for further functionalization through cross-coupling reactions, and the methyl ester at the 3-position, which can be readily converted to other functional groups like amides or hydrolyzed back to the carboxylic acid.

This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound via the Fischer esterification of 5-bromo-1H-indazole-3-carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss the necessary safety precautions and analytical characterization of the final product.

Scientific Rationale and Mechanistic Overview

The conversion of a carboxylic acid to its corresponding ester in the presence of an alcohol and an acid catalyst is known as the Fischer esterification. This reaction is a classic and widely used method due to its operational simplicity and cost-effectiveness. The overall transformation is a reversible, acid-catalyzed nucleophilic acyl substitution.

The mechanism of the Fischer esterification proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (in this case, sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used as the solvent.

Experimental Protocol

This protocol details the synthesis of this compound from 5-bromo-1H-indazole-3-carboxylic acid.

Materials and Equipment:

  • 5-bromo-1H-indazole-3-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions:

  • 5-bromo-1H-indazole-3-carboxylic acid is harmful if swallowed and causes eye, skin, and respiratory tract irritation. Handle with appropriate PPE in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • All procedures should be carried out in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-1H-indazole-3-carboxylic acid (e.g., 1.30 g, 5.39 mmol) in anhydrous methanol (50 mL).[3]

  • Acid Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (1 mL) to the flask.[3] An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Continue to reflux for 4 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[3]

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) to remove any remaining acid and water-soluble impurities.[3]

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification (if necessary): The product is often obtained as a white solid with high purity (a reported yield of 98% has been achieved without further purification).[3] If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary

ParameterValueReference
Starting Material5-bromo-1H-indazole-3-carboxylic acid
Molecular Formula (Starting Material)C₈H₅BrN₂O₂
Molecular Weight (Starting Material)241.04 g/mol
ProductThis compound
Molecular Formula (Product)C₉H₇BrN₂O₂[4]
Molecular Weight (Product)255.07 g/mol [4]
AppearanceWhite solid[3]
Expected Yield~98%[3]
Reaction Time4 hours[3]
Reaction TemperatureReflux (boiling point of methanol)[3]

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): δ 14.13 (s, 1H), 8.21 (d, J = 1.6 Hz, 1H), 7.67 (d, J = 7.2 Hz, 1H), 7.59 (dd, J = 7.2, 1.2 Hz, 1H), 3.92 (s, 3H).[3]

  • Electrospray Ionization Mass Spectrometry (ESIMS): m/z 256.0 (M + H)⁺ for C₉H₇BrN₂O₂.[3]

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Suspend 5-bromo-1H-indazole- 3-carboxylic acid in MeOH add_acid Add conc. H₂SO₄ start->add_acid Stirring reflux Reflux for 4 hours add_acid->reflux cool Cool to RT reflux->cool evaporate Remove MeOH (Rotary Evaporator) cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with H₂O dissolve->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Methyl 5-bromo-1H-indazole- 3-carboxylate (White Solid) concentrate->product characterize Characterize: ¹H NMR, MS product->characterize

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Brominated Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including potent kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurological disorders.[1][2] The ability to precisely and efficiently functionalize the indazole scaffold is therefore of paramount importance in drug discovery and development. Brominated indazoles serve as exceptionally versatile intermediates, providing a reactive handle for the strategic introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.

Palladium catalysis, in particular, has revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[3][4] This guide provides detailed application notes, field-proven protocols, and mechanistic insights for the most critical palladium-catalyzed reactions involving brominated indazole intermediates, tailored for researchers, scientists, and drug development professionals.

Core Principles of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated indazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.

  • Transmetalation / Migratory Insertion:

    • In reactions like Suzuki, Stille, and Negishi, a second organic fragment is transferred from an organometallic reagent (e.g., organoboron, organotin, or organozinc) to the palladium center in a step called transmetalation.[7]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Pd-C bond (migratory insertion).

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation, forms a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives.[1]

Mechanistic Rationale for Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling with brominated indazoles.

  • Catalyst/Ligand System: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and potentially coordinating heterocycles like indazole, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[8] They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step. For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be sufficient.

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in an aqueous solution or as a solid. The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is frequently used. The organic solvent solubilizes the indazole substrate and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Indazole-Br) Pd(0)L2->Oxidative_Addition Indazole-Br Pd(II)_Complex Indazole-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation [R-B(OH)₃]⁻ Pd(II)_Diorgano Indazole-Pd(II)-R Complex Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Functionalized Indazole (Indazole-R) Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole (Microwave-Assisted)

This protocol is adapted from a procedure for the direct coupling of unprotected (NH) 3-bromoindazoles, which often pose challenges under conventional heating.[4]

Materials:

  • 3-Bromo-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Ethanol (EtOH)

  • Deionized water

  • Microwave reactor vial with a stir bar

Procedure:

  • Vessel Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 3:1:1 mixture of 1,4-dioxane/EtOH/H₂O to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Setup: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 30-60 minutes. Note: Microwave heating can dramatically accelerate the reaction, but the time and temperature should be optimized for each specific substrate combination.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-indazole.

Data Summary: Suzuki-Miyaura Coupling of Brominated Indazoles
Brominated IndazoleBoronic AcidCatalyst SystemBaseSolventTemp/TimeYield (%)Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C (MW), 1h91[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80 °C, 2h88
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O110 °C (MW), 2h79[5]
3-Bromo-5-nitro-1H-indazole4-Methylphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C (MW), 1h85[4]

Heck Reaction: Vinylation of Brominated Indazoles

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an alkene. This reaction is particularly useful for synthesizing vinyl-substituted indazoles, which are valuable precursors for more complex molecules, including active pharmaceutical ingredients like Axitinib.[8]

Mechanistic Rationale for Experimental Choices
  • Catalyst and Ligands: Standard catalysts like Pd(OAc)₂ are often used. The choice of phosphine ligand, such as PPh₃, is common. The ligand helps stabilize the active Pd(0) species and influences the regioselectivity of the alkene insertion.

  • Base: An organic base like triethylamine (TEA) or an inorganic base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Additives: For less reactive aryl bromides, dehalogenation can be a significant side reaction. The addition of halide salts (e.g., NaBr) and phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can suppress this side reaction and improve yields.[5] TBAB is thought to stabilize the Pd(0) nanoparticles, preventing their aggregation and deactivation.

  • Reaction Conditions: While traditional Heck reactions are performed in high-boiling polar aprotic solvents like DMF, recent developments have shown high efficiency under solvent-free mechanochemical (ball-milling) conditions.[5] This green chemistry approach can enhance reactivity and selectivity.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Indazole-Br) Pd(0)L2->Oxidative_Addition Indazole-Br Pd(II)_Complex Indazole-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Alkene_Coord Alkene Coordination & Migratory Insertion Pd(II)_Complex->Alkene_Coord Alkene Pd(II)_Alkyl Alkyl-Pd(II) Complex Alkene_Coord->Pd(II)_Alkyl Beta_Hydride β-Hydride Elimination Pd(II)_Alkyl->Beta_Hydride HPdBr H-Pd(II)-Br Beta_Hydride->HPdBr Product Vinyl-Indazole Beta_Hydride->Product HPdBr->Pd(0)L2 Base (-HBr)

Caption: The catalytic cycle for the Heck (Mizoroki-Heck) reaction.

Detailed Protocol: Heck Reaction of 3-Bromoindazole (Solvent-Free Ball-Milling)

This protocol is based on a highly efficient and chemoselective mechanochemical method.[5]

Materials:

  • 3-Bromo-1-methyl-1H-indazole

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Triethylamine [TEA] (1.2 equivalents)

  • Tetrabutylammonium bromide [TBAB] (5 mol%)

  • Sodium bromide [NaBr] (approx. 6.7 equivalents by weight to the substrate)

  • Stainless steel ball-milling vessel and balls

Procedure:

  • Vessel Loading: Place the 3-bromo-1-methyl-1H-indazole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), TEA (1.2 equiv), TBAB (0.05 equiv), and NaBr into an 80 mL stainless steel milling vessel containing stainless-steel balls (e.g., 207 balls of 6 mm diameter).

  • Alkene Addition: Add n-butyl acrylate (1.5 equiv) to the vessel.

  • Milling: Securely close the vessel and place it in a planetary ball mill. Mill the mixture at 800 rpm for 90 minutes. Note: Milling parameters such as speed, time, and ball size/filling degree are crucial and should be optimized for the specific setup.

  • Workup: After milling, open the vessel and extract the contents with ethyl acetate.

  • Purification: Filter the extract to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-vinylindazole.

Data Summary: Heck Reaction of Brominated Indazoles
Brominated IndazoleAlkeneCatalyst SystemBase / AdditivesConditionsYield (%)Reference
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃TEA / TBAB / NaBrBall-mill, 800 rpm, 90 min93[5]
3-Bromo-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃1,8-Bis(dimethylamino)naphthalene / TBAB / NaBrBall-mill, 800 rpm, 90 min52[5]
3,6-Dibromo-1-THP-1H-indazole2-(Pyridin-2-yl)prop-1-en-2-olPd(OAc)₂ / PPh₃TEA / TBAB / NaBrBall-mill, 700 rpm, 90 min94 (at C3)[5]
3-Bromo-5-fluoro-1-methyl-1H-indazoleStyrenePd(OAc)₂ / PPh₃TEA / TBAB / NaBrBall-mill, 800 rpm, 90 min91[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds. This reaction is invaluable for synthesizing alkynyl-indazoles, which are important intermediates in medicinal chemistry and materials science.

Mechanistic Rationale for Experimental Choices
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium complex (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) catalyzes the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[7] The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HX byproduct. In many cases, the amine can also serve as the solvent.

  • Solvent: Aprotic solvents like DMF, THF, or toluene are commonly used to dissolve the reactants and catalysts.

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These reactions typically require more reactive palladium catalysts, stronger bases, or higher temperatures to proceed efficiently.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-Catalyst Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Indazole-Br) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Indazole-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl Indazole-Pd(II)-C≡CR Transmetalation->Pd(II)_Alkynyl Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Alkynyl-Indazole Reductive_Elimination->Product CuI Cu(I) Salt Alkyne_Activation Alkyne Activation (Base) CuI->Alkyne_Activation R-C≡CH Cu_Acetylide Copper Acetylide (Cu-C≡CR) Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of 5-Bromo-3-iodo-1-tosylindazole

This protocol demonstrates the chemoselective coupling at the more reactive iodide position, leaving the bromide available for subsequent reactions. It is adapted from a study on sequential cross-coupling reactions.[3]

Materials:

  • 5-Bromo-3-iodo-1-tosylindazole

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide [CuI] (10 mol%)

  • Triethylamine [TEA]

  • N,N-Dimethylformamide [DMF] (anhydrous)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 5-bromo-3-iodo-1-tosylindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by TEA (2.0 equiv) and the terminal alkyne (1.1 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. Note: The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at room temperature.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the 3-alkynyl-5-bromo-1-tosylindazole.

Data Summary: Sonogashira Coupling of Halogenated Indazoles
Halogenated IndazoleAlkyneCatalyst SystemBase / SolventTemp/TimeYield (%)Reference
5-Bromo-3-iodo-1-tosylindazolePhenylacetylenePdCl₂(PPh₃)₂ / CuITEA / DMFRT, 2h95[3]
5-Bromo-3-iodo-1-tosylindazole1-HexynePdCl₂(PPh₃)₂ / CuITEA / DMFRT, 2h91[3]
5-Bromo-3-ethynyl-1-tosylindazole4-IodoanisolePdCl₂(PPh₃)₂ / CuITEA / DMF70 °C, 12h85[3]
3-Iodo-1H-indazole (N-protected)Various terminal alkynesPd(OAc)₂ / PPh₃ / CuITEA / DMF80 °C60-90

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and a vast array of primary and secondary amines, anilines, and N-heterocycles.[6] This reaction is critical for synthesizing aminoindazoles, which are prevalent in kinase inhibitors and other pharmaceuticals.

Mechanistic Rationale for Experimental Choices
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art. These ligands facilitate the challenging reductive elimination step to form the C-N bond. For N-H containing heterocycles like unprotected indazoles, specific ligands like tBuBrettPhos have been shown to be particularly effective, overcoming catalyst inhibition by the substrate.[3][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the palladium-amine adduct). Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or strong phosphate/carbonate bases (K₃PO₄, Cs₂CO₃). The choice of base must be compatible with functional groups on the substrates.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the strong bases and the catalytic intermediates.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Indazole-Br) Pd(0)L->Oxidative_Addition Pd(II)_Complex Indazole-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coord_Deprot Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coord_Deprot HNR¹R² Pd(II)_Amido Indazole-Pd(II)-NR¹R² (Amido Complex) Amine_Coord_Deprot->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Amino-Indazole (Indazole-NR¹R²) Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of an Unprotected Bromo-pyrazole (Model for Bromoindazole)

This protocol is adapted from a procedure for the amination of N-H containing heterocycles, which are challenging substrates.[3]

Materials:

  • 5-Bromo-1H-indazole (as a model substrate)

  • Amine (e.g., Aniline) (1.2 equivalents)

  • tBuBrettPhos Pd G3 Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or glovebox environment

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under an argon atmosphere in a Schlenk tube, add the tBuBrettPhos Pd G3 precatalyst (0.02 equiv) and LHMDS (2.2 equiv).

  • Reagent Addition: Add the 5-bromo-1H-indazole (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a substrate concentration of 0.1 M.

  • Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 12-24 hours. Note: The use of a highly active precatalyst and a strong, non-coordinating base like LHMDS allows the reaction to proceed at mild temperatures.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography (silica gel) to afford the desired amino-indazole product.

Data Summary: Buchwald-Hartwig Amination of Brominated Heterocycles
Bromo-HeterocycleAmineCatalyst SystemBaseSolventTemp/TimeYield (%)Reference
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3LHMDSTHFRT, 12h95[3]
4-Bromo-1H-imidazoleMorpholinetBuBrettPhos Pd G3LHMDSTHFRT, 12h91[3]
4-Iodo-3-methyl-1H-indazolePiperidinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110 °C, 16h>85 (General)[1]
3-Bromo-2-methylpyridineN-MethylanilinePd₂(dba)₃ / RuPhosNaOtBuToluene100 °C, 4h95 (Analog)[7]

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile (cyano) group is a strategically important transformation, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amides, or amines. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.

Mechanistic Rationale for Experimental Choices
  • Cyanide Source: The choice of cyanide source is a key consideration for both reactivity and safety. While highly toxic salts like KCN or Zn(CN)₂ are effective, there has been a significant shift towards using safer, less toxic alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as an excellent cyanide source for palladium-catalyzed reactions.[7]

  • Catalyst System: Catalyst deactivation by excess cyanide is a major challenge in these reactions. The use of highly active, well-defined palladium precatalysts (palladacycles) in combination with bulky biarylphosphine ligands (e.g., XPhos) can overcome this issue, allowing for low catalyst loadings and high efficiency.

  • Solvent System: A biphasic solvent system, typically an organic solvent like 1,4-dioxane and water, is often employed when using K₄[Fe(CN)₆]. The aqueous phase dissolves the cyanide salt, while the organic phase dissolves the substrate and catalyst. Additives like potassium acetate (KOAc) can facilitate the transfer of cyanide into the organic phase.

Detailed Protocol: Cyanation of a Heteroaryl Bromide (Generalizable to Bromoindazoles)

This protocol is based on a general and practical method for the cyanation of (hetero)aryl bromides using a non-toxic cyanide source.

Materials:

  • Brominated indazole (e.g., 5-Bromo-1H-indazole)

  • Potassium hexacyanoferrate(II) trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 equivalents)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium acetate [KOAc] (as a 0.05 M aqueous solution)

  • 1,4-Dioxane

  • Deionized water (degassed)

  • Screw-cap reaction tube with a stir bar

Procedure:

  • Vessel Preparation: To a screw-cap tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv) and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).

  • Inert Atmosphere: Seal the tube with a Teflon-lined septum cap, then evacuate and backfill with nitrogen (repeat three times).

  • Reagent Addition: Add the brominated indazole (1.0 equiv). Then, via syringe, add 1,4-dioxane (to achieve ~0.2 M concentration) and the degassed 0.05 M aqueous KOAc solution (equal volume to dioxane).

  • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography (silica gel) to yield the desired cyano-indazole product.

Data Summary: Palladium-Catalyzed Cyanation of (Hetero)aryl Bromides
(Hetero)aryl BromideCyanide SourceCatalyst SystemSolventTemp/TimeYield (%)Reference
4-Bromo-1H-indoleK₄[Fe(CN)₆]·3H₂OXPhos Pd G3 (0.7 mol%)Dioxane / H₂O100 °C, 1h95
3-Bromo-1H-indazoleZn(CN)₂Pd₂(dba)₃ / dppfDMF120 °C(Not specified)(cited within)
4-Bromo-7-azaindoleK₄[Fe(CN)₆]·3H₂OXPhos Pd G3 (1.5 mol%)Dioxane / H₂O100 °C, 1h89
4-BromotolueneK₄[Fe(CN)₆]Pd-ZnFe₂O₄ NPsDMF100 °C, 6h91

Experimental Workflow and Logic

The successful execution of these palladium-catalyzed reactions relies on a systematic and logical workflow.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Workup & Analysis Substrate Select Brominated Indazole & Coupling Partner Method Choose Coupling Reaction (Suzuki, Heck, etc.) Substrate->Method Conditions Select Catalyst, Ligand, Base, & Solvent based on literature precedents Method->Conditions Setup Assemble Glassware under Inert Atmosphere (N₂ or Ar) Conditions->Setup Reagents Charge Reagents & Solvents Setup->Reagents Reaction Heat & Stir (Conventional or MW) Reagents->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Quench Reaction & Perform Extraction Monitor->Workup Purify Purify Crude Product (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: A logical workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of brominated indazole intermediates. The protocols and insights provided in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as cyanation, offer robust starting points for the synthesis of diverse and complex indazole derivatives. The key to success lies in the rational selection of the catalyst system, base, and solvent, guided by an understanding of the underlying catalytic cycles. As ligand and catalyst development continues to advance, we can anticipate the emergence of even more efficient, versatile, and sustainable methods for the construction of these vital molecules, further empowering the fields of medicinal chemistry and drug discovery.

References

The Strategic Marriage of Indazole Scaffolds and Multi-Component Reactions: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Convergence in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the principles of efficiency and molecular diversity are paramount. Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, embody these principles.[1][2] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, and the ability to rapidly generate large libraries of structurally diverse molecules.[2][3] When this powerful synthetic strategy is applied to "privileged scaffolds"—molecular frameworks known to interact with a variety of biological targets—the potential for accelerated drug discovery is immense.[4][5]

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is one such privileged scaffold.[6][7] Its unique structural and electronic properties have made it a cornerstone in the design of numerous clinically relevant drugs, including the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[6] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent kinase inhibitory effects.[4][8][9]

This comprehensive guide explores the synergistic combination of indazole building blocks with the efficiency of multi-component reactions. We will delve into the mechanistic underpinnings of key MCRs, provide detailed, field-tested protocols for their execution, and present application notes that highlight the therapeutic potential of the resulting indazole-containing molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform to construct novel and biologically active compounds.

Core MCR Methodologies for Indazole Derivatization

Several classic and contemporary MCRs have been successfully adapted to incorporate indazole-based starting materials. Here, we focus on three prominent examples: the Ugi four-component reaction (U-4CR), the Biginelli reaction, and the Groebke-Blackburn-Bienaymé (GBB) reaction.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11][12] Its remarkable convergence and tolerance of diverse functional groups make it an ideal tool for generating libraries of complex molecules with potential therapeutic applications.[13][14]

Mechanistic Rationale:

The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine components. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular Mumm rearrangement to yield the final stable α-acylamino carboxamide product.[10][12] The use of an indazole-containing building block, typically as the aldehyde or amine, directly incorporates this privileged scaffold into the final product.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Workflow Start Start: Prepare Reactants Mixing Combine Indazole-aldehyde, Amine, Carboxylic Acid, and Isocyanide in Solvent Start->Mixing Reaction Stir at Room Temperature (24-48 hours) Mixing->Reaction Initiate Reaction Workup Aqueous Work-up & Organic Extraction Reaction->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Crude Product Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Purified Fractions End End: Pure Product Characterization->End

Caption: Generalized workflow for the Ugi four-component reaction.

Protocol: Synthesis of an Indazole-Containing Peptidomimetic via U-4CR

This protocol is adapted from methodologies that utilize substituted aldehydes and amines in a one-pot synthesis.[13]

Materials:

  • 1H-Indazole-6-carbaldehyde (1.0 mmol, 1.0 eq)

  • Benzylamine (1.0 mmol, 1.0 eq)

  • Acetic Acid (1.0 mmol, 1.0 eq)

  • Cyclohexyl isocyanide (1.0 mmol, 1.0 eq)

  • Methanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add 1H-indazole-6-carbaldehyde (1.0 mmol) and methanol (5 mL).

  • Stir the mixture until the aldehyde is fully dissolved.

  • Sequentially add benzylamine (1.0 mmol), acetic acid (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired indazole-containing α-acylamino carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15]

Application Notes:

The products of Ugi reactions featuring indazole moieties are of significant interest in medicinal chemistry. The resulting peptidomimetic scaffolds can be designed to target a variety of biological systems. For instance, by carefully selecting the input components, these molecules can be tailored to act as inhibitors of protein-protein interactions or as enzyme inhibitors, such as kinase inhibitors, a class of drugs where the indazole scaffold is particularly prevalent.[9][16] The diversity of commercially available aldehydes, amines, carboxylic acids, and isocyanides allows for the rapid generation of a vast chemical space around the indazole core.

The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[17][18][19] This reaction is typically acid-catalyzed and provides access to a class of heterocyclic compounds with a wide range of pharmacological properties, including acting as calcium channel blockers and antihypertensive agents.[20]

Mechanistic Rationale:

The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.[17][21] This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[18] Incorporating an indazole-carbaldehyde as the aldehyde component is a straightforward strategy to synthesize indazole-substituted DHPMs.

Reaction Mechanism: Biginelli Reaction

Biginelli_Mechanism Reactants Indazole-CHO + Urea + β-Ketoester Step1 Acid-Catalyzed Condensation Formation of N-Acylimine Intermediate Reactants->Step1:f0 H+ Step2 Nucleophilic Attack β-Ketoester Enol attacks Iminium Ion Step1:f1->Step2:f0 Step3 Cyclization & Dehydration Formation of Dihydropyrimidinone Ring Step2:f1->Step3:f0 Product Indazole-Substituted DHPM Step3:f1->Product

Caption: Key mechanistic steps of the Biginelli reaction.

Protocol: Synthesis of an Indazole-Substituted Dihydropyrimidinone

Materials:

  • 1H-Indazole-5-carbaldehyde (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (1.2 mmol, 1.2 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3 drops)

  • Reflux condenser and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine 1H-indazole-5-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure indazole-substituted dihydropyrimidinone.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Application Notes:

The DHPM scaffold is a valuable pharmacophore in its own right. The introduction of an indazole moiety can significantly enhance the biological activity profile of these compounds. For example, certain indazole-containing DHPMs have shown promise as potent anti-inflammatory and anticancer agents. The modularity of the Biginelli reaction allows for the synthesis of a wide array of derivatives by varying the aldehyde, β-dicarbonyl compound, and urea/thiourea component, facilitating structure-activity relationship (SAR) studies.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: Accessing Fused Imidazoles

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines, from an aldehyde, an isocyanide, and an amidine-containing heterocycle.[22][23][24] This reaction provides rapid access to nitrogen-rich heterocyclic systems that are frequently found in biologically active molecules, including kinase inhibitors.[25]

Mechanistic Rationale:

The GBB reaction mechanism involves the formation of a Schiff base from the aldehyde and the exocyclic amino group of the amidine. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. An intramolecular cyclization via attack of the endocyclic nitrogen of the amidine onto the nitrilium ion furnishes the final fused imidazole product.[23] Using 3-aminoindazole as the amidine component directly leads to the formation of pyrazolo[1,5-c]quinazolines or related fused systems.[26][27][28]

Table 1: Representative Indazole-based MCRs and Reported Yields

MCR TypeIndazole Building BlockKey ReactantsProduct ScaffoldReported Yield (%)Reference
Ugi1H-Indazole-6-carbaldehydeBenzylamine, Acetic Acid, Cyclohexyl isocyanidePeptidomimetic75%[13]
Biginelli1H-Indazole-5-carbaldehydeEthyl acetoacetate, UreaDihydropyrimidinone85-95%N/A
GBB3-AminoindazoleBenzaldehyde, tert-Butyl isocyanidePyrimido[1,2-b]indazole56-93%[29]
GBB3-AminoindazoleIsatin derivatives, IsocyanidesPyrazolo[5',1':2,3]imidazo[1,5-c]quinazolin-6(5H)-one63-91%[26]

Protocol: Synthesis of a Pyrimido[1,2-b]indazole via a GBB-type Reaction

This protocol is based on a metal-free domino reaction for the synthesis of pyrimido-fused indazoles.[29]

Materials:

  • 3-Aminoindazole (1.0 mmol, 1.0 eq)

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Acetophenone (1.0 mmol, 1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 mmol, 2.0 eq)

  • Ethanol (5 mL)

  • Magnetic stirrer and stir bar

  • Sealed reaction vessel

Procedure:

  • In a sealable reaction vessel, combine 3-aminoindazole (1.0 mmol), benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and potassium hydroxide (2.0 mmol) in ethanol (5 mL).

  • Seal the vessel and heat the reaction mixture at 80 °C for 8 hours with vigorous stirring.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 2,4-diphenylpyrimido[1,2-b]indazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[29][30]

Application Notes:

The fused imidazole scaffolds generated through the GBB reaction are of particular interest in the development of kinase inhibitors.[9][31][32] The planarity and hydrogen bonding capabilities of these systems make them well-suited for interaction with the ATP-binding pocket of kinases. The GBB reaction, with its three points of diversity, allows for fine-tuning of the steric and electronic properties of the final molecule, enabling the optimization of potency and selectivity against specific kinase targets.[25]

Conclusion and Future Outlook

The convergence of multi-component reaction strategies with the privileged indazole scaffold represents a highly effective and efficient paradigm for modern drug discovery. The Ugi, Biginelli, and GBB reactions, among others, provide robust and versatile platforms for the rapid generation of diverse libraries of indazole-containing compounds. These molecules, possessing significant therapeutic potential, particularly in oncology and inflammation, are poised to fuel the discovery of next-generation medicines. As MCR methodologies continue to evolve, with the development of new catalysts, greener reaction conditions, and automation platforms, the scope and impact of this powerful synthetic marriage will undoubtedly continue to expand, providing medicinal chemists with an ever-more-powerful toolkit to address pressing medical needs.[3][33]

References

Troubleshooting & Optimization

Common side reactions in the synthesis of N-substituted indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-substituted indazole-3-carboxamides. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of N-substituted indazole-3-carboxamides?

A1: The synthesis is primarily a two-step process: N-substitution of the indazole ring and subsequent amide coupling. Each step has characteristic side reactions.

  • N-Substitution Step: The most significant challenge is the formation of a mixture of N-1 and N-2 regioisomers .[1] The indazole ring possesses two nucleophilic nitrogen atoms, and alkylation or arylation can occur at either position. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

  • Amide Coupling Step: When using carbodiimide coupling reagents like EDC, the formation of an N-acylurea byproduct is a common issue.[1] This occurs when the activated carboxylic acid intermediate (an O-acylisourea) rearranges into a stable, unreactive N-acylurea before the amine can attack.[1]

  • Other Reactions: Under harsh conditions, decarboxylation of the starting material, indazole-3-carboxylic acid, can occur, leading to an unwanted indazole byproduct.[1] Additionally, hydrolysis of the final carboxamide product or its precursors back to the carboxylic acid can be an issue if water is not carefully excluded.[1]

Q2: How can I distinguish between the N-1 and N-2 substituted regioisomers?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of N-1 and N-2 isomers.

  • Chromatography: The two isomers often exhibit different polarities and can typically be separated by column chromatography on silica gel.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural assignment. 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are definitive. In an HMBC spectrum, the protons of the substituent on the N-1 position will show a long-range correlation to the C7a carbon of the indazole ring. Conversely, the protons of a substituent on the N-2 position will show a correlation to the C3 carbon.[1] Nuclear Overhauser Effect (NOESY) experiments can also be informative.

Q3: Why is regioselectivity in the N-substitution of indazoles so difficult to control?

A3: The difficulty arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, creating two tautomers: the 1H-indazole and the 2H-indazole.[3][4][5] The 1H-tautomer is generally the more thermodynamically stable form.[3][5][6] Direct alkylation often proceeds through a common indazolide anion, which has two nucleophilic sites (N-1 and N-2), leading to mixtures of products.[2] Achieving selectivity requires carefully controlling the reaction conditions to favor either the kinetic or thermodynamic product.[3]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Poor Regioselectivity During N-Alkylation (Mixture of N-1 and N-2 Isomers)
  • Probable Cause: The reaction conditions (base, solvent, temperature) are not optimized to favor one regioisomer over the other. The choice of base and solvent is the most critical factor influencing the N-1/N-2 ratio.[1][3]

  • Solutions & Scientific Rationale:

    • For Preferential N-1 Alkylation (Thermodynamic Control):

      • Method: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF).[1][3][6] Cesium carbonate (Cs2CO3) in dioxane is also effective.[1]

      • Causality: Strong bases fully deprotonate the indazole. In less polar solvents, the resulting sodium or cesium cation can form a chelate complex between the N-2 nitrogen and the oxygen of the C3-carboxylate group.[5][7] This chelation sterically blocks the N-2 position, directing the incoming electrophile (alkyl halide) to the N-1 position.[5][7] This pathway generally leads to the more thermodynamically stable N-1 product.[6]

    • For Preferential N-2 Alkylation (Kinetic Control):

      • Method: Use a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).[1][4]

      • Causality: In polar aprotic solvents, the cation is well-solvated and does not form a tight chelate. The N-2 position is often more sterically accessible and, in some cases, more nucleophilic under kinetic control, leading to a higher proportion of the N-2 isomer.[3] Electron-withdrawing groups on the indazole ring at the C-7 position can also strongly direct substitution to the N-2 position.[3][6]

Troubleshooting Workflow for N-Alkylation

G start Start: Poor N-1/N-2 Selectivity base_check What base/solvent system was used? start->base_check na_path NaH / THF base_check->na_path Strong Base / Non-polar Solvent k2co3_path K2CO3 / DMF base_check->k2co3_path Weak Base / Polar Solvent na_sol To increase N-1 selectivity: • Ensure anhydrous conditions. • Lower reaction temperature. • Consider Cs2CO3 in dioxane. na_path->na_sol k2co3_sol To increase N-2 selectivity: • Ensure polar aprotic solvent (DMF). • Check for steric hindrance at C7. • Consider acidic conditions for specific substrates. k2co3_path->k2co3_sol end_n1 Outcome: Improved N-1 Selectivity na_sol->end_n1 end_n2 Outcome: Improved N-2 Selectivity k2co3_sol->end_n2

Caption: Decision tree for troubleshooting N-alkylation regioselectivity.

Data Summary: Conditions Influencing N-Alkylation Regioselectivity
Target IsomerBaseSolventElectrophile ExampleTypical N-1 : N-2 RatioReference
N-1 NaHTHFn-Pentyl bromide>99 : 1[6]
N-1 Cs2CO3DioxaneAlkyl bromideFavors N-1[1]
N-2 K2CO3DMFBenzyl chloride~1 : 1 (highly variable)[1][4]
N-2 Acidic (TfOH)DioxaneAlkyl trichloroacetimidateHighly selective for N-2[8]
Issue 2: Low Yield in Amide Coupling Step with Significant Byproduct Formation
  • Probable Cause: When using a carbodiimide reagent (e.g., EDC, DCC), the highly reactive O-acylisourea intermediate is rearranging to a stable, unreactive N-acylurea byproduct faster than it reacts with the amine.[1] This is especially problematic with poorly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered amines.[1][9]

  • Solutions & Scientific Rationale:

    • Use an Additive:

      • Method: Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® (1.2 equivalents) to the reaction mixture before adding the carbodiimide.[1]

      • Causality: HOBt or Oxyma intercepts the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation and improving the yield of the desired amide.[1][10]

    • Control Reaction Temperature:

      • Method: Run the coupling reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[1]

      • Causality: The intramolecular rearrangement to the N-acylurea often has a higher activation energy than the intermolecular reaction with the amine. Lowering the temperature slows down the rearrangement side reaction more significantly than the desired coupling reaction.

    • Change the Coupling Reagent:

      • Method: For particularly difficult couplings involving poorly nucleophilic or sterically hindered amines, switch to a more potent coupling agent like HATU or T3P®.[1]

      • Causality: Reagents like HATU are based on a 7-aza-derivative of HOBt (HOAt) and form even more reactive activated esters, which can overcome the low reactivity of challenging amine substrates.[10]

Reaction Pathway: Amide Coupling & Side Reaction

G cluster_main Desired Amide Formation cluster_side Side Reaction cluster_solution Solution RCOOH Indazole-3-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC->O_Acyl Amide Desired Amide O_Acyl->Amide + N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement Active_Ester Active Ester (More Stable Intermediate) O_Acyl->Active_Ester + Amine R'-NH2 Amine->Amide HOBt HOBt / Oxyma HOBt->Active_Ester Active_Ester->Amide + Amine

Caption: Mechanism of amide coupling, N-acylurea side reaction, and HOBt intervention.

Experimental Protocols

Protocol 1: General Procedure for Selective N-1 Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is optimized for achieving high N-1 regioselectivity.

  • Materials:

    • Methyl 1H-indazole-3-carboxylate (1.0 eq.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

    • Alkyl halide (e.g., n-pentyl bromide, 1.1 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add a suspension of NaH (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise to the stirred suspension.

    • Stir the resulting mixture at 0 °C for 30-60 minutes.

    • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.[1]

    • Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (2x).

    • Combine the organic layers, wash with water and then brine, dry over Na2SO4, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to separate the desired N-1 regioisomer from any minor N-2 byproduct.[1]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol is optimized to minimize N-acylurea byproduct formation.

  • Materials:

    • N-1-alkyl-indazole-3-carboxylic acid (1.0 eq.)

    • Desired amine (1.1 eq.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.)

    • 1-Hydroxybenzotriazole (HOBt, 1.2 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

    • 1M HCl, Saturated aqueous NaHCO3, Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.[1]

    • Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[11]

    • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.[1][11]

    • Allow the reaction to stir, warming to room temperature over 12-24 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM (3x).[1]

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. This acidic and basic wash sequence helps remove unreacted amine, DIPEA/TEA, and HOBt.[1]

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted indazole-3-carboxamide.[1]

References

Technical Support Center: Controlling N-1 vs. N-2 Alkylation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity during the N-alkylation of indazoles. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve predictable and selective outcomes in your experiments.

Core Principles: Understanding the Battle for Regioselectivity

The outcome of an indazole alkylation is a delicate balance of competing factors. A foundational understanding of these principles is crucial for troubleshooting and method development.

  • Tautomerism and Stability: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][3][4][5][6] This intrinsic stability can be exploited to favor the formation of N-1 alkylated products under conditions that allow for thermodynamic equilibration.[3][4][7][8]

  • Kinetic vs. Thermodynamic Control: The ratio of N-1 to N-2 products is determined by whether the reaction is under kinetic or thermodynamic control.[1][7][8][9]

    • Kinetic Control: Favors the product that is formed fastest (i.e., has the lowest activation energy). This is often achieved at lower temperatures with irreversible reaction conditions.[7][9][10] In many cases, N-2 alkylation is the kinetically favored pathway.[11][12]

    • Thermodynamic Control: Favors the most stable product. This is achieved under conditions that allow the reaction to be reversible (e.g., higher temperatures, longer reaction times), enabling the initial products to equilibrate to the lowest energy state.[7][10][13] The N-1 alkylated indazole is typically the more stable thermodynamic product.[3][4]

  • The Indazolide Anion: In base-mediated alkylations, the indazole is deprotonated to form an indazolide anion. This anion is an ambident nucleophile, with negative charge delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[14][15] The reaction conditions, particularly the base's counter-ion and the solvent, dictate the nature of the resulting ion pair and profoundly influence which nitrogen is more nucleophilic.[3][15]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter in the lab in a direct question-and-answer format.

Question 1: "I'm getting a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 product?"

This is the most common challenge in indazole alkylation.[5][11] Achieving high N-1 selectivity requires shifting the reaction control towards the thermodynamic product.

Probable Cause: Your current conditions (e.g., using bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF) do not sufficiently differentiate the two nitrogen atoms, leading to a competitive reaction at both sites.[14][16] These conditions often result in mixtures; for example, reacting an indazole with isobutyl bromide using K₂CO₃ in DMF can yield a 58:42 mixture of N-1:N-2 isomers.[14]

Solution: Favor Thermodynamic Control with a Chelating System.

The most reliable method for achieving high N-1 selectivity is to use a strong hydride base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective and has been shown to provide >99% N-1 regioselectivity for certain substrates.[2][6][17][18][19]

The Causality Behind the Choice (The "Why"): The prevailing mechanism suggests that in a low-polarity solvent like THF, the sodium cation (Na⁺) from NaH forms a "tight ion pair" with the indazolide anion.[3][11] If the indazole has a coordinating group at the C-3 position (e.g., ester, amide, carboxylate), the sodium ion is believed to chelate between the N-2 nitrogen and the heteroatom of the C-3 substituent. This chelation effectively blocks the N-2 position, directing the incoming alkylating agent exclusively to N-1.[3][15][19]

dot

Caption: Chelation of Na⁺ directs alkylation to the N-1 position.

Protocol 1: General Procedure for Highly Selective N-1 Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[1][17]

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Question 2: "How can I selectively synthesize the N-2 alkylated indazole?"

While N-1 is often the thermodynamic favorite, specific strategies can be employed to favor N-2 alkylation, often by leveraging steric hindrance or alternative reaction mechanisms.

Probable Cause: You are using standard alkylation conditions that either favor the N-1 product or give mixtures. Selective N-2 synthesis requires a deliberate strategy to override the inherent thermodynamic preference for N-1.

Solution 1: Exploit Steric Hindrance.

Substituents at the C-7 position of the indazole ring (adjacent to N-1) can sterically block the approach of an electrophile. Bulky or electron-withdrawing groups like -NO₂ or -CO₂Me at the C-7 position have been shown to confer excellent N-2 regioselectivity (≥96%), even under conditions that would normally favor N-1.[1][2][3][15][17][18]

Solution 2: Use the Mitsunobu Reaction.

The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N-2 isomer.[3][4][17] For example, N-alkylation of methyl indazole-3-carboxylate under Mitsunobu conditions gives the N-2 product in a 2.5:1 ratio over the N-1 isomer.[3][4][17] The mechanism is thought to involve a phosphonium intermediate that favors reaction at the N-2 position.

Solution 3: Acid-Catalyzed Alkylation (Advanced Method).

A highly selective method for N-2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[12][20] This reaction proceeds under mild acidic conditions and shows excellent N-2 selectivity with no N-1 isomer observed for a wide range of substrates.[20] The proposed mechanism involves protonation of the trichloroacetimidate, which is then attacked by the N-2 atom of the indazole.[20]

N2_Alkylation_Workflow Start Does my Indazole have a C-7 Substituent? Method1 Use standard alkylation (e.g., NaH/THF or Cs2CO3/DMF). Steric hindrance will direct to N-2. Start->Method1 Yes Method2 Consider Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD). Often favors N-2. Start->Method2 No Yes Yes (e.g., -NO2, -CO2Me) No No Method3 For highest selectivity, use Acid-Catalyzed Alkylation with Trichloroacetimidates. Method2->Method3 Need higher selectivity?

References

Optimizing reaction yield for the synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 5-bromo-1H-indazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction yields effectively.

The synthesis is best approached as a two-stage process. We have structured this guide accordingly, with dedicated FAQs and Troubleshooting sections for each critical stage.

Overall Synthetic Workflow

The most reliable and scalable pathway involves two key transformations:

  • Stage 1: Electrophilic Bromination: Synthesis of the carboxylic acid intermediate, 5-bromo-1H-indazole-3-carboxylic acid, via bromination of the indazole core.

  • Stage 2: Fischer Esterification: Conversion of the carboxylic acid intermediate to the final target molecule, this compound.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Esterification A Indazole-3-carboxylic acid B 5-bromo-1H-indazole-3-carboxylic acid A->B Br₂, Glacial Acetic Acid C This compound B->C Methanol (MeOH), H₂SO₄ (cat.)

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This stage involves the selective bromination of the indazole ring at the C5 position. The choice of reaction conditions is critical for achieving high yield and regioselectivity.

Frequently Asked Questions (FAQs) - Stage 1

Q1: What is the most reliable method for synthesizing 5-bromo-1H-indazole-3-carboxylic acid? The direct electrophilic bromination of Indazole-3-carboxylic acid using molecular bromine in glacial acetic acid is a highly effective and high-yielding method. A published procedure reports yields as high as 87.5%.[1][2]

Q2: Why is glacial acetic acid used as the solvent? Glacial acetic acid serves multiple crucial functions. First, it is an effective solvent for the starting material, Indazole-3-carboxylic acid, especially upon heating.[1] Second, its polar, protic nature can stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution, thereby facilitating the reaction. Finally, it is relatively inert to bromine under the reaction conditions.

Q3: What is the mechanism of this bromination reaction? The reaction is a classic electrophilic aromatic substitution. The indazole ring is an electron-rich aromatic system. The bromine molecule (Br₂) is polarized by the solvent, and the π-electrons of the indazole ring attack the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (in this case, likely the acetate ion or another molecule of the substrate) then removes a proton from the C5 position to restore aromaticity, yielding the 5-bromo product.

Q4: Why is the reaction performed at 90°C? The temperature is a critical parameter. The starting material is first heated to 120°C to ensure complete dissolution in the acetic acid.[2] The solution is then cooled to 90°C for the bromine addition. This temperature provides sufficient thermal energy to overcome the activation barrier for the reaction while minimizing potential side reactions, such as over-bromination or degradation of the starting material or product.[1]

Troubleshooting Guide - Stage 1
Problem Probable Cause(s) Recommended Solution(s)
Low Yield (<70%) 1. Incomplete dissolution of starting material.2. Insufficient reaction time.3. Loss of product during work-up.1. Ensure the initial solution is clear at 120°C before cooling to 90°C.[1]2. Monitor the reaction by TLC. If starting material persists after 16 hours, consider extending the reaction time.3. The product precipitates upon pouring into ice water. Ensure the mixture is stirred adequately (15-20 min) and cooled to maximize precipitation before filtration.[2]
Formation of Di-bromo or other Impurities 1. Reaction temperature was too high.2. Excess bromine was added, or addition was too rapid.1. Maintain strict temperature control at 90°C during bromine addition and subsequent heating.[1]2. Add the solution of bromine in acetic acid slowly and dropwise to maintain a low instantaneous concentration of bromine in the reaction mixture.
Reaction Stalls / No Product Formation 1. Poor quality of bromine (e.g., hydrated).2. Starting material is impure.1. Use a fresh, unopened bottle of bromine.2. Verify the purity of the Indazole-3-carboxylic acid by ¹H NMR or melting point before starting the reaction.
Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid[1][2]
  • Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

  • Heat the suspension to 120°C with stirring until a clear, homogeneous solution is formed.

  • Cool the solution to 90°C.

  • In a separate vial, prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL).

  • Add the bromine solution dropwise to the reaction mixture at 90°C over 10-15 minutes.

  • Maintain the reaction temperature at 90°C and stir for 16 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into a beaker containing ice water (approx. 200 mL).

  • Stir the resulting suspension vigorously for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acetic acid and bromine.

  • Dry the white solid under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid (Typical yield: ~1.30 g, 87.5%).

Stage 2: Synthesis of this compound

This stage is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The primary challenge in this step is managing the reaction equilibrium to maximize product yield.[3]

Frequently Asked Questions (FAQs) - Stage 2

Q1: What is the mechanism of the Fischer Esterification? The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.

Q2: How can the reaction yield be maximized? The Fischer esterification is an equilibrium-controlled process.[4] According to Le Châtelier's Principle, the equilibrium can be shifted toward the product side by:

  • Using an Excess of a Reactant: The most common and practical approach is to use a large excess of the alcohol (methanol), which can often serve as the reaction solvent as well.[3] This high concentration of a reactant drives the equilibrium forward.

  • Removing a Product: Removing the water that is formed during the reaction will also shift the equilibrium to the right. This can be accomplished by using a dehydrating agent or a Dean-Stark apparatus, although for a simple methyl esterification, using excess methanol as the solvent is usually sufficient.[3]

Q3: What are common acid catalysts and why is sulfuric acid often used? Common Brønsted acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[3] Concentrated sulfuric acid is frequently used because it is a strong acid and an effective dehydrating agent, which helps to remove the water byproduct and further drive the reaction to completion.[5]

Q4: Can N-methylation occur as a side reaction? While indazoles can be alkylated on the ring nitrogen, this typically occurs under basic conditions with an alkylating agent like methyl iodide.[6] Under the strongly acidic conditions of a Fischer esterification, the ring nitrogens are likely protonated, which deactivates them towards electrophilic attack or nucleophilic reaction with methanol. Therefore, N-methylation is not a significant competing side reaction under these conditions.

Troubleshooting Guide - Stage 2

G Start Low Yield in Esterification Step TLC Analyze Reaction Mixture by TLC Start->TLC SM_Remaining Significant Starting Material Remaining? TLC->SM_Remaining Increase_Time Increase Reflux Time (e.g., to 12-24h) SM_Remaining->Increase_Time Yes Workup_Loss Product Lost During Work-up? SM_Remaining->Workup_Loss No Increase_MeOH Increase Molar Excess of Methanol (Use as Solvent) Increase_Time->Increase_MeOH Check_Catalyst Check Catalyst Activity (Use Fresh H₂SO₄) Increase_MeOH->Check_Catalyst Check_Catalyst->TLC Check_pH Ensure Aqueous Layer is Basic before Extraction (e.g., with NaHCO₃) Workup_Loss->Check_pH Yes Success Yield Optimized Workup_Loss->Success No Check_Aq_Layer Re-extract Aqueous Layer (Product may have some water solubility) Check_Aq_Layer->Success Check_pH->Check_Aq_Layer

Caption: Troubleshooting workflow for low esterification yield.
Experimental Protocol: this compound

  • Add 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) to a round-bottom flask.

  • Add an excess of methanol (40-50 mL). The methanol acts as both the reactant and the solvent.

  • Carefully add concentrated sulfuric acid (0.2-0.4 mL) dropwise as the catalyst while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Maintain the reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting carboxylic acid spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about half using a rotary evaporator.

  • Slowly pour the concentrated mixture into a beaker of cold water (100 mL).

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral or slightly basic (~pH 8).

  • The product may precipitate as a solid. If so, collect by filtration. If it remains as an oil or suspension, transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford pure this compound.

References

Troubleshooting incomplete conversion in indazole bromination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the bromination of indazoles. The indazole core is a privileged scaffold in medicinal chemistry, and its subsequent functionalization, often beginning with bromination, is a critical step in the synthesis of numerous pharmaceutical candidates.

However, the inherent electronics of the indazole ring system can present unique challenges, including incomplete reactions, low yields, and complex issues with regioselectivity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indazole bromination is sluggish or incomplete. What are the primary factors to investigate?

A1: Incomplete conversion is one of the most common issues and typically points to insufficient reactivity of either the electrophile (brominating agent) or the nucleophile (the indazole). The indazole ring system consists of an electron-rich pyrazole ring fused to a benzene ring, but its overall reactivity in electrophilic aromatic substitution is moderate.

Here are the key factors to analyze, starting with the most probable causes:

  • Reagent Purity & Activity: N-Bromosuccinimide (NBS) is the most common reagent for these reactions. It is a crystalline solid that is easy to handle, but its purity is paramount.[1] Over time, NBS can decompose, appearing off-white or brown due to the formation of bromine.[2] Using freshly recrystallized or newly purchased NBS is highly recommended. For other brominating agents like liquid bromine, ensure it has been stored properly to prevent moisture contamination.[1][2]

  • Solvent Choice: The solvent plays a critical role in modulating the reactivity of the brominating agent and solvating the reaction intermediates.

    • Polar Aprotic Solvents (DMF, Acetonitrile): Solvents like DMF can accelerate the reaction by stabilizing charged intermediates formed during the electrophilic substitution mechanism.[3] Acetonitrile is often considered a solvent of choice due to the high solubility and stability of NBS.[4]

    • Non-Polar Solvents (CCl₄, Chloroform): These are often used but may lead to slower reaction rates if the indazole substrate has poor solubility. In some cases, particularly with NBS, reactions in non-polar solvents might proceed via a radical pathway, which requires an initiator (light or AIBN).[5]

  • Temperature: Many brominations are conducted at room temperature or 0 °C to control selectivity. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the rate. However, be cautious, as higher temperatures can also lead to the formation of di- and tri-brominated side products.[6]

  • Substrate Reactivity: The electronic nature of your specific indazole derivative is crucial. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CO₂Me) on the indazole ring will deactivate it towards electrophilic attack, making the reaction much slower.[7] In these cases, stronger brominating conditions or longer reaction times may be necessary. Conversely, electron-donating groups (-Me, -OMe) will activate the ring and speed up the reaction.

Q2: I'm observing poor regioselectivity with a mixture of C3, C5, and C7-brominated products. How can I improve this?

A2: Regioselectivity is governed by the electronic and steric properties of the indazole ring and the reaction conditions, which dictate the reactive species. The site of bromination can be directed based on the reaction mechanism (ionic vs. radical) and the form of the indazole present (neutral, anionic, or cationic).[8]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Regioselectivity of Indazole Bromination.

Strategies for Controlling Regioselectivity:

  • For C3-Selectivity (Kinetic Product): The C3 position is often the most nucleophilic in the neutral or anionic form of indazole.[8]

    • Use of Base: Under basic conditions, the indazole is deprotonated to form the indazole anion. This species is highly reactive, and bromination occurs almost exclusively at the C3 position.[8] Using a mild base like Na₂CO₃ or running the reaction in a basic solvent can strongly favor C3-bromination.[9]

    • Directed Lithiation: For complete control, protecting the N-H followed by directed ortho-metalation is a powerful strategy. For instance, protecting the indazole at N2 with a SEM group allows for regioselective lithiation at C3, which can then be quenched with an electrophilic bromine source.[10]

  • For C5/C7-Selectivity (Thermodynamic Products): Bromination on the benzene ring often occurs under more forcing or acidic conditions.

    • Strongly Acidic Media: In concentrated sulfuric acid, the indazole is protonated to form the indazolium cation. This deactivates the pyrazole ring, and electrophilic attack is directed to the benzene ring, primarily at the C5 and C7 positions.[8]

    • Protecting Groups: If C3 bromination is a persistent side reaction, you can temporarily install a protecting group at the C3 position (e.g., a trialkylsilyl group), perform the desired bromination on the benzene ring, and then remove the protecting group.

Q3: My reaction is producing significant amounts of di-brominated or other side products. How can I improve selectivity for the mono-brominated product?

A3: Over-bromination is a classic sign that the reaction conditions are too harsh or the stoichiometry is not well-controlled. Once the first bromine atom is on the ring, it deactivates the molecule, but if the conditions are strong enough, a second bromination can still occur.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical parameter. Use a precise amount of the brominating agent, typically between 1.0 and 1.1 equivalents. Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration, favoring mono-bromination.[6]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (-20 °C). Lower temperatures decrease the overall reaction rate, giving the mono-brominated product a chance to accumulate before it can react further.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the appearance of the desired product and side products. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

Q4: How do I choose the right brominating agent and are there handling best practices I should be aware of?

A4: The choice of brominating agent depends on the desired reactivity and the substrate.

ReagentCommon UseAdvantagesDisadvantages
N-Bromosuccinimide (NBS) General purpose, mild bromination of activated rings.[5]Solid, easy to handle, good for mono-bromination selectivity.[7]Can be unstable; may require radical initiator in some cases; incompatibilities with solvents like DMF at high temperatures.[2][11]
Liquid Bromine (Br₂) Strong bromination, often used for deactivated rings.Highly reactive, inexpensive.Highly corrosive, toxic, difficult to handle; often leads to over-bromination.[12]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Mild bromination, often used under ultrasound conditions.[13]Stable solid, efficient source of electrophilic bromine.[9]Less common than NBS.
Pyridinium Tribromide Mild brominating agent.Solid, less hazardous than liquid Br₂.Can be slower than other agents.

Best Practices:

  • NBS: Always use freshly opened or recrystallized NBS. Store it in a refrigerator, away from light and moisture.[2] Be aware that reactions with NBS in amide solvents like DMF can be exothermic and exhibit autocatalytic decomposition at elevated temperatures.[11]

  • Liquid Bromine: Always handle Br₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is highly corrosive and volatile. Consider using a Br₂ solution in a suitable solvent (e.g., acetic acid) for easier and safer addition.[12]

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving incomplete conversion in your indazole bromination reaction.

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of Indazole using NBS

This protocol is a standard starting point for the regioselective mono-bromination of an unsubstituted or activated indazole at the C3 position.

Materials:

  • Indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (approx. 0.1 M concentration)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the indazole substrate.

  • Dissolution: Add the solvent (DMF or Acetonitrile) and stir until all the indazole has dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add NBS portion-wise over 10-15 minutes. Adding it all at once can cause an exotherm and lead to side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC or LC-MS. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. The aqueous layer will contain DMF.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining NBS/bromine), saturated aqueous sodium bicarbonate (to remove succinimide), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 3-bromoindazole.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Effective monitoring is key to preventing incomplete conversion or over-bromination.

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes is a good starting point).

  • Before adding the brominating agent, take a "time zero" sample of the dissolved starting material and spot it on the TLC plate.

  • Every 30 minutes after the addition of NBS, use a capillary tube to take a small aliquot of the reaction mixture and spot it on the TLC plate next to the starting material spot.

  • Develop the plate in the prepared chamber and visualize under a UV lamp (254 nm).

  • The starting material, product, and any potential di-brominated products should have different Rf values. The reaction is complete when the starting material spot has completely disappeared. The product spot should be the dominant new spot. If a third, less polar spot appears and grows, it is likely an over-brominated product.

References

Technical Support Center: Purification of Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and purification of Methyl 5-bromo-1H-indazole-3-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining accurate biological data.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios. It is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying and removing common impurities encountered during the synthesis of this important compound. We will delve into the causality behind purification strategies, ensuring that each protocol is a self-validating system for achieving the highest standards of chemical purity.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most common initial challenges encountered after the primary synthesis.

Q1: My crude ¹H NMR spectrum shows the expected product peaks, but also a very broad singlet far downfield (>13 ppm) and my crude material gives an acidic reaction with wet pH paper. What is this impurity?

A1: This is the hallmark signature of the unreacted starting material, 5-bromo-1H-indazole-3-carboxylic acid. The broad singlet corresponds to the acidic carboxylic acid proton. Its presence indicates that the esterification reaction did not proceed to completion. The pKa of a carboxylic acid is significantly lower than that of the indazole N-H proton, making it the primary acidic species in your crude mixture.

Q2: What is the most direct and efficient first step to remove residual 5-bromo-1H-indazole-3-carboxylic acid before attempting more complex purification?

A2: An acid-base liquid-liquid extraction is the most effective initial step. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the carboxylic acid.[3] The resulting carboxylate salt is highly soluble in the aqueous layer and is thus efficiently removed, while your neutral ester product remains in the organic phase. This is a fundamental and highly recommended workup procedure.

Q3: My initial TLC analysis (e.g., in 30% Ethyl Acetate/Hexanes) of the crude product shows three distinct spots. What are they likely to be?

A3: The three spots most likely correspond to:

  • Baseline Spot (Rf ≈ 0): This is the highly polar 5-bromo-1H-indazole-3-carboxylic acid starting material, which adheres strongly to the silica gel.

  • Middle Spot (Rf ≈ 0.3-0.5): This is your desired product, this compound.

  • Higher Spot(s) (Rf > 0.6): This could be a less polar byproduct. A common side reaction, especially if using methylating agents like dimethyl sulfate, is N-methylation of the indazole ring.[4] This could result in the formation of isomeric impurities such as Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate or its N2-isomer, which are typically less polar than the N-H containing product.[5]

Section 2: Troubleshooting Guide - Advanced Purification Scenarios

This section provides detailed protocols for tackling specific purification challenges.

Scenario 1: Significant Contamination with Starting Carboxylic Acid

Issue: The esterification reaction has a low conversion rate, leaving a substantial amount of 5-bromo-1H-indazole-3-carboxylic acid in the crude product.

Solution: A robust basic aqueous wash. This procedure must be performed carefully to avoid hydrolysis of the desired ester product.

G crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate (EtOAc) crude->dissolve transfer Transfer to Separatory Funnel dissolve->transfer wash Wash with sat. NaHCO₃ (aq) (2-3 times) transfer->wash separate Separate Layers wash->separate organic Organic Layer (Contains Product) separate->organic Collect aqueous Aqueous Layer (Contains Impurity Salt) separate->aqueous Discard dry Dry Organic Layer (Na₂SO₄ or MgSO₄) organic->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purified Product for Further Purification or Analysis concentrate->purified

Caption: Workflow for removal of acidic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-4) one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer once with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the carboxylic acid impurity.

Self-Validation: After this workup, a TLC of the organic layer should show the disappearance of the baseline spot corresponding to the carboxylic acid.

Scenario 2: Separation of Structurally Similar Isomers (e.g., N-Methylated Byproducts)

Issue: The product is contaminated with byproducts of similar polarity, such as N1 or N2 methylated isomers, resulting in spots with close Rf values on TLC.

Solution: Automated flash column chromatography is the method of choice for this challenge, as it offers superior resolution compared to gravity chromatography.[6]

Solvent System (EtOAc in Hexanes)Target Product (Rf)N-Methyl Isomer (Typical Rf)Carboxylic Acid (Rf)Assessment
10%~0.1~0.20Poor elution
20%~0.25~0.40Good starting point
30%~0.4~0.550Good separation, faster elution
50%~0.6~0.70Separation may decrease

Note: Rf values are approximate and should be determined experimentally.

  • Method Development: Using TLC, identify a solvent system that provides good separation between your product and the impurities, aiming for a product Rf of ~0.2-0.3.[6] A gradient elution is recommended.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). This is known as "dry loading" and typically results in better separation.

  • Column Setup: Select a pre-packed silica gel column appropriate for the scale of your reaction. Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

  • Elution: Run a linear gradient from your initial low-polarity mobile phase to a higher-polarity phase (e.g., 5% to 50% EtOAc in Hexanes over 10-15 column volumes).

  • Fraction Collection: Collect fractions based on the UV detector response (typically monitoring at 254 nm).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Scenario 3: Final Polishing for High-Purity Material (>99.5%)

Issue: After chromatography, minor, often unidentified, impurities remain, or the material needs to meet stringent purity requirements for pharmaceutical applications.

Solution: Recrystallization is an excellent final purification step for obtaining highly crystalline, high-purity material. The key is to find a suitable solvent or solvent system.

G decision decision start Crude Product acid_check Primary impurity is starting acid? start->acid_check isomers_check Isomeric or close-Rf impurities present? acid_check->isomers_check No wash Perform Basic Aqueous Workup acid_check->wash Yes final_purity Need >99.5% purity? isomers_check->final_purity No chrom Perform Flash Chromatography isomers_check->chrom Yes recrys Perform Recrystallization final_purity->recrys Yes end High-Purity Product final_purity->end No wash->isomers_check chrom->final_purity recrys->end

References

Overcoming solubility issues of indazole intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Intermediate Solubility

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling indazole intermediates. The unique electronic properties and hydrogen bonding capabilities of the indazole ring system, while synthetically versatile, frequently lead to challenging solubility profiles in common organic solvents.[1][2] This guide is structured to provide you, our fellow researchers, with a logical, step-by-step framework for diagnosing and overcoming these solubility hurdles. Our approach moves from simple adjustments to more complex formulation strategies, always emphasizing the chemical principles behind each technique.

Troubleshooting Guide: A Logical Workflow

Before diving into specific techniques, it's crucial to approach solubility problems systematically. Rushing to a complex solution can waste time and material. The following workflow outlines a structured approach to troubleshooting.

G A START: Indazole intermediate has poor solubility in the chosen solvent. B Is the solvent appropriate? Consider 'Like Dissolves Like'. Is your indazole polar? Non-polar? A->B C ACTION: Perform a micro-scale solvent screening. (See Protocol 1) B->C No / Unsure F Does the indazole have an acidic N-H or basic nitrogen sites? B->F Yes D Did screening identify a suitable single solvent? C->D E ACTION: Develop a co-solvent system. (See Protocol 2) D->E No J SUCCESS: Proceed with the reaction using the new solvent system. D->J Yes E->F G ACTION: Attempt in-situ salt formation. Add an organic acid/base. (See Protocol 3) F->G Yes H Can the reaction temperature be safely increased? F->H No G->H I ACTION: Gradually heat the mixture to just below the solvent's boiling point. Monitor for dissolution and decomposition. H->I Yes K Consider advanced methods: - Use of solubility enhancers (e.g., hydrotropes). - Structural modification of the intermediate. H->K No I->J Dissolves I->K No Dissolution / Degradation

Caption: A decision-making workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: My indazole intermediate is practically insoluble in my chosen reaction solvent (e.g., Toluene). What is the first thing I should check?

Answer: The first step is to re-evaluate your solvent choice based on the fundamental principle of "like dissolves like".[3][4] Indazoles are nitrogen-containing heterocycles, which makes them inherently polar due to the presence of C-N bonds and the ability to act as hydrogen bond donors (the N-H proton) and acceptors (the lone pair on the pyrazole nitrogen).[5]

  • Causality: A non-polar solvent like toluene or hexanes lacks the dipole interactions and hydrogen bonding capabilities required to effectively solvate a polar indazole. The intermolecular forces within the indazole's crystal lattice (hydrogen bonds, π-stacking) are much stronger than any potential interactions with a non-polar solvent.[3]

  • Immediate Action: Before changing other parameters, perform a simple solvent screening with more polar solvents. Use small, stoichiometric amounts of your intermediate in vials and test solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[6] See Protocol 1 for a detailed methodology.

Q2: A single solvent didn't work. How do I rationally design a co-solvent system?

Answer: A co-solvent system is an excellent strategy when a single solvent provides either good solubility but poor reaction compatibility, or vice-versa.[7] The goal is to blend two or more miscible solvents to fine-tune the polarity of the medium.[8][9]

  • Expert Insight: A common and highly effective approach for indazoles is to use a primary solvent in which the compound has moderate-to-good solubility (e.g., THF, Dioxane, or Acetone) and add a "power solvent" in which it is highly soluble (e.g., DMF, NMP, or DMSO) in a minimal amount (e.g., 5-10% v/v).[10] This often provides the necessary solubility boost without drastically changing the overall reaction environment.

  • Causality: The highly polar co-solvent disrupts the strong intermolecular forces in the solid indazole, allowing the less polar primary solvent to then solvate the individual molecules.[9] This synergistic effect can dramatically increase solubility.[7] Refer to Protocol 2 for developing a co-solvent system.

Q3: My indazole has an N-H proton. Can I use acid/base chemistry to my advantage in an organic solvent?

Answer: Absolutely. This is a powerful but often underutilized technique in organic synthesis. The indazole nucleus is amphoteric.[11] The N-H proton is weakly acidic (pKa ≈ 14), and the pyrazole-type nitrogen is basic (pKa of the conjugate acid ≈ 1).[11] You can exploit this to form an in-situ salt, which will have drastically different solubility properties.

  • For Basic Indazoles: If your indazole has additional basic sites (e.g., an amino group), adding a stoichiometric amount of a non-nucleophilic organic acid like methanesulfonic acid (MsOH) or p-toluenesulfonic acid (pTsOH) can form an ammonium salt. This salt will be significantly more soluble in polar protic (e.g., ethanol) or polar aprotic (e.g., DMF) solvents.

  • For Acidic N-H: To deprotonate the N-H, a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) can be used. The resulting indazolide anion is an ionic salt. This is particularly useful in polar aprotic solvents like THF or DMF.

  • Causality: The conversion of a neutral organic molecule into an ionic salt introduces strong ion-dipole interactions with polar solvents, which are much more effective at overcoming the crystal lattice energy than standard dipole-dipole or hydrogen bonding interactions.[12][13] See Protocol 3 for a practical guide.

Q4: I tried heating the mixture, but my compound "oiled out." What does this mean and how do I fix it?

Answer: "Oiling out" occurs when a compound, upon cooling from a hot solution, comes out of solution as a liquid phase rather than a solid crystal.[14] This happens when the saturation temperature of your compound in that specific solvent is higher than the melting point of the compound itself. The resulting oil is often an impure, supercooled liquid version of your compound.

  • Causality: This is a classic sign that your solvent is not ideal for crystallization and may be too "good" at higher temperatures or that there are significant impurities present. The impurities can depress the melting point and interfere with crystal lattice formation.[14]

  • Troubleshooting Steps:

    • Re-heat: Add more solvent to the oiled-out mixture and heat until a homogenous solution is formed again.[14]

    • Cool Slowly: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.

    • Add an Anti-solvent: If slow cooling fails, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot, clear solution until slight turbidity appears.[4] This reduces the overall solubility and can promote crystallization over oiling out. Common pairs include Dichloromethane/Hexanes or Ethanol/Water.[4]

Experimental Protocols

Protocol 1: Micro-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent for an indazole intermediate using minimal material.

Methodology:

  • Preparation: Arrange a series of small, clean vials (e.g., 1-dram vials).

  • Aliquot Compound: Accurately weigh approximately 5-10 mg of your indazole intermediate into each vial.

  • Solvent Addition: Using a pipette, add a measured volume (e.g., 0.1 mL) of a test solvent to the first vial.

  • Observation (Room Temp): Vigorously agitate the vial (vortex mixer is ideal) for 1-2 minutes. Observe and record solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Incremental Addition: If the compound is not fully soluble, add another 0.1 mL of solvent, agitate, and observe. Repeat up to a total volume of 0.5 mL. A compound not soluble at this point (~10-20 mg/mL) can often be considered poorly soluble.

  • Heating: If insoluble at room temperature, carefully heat the vial (e.g., in a sand bath or on a hot plate) to near the solvent's boiling point. Observe and record solubility.

  • Cooling: Allow any samples that dissolved upon heating to cool to room temperature and then in an ice bath. Note if crystals form, if the material crashes out as an amorphous solid, or if it oils out.

  • Repeat: Repeat steps 3-7 for a range of solvents with varying polarities.

Data Summary Table:

SolventPolarity IndexBoiling Point (°C)Solubility (RT)Solubility (Heat)Observations on Cooling
Toluene2.4111InsolublePartially SolubleAmorphous Solid
THF4.066Partially SolubleFully SolubleFine Needles
Acetonitrile5.882Partially SolubleFully SolubleLarge Prisms
Ethanol4.378SolubleFully SolubleNo Crystals
DMF6.4153Fully SolubleFully SolubleNo Crystals
DMSO7.2189Fully SolubleFully SolubleNo Crystals
Protocol 2: Developing a Binary Co-Solvent System

Objective: To find the minimum amount of a "power solvent" needed to solubilize an intermediate in a primary reaction solvent.

Methodology:

  • Setup: In a reaction flask, suspend your indazole intermediate in the desired primary solvent (e.g., THF) at the target reaction concentration (e.g., 0.1 M).

  • Stirring: Begin vigorous stirring at room temperature.

  • Titration: Using a syringe or dropping funnel, add the "power solvent" (e.g., DMF) dropwise to the stirring suspension.

  • Observation: Continue adding the co-solvent slowly until the entire solid has just dissolved, resulting in a clear solution.

  • Quantify: Record the total volume of the primary solvent and the volume of the co-solvent required for dissolution. Calculate the volume percentage (v/v%) of the co-solvent.

  • Optimization: For the actual reaction, use this determined v/v% ratio. It is often prudent to add a slight excess (e.g., an additional 1-2% of the co-solvent) to account for any temperature fluctuations or slight concentration changes during the reaction.

Protocol 3: In-situ Salt Formation for Solubility Enhancement

Objective: To increase the solubility of an indazole with an acidic N-H in a polar aprotic solvent.

Methodology (Example: Deprotonation in THF):

  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend the indazole intermediate in anhydrous THF.

  • Cooling: Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) to control the exothermic deprotonation reaction.

  • Base Addition: Slowly add one equivalent of a strong, non-nucleophilic base (e.g., a 1.0 M solution of NaHMDS in THF) to the stirring suspension.

  • Observation: As the base is added, the suspension will typically change in appearance. The formation of the sodium indazolide salt should result in a clear, homogenous solution.

  • Equilibration: Allow the solution to stir at the low temperature for 15-30 minutes to ensure complete deprotonation.

  • Reaction: The resulting solution of the indazolide salt is now ready for the subsequent reaction step (e.g., addition of an electrophile).

Trustworthiness Note: Always ensure your base is compatible with other functional groups in your molecule and with the subsequent reagents you plan to add.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- and Other Substituted Indazole-3-Carboxylates for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile biological activity is profoundly influenced by the nature and position of its substituents. Among the key intermediates for elaborating this privileged core is the indazole-3-carboxylate framework. This guide provides an in-depth comparison of the reactivity of methyl 5-bromo-1H-indazole-3-carboxylate, a widely used building block, with its variously substituted analogues. We will delve into the nuances of N-alkylation and palladium-catalyzed cross-coupling reactions, offering both theoretical understanding and practical, data-supported protocols to inform your synthetic strategies.

The Indazole Core: A Tale of Two Nitrogens and Influential Substituents

The reactivity of the indazole ring is dominated by the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to potential regioisomeric mixtures in substitution reactions. Furthermore, the electronic properties of substituents on the benzene ring significantly modulate the reactivity of both the heterocyclic core and any functional groups appended to it. This guide will focus on two key transformations paramount for diversification: N-alkylation and Suzuki-Miyaura cross-coupling.

I. N-Alkylation: A Dance of Regioselectivity Dictated by Conditions and Substituents

The N-alkylation of indazoles is a critical step for introducing pharmacophoric elements and modulating the physicochemical properties of the final compounds. However, achieving regioselectivity between the N1 and N2 positions is a common challenge. The outcome is a delicate interplay of steric hindrance, electronic effects, and the choice of reaction conditions.

The Case of this compound: A Versatile Substrate

This compound is a frequently employed intermediate due to the synthetic handles it provides: the N-H for alkylation, the bromine for cross-coupling, and the ester for amide formation.

Conventional N-alkylation of this compound often leads to a mixture of N1 and N2 isomers. For instance, treatment with isopropyl iodide and sodium hydride in DMF can result in a roughly equimolar mixture of the N1 and N2 products[1]. Similarly, using methyl iodide and potassium carbonate in DMF also yields a mixture of N1 and N2 substituted products[1].

However, high regioselectivity can be achieved by a judicious choice of reagents and solvents.

  • For Selective N1-Alkylation: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation[2]. This selectivity is attributed to the formation of a sodium-chelated intermediate involving the N2 nitrogen and the oxygen of the C3-carboxylate, which sterically shields the N2 position from the incoming electrophile. Another highly effective method for selective N1-alkylation involves the use of cesium carbonate (Cs₂CO₃) in dioxane, which is also believed to proceed through a chelation-controlled mechanism[1][2].

  • For Selective N2-Alkylation: Achieving high selectivity for the N2 position is often more challenging. However, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF tend to favor the formation of the N2-alkylated product[3].

Comparative Reactivity of Other Substituted Indazole-3-Carboxylates in N-Alkylation

The electronic nature and position of substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation.

  • Electron-Withdrawing Groups (EWGs) at C5: Similar to the 5-bromo derivative, a 5-nitro group, being a strong electron-withdrawing group, is expected to acidify the N-H proton, facilitating deprotonation. The regioselectivity will still be heavily influenced by the reaction conditions. Under NaH/THF conditions, N1 selectivity is anticipated due to the chelation control exerted by the 3-carboxylate group.

  • Electron-Donating Groups (EDGs) at C5: A 5-methoxy group, for example, would increase the electron density of the ring system. While this may slightly decrease the acidity of the N-H proton compared to the 5-bromo or 5-nitro analogues, N-alkylation will still proceed. The regioselectivity under NaH/THF is expected to remain in favor of the N1 isomer due to the dominant directing effect of the C3-carboxylate chelation.

  • Substituents at Other Positions: The position of the substituent can have a profound impact on regioselectivity. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2-regioselectivity[4][5]. This is attributed to steric hindrance at the N1 position, making the N2 position more accessible to the alkylating agent.

Table 1: Predicted Regioselectivity of N-Alkylation for Various Substituted Methyl 1H-Indazole-3-carboxylates

SubstituentPositionPredicted Major Isomer (NaH/THF)Predicted Major Isomer (Mitsunobu)Rationale for N1/N2 Selectivity
-Br5N1N2Chelation control with C3-ester favors N1; Mitsunobu conditions favor N2.
-NO₂5N1N2Strong EWG, but chelation with C3-ester is the dominant directing factor for N1.
-OCH₃5N1N2EDG, but chelation with C3-ester remains the key factor for N1 selectivity.
-Br7N2N2Steric hindrance from the C7-substituent disfavors N1-alkylation.
-NO₂7N2N2Strong steric and electronic influence from the C7-substituent directs to N2.

Experimental Protocol: Selective N1-Alkylation of this compound

This protocol is adapted from established procedures favoring N1-alkylation[2].

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated indazole.

II. Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The bromine atom at the 5-position of this compound is a versatile handle for introducing aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling of 5-Bromoindazole-3-carboxylates

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. The reactivity of the aryl halide in the oxidative addition step, which is often rate-determining, is a key factor for the success of the reaction.

Successful Suzuki-Miyaura couplings of N-substituted 5-bromoindazoles, including those with a C3-carboxylate group, have been reported[6][7]. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A common and effective catalytic system is Pd(dppf)Cl₂ with a base such as K₂CO₃ in a solvent mixture like dimethoxyethane and water[6][7].

Suzuki_Miyaura_Coupling

Comparative Reactivity of Other Substituted Halo-Indazole-3-Carboxylates

The reactivity of halo-indazoles in Suzuki-Miyaura coupling is significantly influenced by the nature of the halogen and the electronic properties of other substituents on the ring.

  • Nature of the Halogen: The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl. Therefore, a 5-iodo-indazole-3-carboxylate would be expected to be more reactive than its 5-bromo counterpart, potentially allowing for milder reaction conditions or shorter reaction times.

  • Electronic Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro group at the 5- or 6-position, generally increases the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, thereby enhancing the overall reaction rate. Thus, a 5-bromo-6-nitro-indazole-3-carboxylate would be expected to be more reactive in Suzuki coupling than the 5-bromo analogue.

    • Electron-Donating Groups (EDGs): Conversely, an EDG, such as a methoxy group, can decrease the rate of oxidative addition by increasing the electron density on the carbon-halogen bond. Consequently, a 5-bromo-6-methoxy-indazole-3-carboxylate might require more forcing conditions to achieve a comparable yield to the unsubstituted 5-bromo derivative.

Table 2: Predicted Relative Reactivity of Substituted Halo-Indazole-3-Carboxylates in Suzuki-Miyaura Coupling

HalogenPositionOther SubstituentPositionPredicted Relative ReactivityRationale
-Br5-H-BaselineReference compound.
-I5-H-HigherC-I bond is weaker and more readily undergoes oxidative addition.
-Br5-NO₂6HigherEWG at C6 enhances the rate of oxidative addition at the C5-Br bond.
-Br5-OCH₃6LowerEDG at C6 may slow down the rate of oxidative addition.
-Br6-H-Similar to 5-bromoPositional difference may have a minor effect on reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromo-1-alkyl-1H-indazole-3-carboxylate

This protocol is a general procedure based on successful couplings reported in the literature[6][7].

  • In a reaction vessel, combine methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Add a degassed solvent mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • To this mixture, add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 0.05 equivalents).

  • Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-indazole derivative.

Experimental_Workflow

Conclusion

The reactivity of indazole-3-carboxylates is a multifaceted subject where the interplay of the inherent properties of the indazole core and the electronic and steric nature of its substituents dictates the outcome of chemical transformations. For the widely used this compound, N-alkylation can be selectively directed to the N1 or N2 position through careful selection of reaction conditions. In Suzuki-Miyaura cross-coupling, the 5-bromo substituent serves as a reliable handle for C-C bond formation, with its reactivity being predictably modulated by other substituents on the ring. This guide provides a framework for understanding these reactivities and serves as a practical tool for the rational design of synthetic routes towards novel indazole-based compounds of medicinal interest.

References

A Comparative Guide to the Biological Activity of Methyl 5-bromo-1H-indazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[2][3] This guide provides an in-depth, objective comparison of the biological activity of Methyl 5-bromo-1H-indazole-3-carboxylate and its key analogs, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.

Introduction to the Indazole Scaffold: A Versatile Pharmacophore

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This arrangement imparts unique physicochemical properties that allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[4] this compound serves as a key intermediate in the synthesis of more complex and potent molecules, with the bromine atom and the carboxylate group offering reactive handles for further functionalization.[5] The strategic placement of substituents on the indazole ring system profoundly influences the compound's interaction with biological targets, leading to varied and potent biological effects.

Comparative Biological Activity: A Multifaceted Profile

The true value of a scaffold lies in the diverse biological activities that can be elicited through structural modifications. Here, we compare the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its analogs, presenting available quantitative data to facilitate a clear comparison.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole derivatives have emerged as potent anticancer agents, with several compounds, such as Pazopanib and Axitinib, receiving FDA approval for cancer treatment.[2] The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases involved in tumor growth and proliferation.[6][7]

Table 1: Comparative Anticancer Activity of Indazole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features & Mechanistic InsightsReference(s)
Indazole Derivative 2f 4T1 (Breast)0.23 - 1.15Potent growth inhibitory activity. Induces apoptosis via upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[8][9]
Indazole Derivative 6o K562 (Leukemia)5.15Exhibits good selectivity for cancer cells over normal cells. Affects apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.[10]
Indazole Derivative 5k Hep-G2 (Hepatoma)3.32Shows high potency but also high toxicity to normal cells.[10]
Indazole-pyrimidine hybrid 13g VEGFR-20.0579Demonstrates potent inhibition of Vascular Endothelial Growth Factor Receptor 2.[7]
Indazole-pyrimidine hybrid 13i VEGFR-20.0345The sulfonamide group enhances activity compared to other substitutions.[7]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents. For instance, the introduction of a sulfonamide group in indazole-pyrimidine hybrids has been shown to enhance VEGFR-2 inhibitory activity.[7] Furthermore, modifications at the 3- and 6-positions of the indazole ring can significantly impact cytotoxicity and selectivity against different cancer cell lines.[10] The p53-MDM2 pathway is a critical regulator of cell cycle and apoptosis, and its disruption is a key therapeutic strategy in cancer.[1][11][12] Some indazole derivatives have been shown to activate the p53 pathway, leading to cancer cell death.[10]

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Signaling Pathway Visualization: p53-MDM2 Interaction

The following diagram illustrates the p53-MDM2 signaling pathway and the potential point of intervention for indazole-based inhibitors.

p53_MDM2_pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2_p MDM2 p53->MDM2_p upregulates Transcription Transcription of p53 target genes p53->Transcription promotes MDM2_p->p53 inhibits (ubiquitination) Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis Indazole_Analog Indazole Analog Indazole_Analog->MDM2_p inhibits

Caption: p53-MDM2 signaling pathway and inhibition by indazole analogs.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[14][15]

Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives

Compound/AnalogTargetIC50 (µM)Key Structural Features & Mechanistic InsightsReference(s)
5-AminoindazoleCOX-212.32Shows potent and concentration-dependent inhibition of COX-2.[14]
6-NitroindazoleCOX-219.22The nitro group at the 6-position influences inhibitory activity.[14]
IndazoleCOX-223.42The parent indazole scaffold exhibits moderate COX-2 inhibition.[14]
3-(indol-5-yl)-indazoleTNF-α0.89Potently inhibits the expression of pro-inflammatory cytokines.[15]
3-(indol-5-yl)-indazoleIL-60.53Demonstrates strong inhibition of interleukin-6 expression.[15]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of indazoles is significantly influenced by the substituents on the benzene ring. For instance, an amino group at the 5-position enhances COX-2 inhibitory activity compared to a nitro group at the 6-position or the unsubstituted parent indazole.[14] This highlights the importance of electronic and steric factors in the interaction with the enzyme's active site.

Featured Experimental Protocol: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, a fluorometric probe, and the test compounds (e.g., this compound and its analogs) in an appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compounds at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a no-inhibitor control. Incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]

Experimental Workflow Visualization: COX-2 Inhibition Screening

The following diagram outlines the workflow for screening compounds for COX-2 inhibitory activity.

COX2_Inhibition_Workflow Start Start Compound_Prep Prepare Test Compounds (Indazole Analogs) Start->Compound_Prep Enzyme_Prep Prepare COX-2 Enzyme and Assay Reagents Start->Enzyme_Prep Plate_Setup Set up 96-well plate: - Test Compounds - Positive Control (Celecoxib) - Negative Control Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Incubation Add Enzyme to wells and incubate with compounds Plate_Setup->Incubation Reaction_Start Initiate reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure Fluorescence kinetically Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for COX-2 inhibitor screening assay.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of drug-resistant microbes poses a significant global health threat. Indazole derivatives have shown promise as a new class of antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Bromo-Indole/Indazole Derivatives

Compound/AnalogMicrobial StrainMIC (µg/mL)Key Structural Features & Mechanistic InsightsReference(s)
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9The bromo-indole moiety is crucial for the observed antifungal activity.[17]
Indole-3-carboxamido-polyamine ConjugatesGram-positive bacteria-5-bromo substitution on the indole ring generally leads to broader-spectrum activity.[18]

Structure-Activity Relationship (SAR) Insights:

The presence of a bromine atom on the indole or indazole ring appears to be a key determinant of antimicrobial activity. Specifically, 5-bromo substitution has been associated with enhanced and broader-spectrum activity against various microbial strains.[17][18]

Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][19]

Synthesis of this compound and Its Precursor

The availability of robust synthetic routes is crucial for the exploration of structure-activity relationships. This compound can be synthesized from its carboxylic acid precursor.

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid:

A common method involves the bromination of indazole-3-carboxylic acid.

Protocol:

  • Suspend indazole-3-carboxylic acid in glacial acetic acid and heat to obtain a clear solution.

  • Cool the solution and slowly add a solution of bromine in glacial acetic acid.

  • Heat the reaction mixture for several hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain 5-bromo-1H-indazole-3-carboxylic acid.

Synthesis of this compound:

The methyl ester can be prepared from the corresponding carboxylic acid via Fischer esterification.

Protocol:

  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights the significant impact of structural modifications on their anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to further investigate these compounds.

Future research should focus on synthesizing novel analogs with improved potency and selectivity, as well as a favorable safety profile. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for their successful translation into clinical applications. The indazole scaffold, with its inherent drug-like properties, will undoubtedly continue to be a fertile ground for the discovery of new and effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-1 and N-2 Alkylated Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Isomer Challenge in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4] The synthetic accessibility of indazoles, however, presents a common yet critical challenge: the regioselectivity of N-alkylation.

The indazole ring contains two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often yields a mixture of N-1 and N-2 substituted regioisomers, which possess distinct physicochemical and pharmacological profiles.[5][6] Consequently, the ability to not only control the regiochemical outcome of the synthesis but also to unambiguously characterize the resulting isomers is paramount for any drug development program.

This guide provides a comprehensive comparison of N-1 and N-2 alkylated indazole isomers, grounded in fundamental spectroscopic principles. We will explore the synthetic strategies to selectively generate each isomer and delve into the key differentiating features observed in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Part 1: The Synthetic Imperative: Controlling Regioselectivity

The ratio of N-1 to N-2 alkylation is a delicate interplay of kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, and the steric and electronic nature of the indazole substituents.[7][8] The 1H-indazole tautomer is generally the more thermodynamically stable form.[9][10] This principle is the key to selectively synthesizing the desired isomer.

Workflow: Regioselective N-Alkylation of Indazole

G cluster_0 Thermodynamic Control (Favors N-1) cluster_1 Kinetic or Sterically-Directed Control (Favors N-2) Indazole_T 1H-Indazole NaH_THF Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) Indazole_T->NaH_THF Deprotonation Indazole_Anion_T Indazole Anion (Equilibrating) NaH_THF->Indazole_Anion_T Alkyl_Halide_T Alkyl Halide (R-X) Indazole_Anion_T->Alkyl_Halide_T Alkylation N1_Product Predominantly N-1 Alkylated Indazole Alkyl_Halide_T->N1_Product Indazole_K 1H-Indazole (e.g., with C7-substituent) Conditions_K Specific Conditions (e.g., Mitsunobu, TfOH/Diazo) Indazole_K->Conditions_K Intermediate_K Reactive Intermediate Conditions_K->Intermediate_K Alkylating_Agent_K Alkylating Agent Intermediate_K->Alkylating_Agent_K Alkylation N2_Product Predominantly N-2 Alkylated Indazole Alkylating_Agent_K->N2_Product

Caption: General workflows for achieving regioselective N-1 vs. N-2 indazole alkylation.

Experimental Protocol 1: Selective Synthesis of N-1 Alkylated Indazole

This protocol leverages thermodynamic control to favor the more stable N-1 isomer. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective.[8][9]

  • Preparation : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition : Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH irreversibly deprotonates the indazole, forming the indazolide anion. The reaction is exothermic and produces H₂ gas, requiring careful addition at low temperature.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation : Add the alkyl halide (1.1 equiv) to the solution. The reaction can be stirred at room temperature or gently heated to drive it to completion (monitor by TLC).

  • Workup : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 alkylated indazole.

Experimental Protocol 2: Synthesis Favoring N-2 Alkylated Indazole

Achieving N-2 selectivity often requires conditions that favor kinetic control or utilize specific reagents that direct the alkylation. The Mitsunobu reaction is one such method that often shows a preference for the N-2 position.[9][10] Alternatively, steric hindrance at the C-7 position of the indazole ring can block the N-1 position, directing alkylation to N-2.[8]

  • Preparation : Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition : Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Causality: The DIAD/PPh₃ system activates the alcohol for nucleophilic attack by the indazole. The N-2 position is often kinetically favored for attack in this reaction.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Concentration : Remove the solvent under reduced pressure.

  • Purification : The crude mixture, containing triphenylphosphine oxide and other byproducts, can be directly purified by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer often being the major product.[9]

Part 2: Spectroscopic Differentiation: Unambiguous Isomer Identification

Once synthesized, a combination of spectroscopic techniques is essential to confirm the identity of the major product and quantify the isomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for distinguishing between N-1 and N-2 indazole isomers. Specific protons and carbons in the heterocyclic ring exhibit characteristic chemical shifts depending on the position of the alkyl group.

¹H NMR Spectroscopy

The local electronic environments of the protons are distinct in the two isomers. The most significant differences are typically observed for the H-3 proton and the protons on the carbon directly attached to the nitrogen (α-protons).

  • H-3 Proton : In the N-2 isomer, the H-3 proton is significantly deshielded and appears at a higher chemical shift (further downfield) compared to the N-1 isomer.[6] This is due to the "quinonoid-like" character of the N-2 substituted ring, where N-2 bears a formal positive charge in one of the resonance structures, influencing the adjacent C-3 proton.

  • H-7 Proton : The H-7 proton in the N-1 isomer is often deshielded due to the anisotropic effect of the pyrazole ring's lone pair on N-2.

  • N-CH₂ Protons : The chemical shift of the α-protons of the alkyl group can also differ, though this is often less diagnostic than the ring protons.

¹³C NMR Spectroscopy

The carbon skeleton also reflects the difference in electronic structure.

  • C-3 and C-7a Carbons : These carbons are particularly diagnostic. In the N-2 isomer, C-3 is typically shifted downfield, while C-7a is shifted upfield compared to the N-1 isomer. This again reflects the different electron distribution in the benzenoid (N-1) versus quinonoid-like (N-2) systems.[11]

Advanced 2D NMR Techniques (HMBC & NOESY)

For absolute, unambiguous assignment, 2D NMR experiments are invaluable.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For an N-1 alkylated indazole, a correlation will be observed between the α-protons of the alkyl group and both the C-3 and C-7a carbons. For the N-2 isomer, the α-protons will show a correlation to C-3 but not to C-7a.[10][12] This is often the most definitive piece of evidence.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space. In the N-1 isomer, a NOE can often be observed between the α-protons of the alkyl group and the H-7 proton of the indazole ring. This interaction is absent in the N-2 isomer.

Table 1: Representative NMR Chemical Shift Comparison (in CDCl₃)

NucleusN-1 Alkylated Isomer (δ, ppm)N-2 Alkylated Isomer (δ, ppm)Key Differentiator
¹H
H-3~7.9 - 8.1~8.2 - 8.4More deshielded in N-2 isomer [6]
H-7~7.7 - 7.8~7.5 - 7.6More deshielded in N-1 isomer
¹³C
C-3~133 - 135~122 - 124Significant upfield shift in N-2 isomer
C-7a~140 - 141~148 - 150More deshielded in N-2 isomer

Note: Exact chemical shifts are dependent on the specific alkyl group and other substituents on the indazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and can serve as a rapid, corroborative technique. The two isomers have different conjugated π-systems, leading to distinct absorption spectra.

  • N-1 Isomers : These "benzenoid" structures typically show multiple absorption bands, often with a λmax around 290-300 nm.

  • N-2 Isomers : These "quinonoid-like" structures tend to have a simpler spectrum with a single, more intense absorption band at a slightly shorter wavelength, often around 280-290 nm.[13] The 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at certain wavelengths.[13]

Table 2: Representative UV-Vis Absorption Maxima (λmax)

Isomer TypeTypical λmax (in Acetonitrile)Structural Rationale
N-1 Alkylated Indazole~255 nm, ~297 nmBenzenoid system
N-2 Alkylated Indazole~285 nm (more intense)Quinonoid-like system

Data adapted from comparative spectra of 1-methylindazole and 2-methylindazole.[13]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. While it can be less definitive than NMR, characteristic differences in the fingerprint region (below 1500 cm⁻¹) can help distinguish the isomers. The C=N and C=C stretching vibrations within the heterocyclic ring system are subtly different, leading to unique patterns for each isomer. For the parent 1H-indazole, a broad N-H stretch is visible around 3150 cm⁻¹, which is absent in both N-alkylated derivatives.

Part 3: Summary and Best Practices

The correct structural assignment of N-1 and N-2 alkylated indazole isomers is a non-negotiable step in chemical and pharmaceutical research. While synthetic protocols can be optimized to favor one regioisomer, spectroscopic verification is mandatory.

Summary of Key Spectroscopic Differentiators:

TechniqueN-1 Isomer (Benzenoid)N-2 Isomer (Quinonoid-like)
¹H NMR H-3 proton at ~7.9-8.1 ppm.H-3 proton is deshielded, appearing at ~8.2-8.4 ppm.[6]
¹³C NMR C-3 at ~133-135 ppm; C-7a at ~140-141 ppm.C-3 shifted upfield; C-7a shifted downfield.
HMBC Correlation between N-alkyl protons and both C-3 and C-7a.Correlation between N-alkyl protons and C-3 only.[10]
UV-Vis Multiple absorption bands, λmax ~297 nm.[13]Simpler, more intense spectrum, λmax ~285 nm.[13]

Recommendation for Researchers:

For unambiguous characterization, a combination of 1D NMR (¹H and ¹³C) and 2D NMR (specifically HMBC) is strongly recommended. UV-Vis spectroscopy can be used as a quick and effective secondary check. By coupling optimized synthetic protocols with rigorous spectroscopic analysis, researchers can confidently advance their indazole-based drug discovery programs.

References

A Senior Application Scientist's Guide to Strategic Scaffolding: Comparing Alternatives to Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and the Role of a Workhorse Reagent

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid, bicyclic structure is present in a multitude of approved drugs and clinical candidates, from the potent kinase inhibitor Axitinib to antiemetics like Granisetron.[1] The indazole core is often employed as a bioisostere for indole or phenol, offering a distinct vector space for substituent placement and improved metabolic properties.[2]

Methyl 5-bromo-1H-indazole-3-carboxylate serves as a highly valuable and frequently used building block for introducing this key scaffold. The methyl ester at the C3 position provides a reliable electrophilic handle for elaboration into amides, a common pharmacophoric feature. The bromine atom at C5 offers a secondary site for diversification, typically through palladium-catalyzed cross-coupling reactions. While effective, a singular reliance on this reagent can constrain synthetic strategy. The C3-carboxylate dictates a specific synthetic logic—primarily amide bond formation—that may not always be the most efficient or versatile path to a desired target.

This guide provides an in-depth comparison of strategic alternatives to this compound. We will explore other C3-functionalized 5-bromoindazoles, presenting their unique reactive capabilities and illustrating how a judicious choice of starting material can unlock more efficient and innovative synthetic routes in drug discovery.

The Strategic Decision Point: Choosing the Right C3 Functional Handle

The choice of the C3 functional group is a critical decision that dictates the primary bond-forming strategies available for scaffold elaboration. While the carboxylate is proficient for creating C(acyl)-N bonds, alternative functionalities open doors to direct C-C, C-N (non-acyl), and C-(heteroatom) bond formation, often in fewer steps or with greater molecular diversity.

G cluster_start Core Scaffold cluster_reagents C3-Functionalized Building Blocks cluster_reactions Primary Downstream Reactions Start 5-Bromo-1H-indazole A Methyl 3-Carboxylate (Topic Reagent) Start->A C3-Functionalization B 3-Iodo (Alternative 1) Start->B C3-Functionalization C 3-Amino (Alternative 2) Start->C C3-Functionalization D 3-Carbaldehyde (Alternative 3) Start->D C3-Functionalization R1 Amide Coupling A->R1 Activation then Amine Addition R2 Cross-Coupling (Suzuki, Sonogashira etc.) R3 Amide/Urea/ Sulfonamide Formation R4 Reductive Amination/ Wittig Reaction B->R2 Pd-Catalysis C->R3 Acylation/ Isocyanate Add'n D->R4

Caption: Strategic divergence from the core 5-bromoindazole scaffold.

Comparative Analysis of Key Alternative Reagents

This section details the synthetic utility of three primary alternatives, providing experimental context and performance insights.

Alternative 1: 5-Bromo-3-iodo-1H-indazole

The 3-iodo derivative is arguably the most powerful alternative for generating molecular diversity. The iodine atom serves as a premier handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the direct formation of C-C and C-heteroatom bonds.[3]

Key Advantages:

  • Versatility: Enables direct access to biaryl, vinyl, and alkynyl-substituted indazoles via Suzuki, Stille, Heck, and Sonogashira couplings.[4][5]

  • Convergence: Allows for the late-stage introduction of complex fragments, shortening synthetic routes.

  • Orthogonality: The reactivity difference between the C3-iodo and C5-bromo groups can be exploited for sequential, site-selective couplings.

Experimental Case Study: Synthesis of Axitinib

The synthesis of the VEGFR inhibitor Axitinib is a prime example of the strategic advantage of using a 3-iodoindazole. The key C3-vinyl linkage is installed via a Heck reaction between 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide and 2-vinylpyridine.[6]

G cluster_workflow Axitinib Synthesis Fragment Coupling Reagent 5-Bromo-3-iodo- 1H-indazole Intermediate 2-((3-iodo-1H-indazol-6-yl)thio) -N-methylbenzamide Reagent->Intermediate SNAr or Cu-catalyzed coupling Product Axitinib Intermediate->Product Heck Reaction (Pd(OAc)2, Xantphos) Vinyl 2-Vinylpyridine Vinyl->Product

Caption: Key Heck coupling step in the synthesis of Axitinib.

Attempting this synthesis from this compound would be significantly more convoluted, likely requiring reduction of the carboxylate to an aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction. This multi-step sequence would likely result in a lower overall yield and more complex purification challenges compared to the direct and high-yielding Heck coupling.

Data Comparison Table: C3-Iodo vs. C3-Carboxylate

FeatureThis compound5-Bromo-3-iodo-1H-indazole
Primary Transformation Amide formationC-C & C-Heteroatom bond formation
Key Reactions Amide coupling (EDC, HOBt, etc.)Suzuki, Heck, Sonogashira, Buchwald-Hartwig
Synthetic Logic Electrophilic (activated ester)Electrophilic (in oxidative addition)
Versatility Moderate (mainly amides/esters)High (diverse coupling partners)
Convergence ModerateHigh (ideal for late-stage diversification)
Typical Yields Amide Coupling: 60-95%Cross-Coupling: 70-98%[4][6]
Alternative 2: 3-Amino-5-bromo-1H-indazole

This building block fundamentally reverses the polarity of the synthetic approach at C3. Instead of an electrophilic handle, the 3-amino group provides a potent nucleophile, ideal for forming amides, ureas, and sulfonamides—all critical functionalities in drug discovery.

Key Advantages:

  • Directness: Allows for single-step synthesis of indazole-3-carboxamides by direct coupling with carboxylic acids.

  • Scaffold Hopping: Facilitates the rapid creation of urea and sulfonamide libraries, which are distinct chemical entities from simple amides.

  • Alternative Reactivity: The amine can be diazotized and converted to other functional groups (e.g., halogens, hydroxyl), further expanding its utility.

Experimental Case Study: Synthesis of PAK1 Inhibitors

The development of potent p21-activated kinase 1 (PAK1) inhibitors has utilized the 1H-indazole-3-carboxamide scaffold.[7] While these can be made from the methyl carboxylate, using 3-amino-5-bromo-1H-indazole offers a more direct route.

Comparative Workflow:

G cluster_A Route A: Via Carboxylate cluster_B Route B: Via Amine A1 Methyl 5-bromo-1H- indazole-3-carboxylate A2 Hydrolysis to Carboxylic Acid A1->A2 A3 Amide Coupling (EDC, HOBt) A2->A3 A4 Target Amide A3->A4 Amine R-NH2 A3->Amine + R-NH2 B1 3-Amino-5-bromo- 1H-indazole B2 Amide Coupling (EDC, HOBt) B1->B2 B3 Target Amide B2->B3 Acid R-COOH B2->Acid + R-COOH

Caption: Comparison of synthetic routes to indazole-3-carboxamides.

Route B, starting from the 3-aminoindazole, is more atom-economical and avoids the initial hydrolysis step often required when starting from the methyl ester, especially if the desired amine coupling partner is sensitive to the conditions of ester saponification.

Alternative 3: 5-Bromo-1H-indazole-3-carbaldehyde

The 3-carbaldehyde is a versatile intermediate that bridges the gap between the reactivity of the carboxylate and other functionalities. It is a direct precursor to the carboxylic acid via oxidation but also opens up the rich chemistry of aldehydes.

Key Advantages:

  • Reductive Amination: Provides direct access to C3-aminomethyl indazoles, a common linker motif in drug design, in a one-pot procedure.[8][9]

  • Carbonyl Chemistry: Can undergo Wittig-type reactions to form C3-alkenyl indazoles or react with organometallic reagents to generate secondary alcohols.

  • Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to the 3-hydroxymethyl derivative, providing access to multiple functional states.

Experimental Protocol: Reductive Amination

A typical procedure for reductive amination allows for the direct coupling of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the resulting iminium ion.

Step-by-Step Methodology:

  • Iminium Formation: To a solution of 5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) is added the desired amine (1.1 eq). The reaction is often facilitated by a mild acid catalyst (e.g., acetic acid) and the removal of water, often with molecular sieves.

  • Reduction: After stirring for 1-2 hours to allow for iminium ion formation, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise.[8]

  • Workup: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS), typically 4-16 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.

This one-pot protocol is significantly more efficient than the multi-step sequence required to achieve the same C3-aminomethyl linkage starting from the methyl carboxylate (i.e., reduction to the alcohol, conversion to a leaving group like a tosylate or halide, and subsequent nucleophilic substitution with the amine).

Conclusion and Strategic Recommendations

While this compound remains a valuable and reliable building block, a forward-thinking drug discovery program should consider the strategic advantages offered by its alternatives. The choice of reagent should be dictated by the desired final structure and the overall synthetic strategy.

  • For maximum diversity and late-stage functionalization via C-C bond formation, 5-Bromo-3-iodo-1H-indazole is the superior choice. Its utility in robust cross-coupling reactions is well-established, as demonstrated in the synthesis of Axitinib.[6][10][11]

  • For the direct synthesis of amides, ureas, or sulfonamides , 3-Amino-5-bromo-1H-indazole offers a more direct and often higher-yielding route than starting with the carboxylate.

  • For access to C3-aminomethyl linkers or C3-alkenyl derivatives , 5-Bromo-1H-indazole-3-carbaldehyde provides the most efficient pathway through its unique carbonyl reactivity.

By expanding the toolkit of indazole building blocks, researchers can design more convergent, flexible, and innovative synthetic routes, ultimately accelerating the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to the Computational Analysis of Brominated Indazoles' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Synthesis and Silico for Advanced Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Strategic functionalization of this privileged heterocycle is key to modulating its pharmacological profile. Bromination, in particular, serves as a powerful synthetic tool, introducing a versatile handle for further chemical modifications and influencing the molecule's electronic character.[4][5] As drug development increasingly leans on rational design, the ability to predict how such modifications impact molecular behavior is paramount.

This guide provides a comparative analysis of computational methodologies used to dissect the electronic properties of brominated indazoles. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, offering a framework for selecting the appropriate computational tools. By leveraging the predictive power of Density Functional Theory (DFT), researchers can gain profound insights into molecular reactivity, stability, and intermolecular interactions, thereby accelerating the discovery of next-generation indazole-based therapeutics.[1][6][7]

Pillar 1: Deciphering the Electronic Landscape

Before embarking on computational experiments, it is crucial to understand the key electronic properties that govern a molecule's behavior and their direct implications for drug design.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[1] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity; a smaller gap often signifies a more reactive molecule prone to electronic excitation.[8]

  • Molecular Electrostatic Potential (MEP): An MEP surface is a color-coded map of the electrostatic potential on a molecule's surface. It provides an intuitive visualization of charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[7][9] This is invaluable for predicting how a drug molecule will interact with its biological target, guiding the design of compounds with improved binding affinity through favorable non-covalent interactions.[10]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantum chemical parameters quantify reactivity. Key descriptors include:

    • Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

    • Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

    • Electronegativity (χ): A measure of an atom's ability to attract electrons.

    • Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.[8]

Pillar 2: A Comparative Analysis of Computational Methodologies

The accuracy of any computational prediction is contingent upon the chosen theoretical model. For molecules like brominated indazoles, Density Functional Theory (DFT) provides the most effective balance of computational cost and accuracy.[11] However, "DFT" is a broad term, and the specific choice of functional and basis set is critical.

The Role of the Exchange-Correlation Functional

The functional is the component of a DFT calculation that approximates the complex quantum mechanical interactions between electrons.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used in computational chemistry. It often provides reliable geometries and electronic properties for a broad range of organic molecules, making it an excellent and robust starting point for analyzing brominated indazoles.[1][7]

  • CAM-B3LYP: This is a long-range corrected hybrid functional. It is specifically designed to improve the description of long-range interactions, charge-transfer excitations, and electronic transition energies. It is the preferred choice when the goal is to accurately simulate UV-Vis spectra via Time-Dependent DFT (TD-DFT).[12]

  • PBE0: Another popular hybrid functional that often yields results comparable to B3LYP and serves as a good alternative for cross-validation.[13]

Selecting the Right Basis Set for Bromine

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The choice is especially important for heavy elements like bromine, which have a large number of electrons.

  • Pople-style (e.g., 6-311++G(d,p)): These are widely recognized basis sets. The "6-311" indicates a triple-zeta quality for valence electrons, "++G" adds diffuse functions to both heavy atoms and hydrogens (important for describing anions and weak interactions), and "(d,p)" adds polarization functions to improve the description of bond shapes.[7]

  • Karlsruhe "def2" family (e.g., def2-TZVP): This family of basis sets is highly recommended for DFT calculations across the periodic table.[14] They are well-balanced and have been optimized for efficiency and accuracy. The def2-TZVP (triple-zeta valence with polarization) basis set, for instance, provides a robust description for bromine without excessive computational demand. For heavy elements, these basis sets automatically incorporate effective core potentials (ECPs) to handle relativistic effects.[14]

  • Dunning's correlation-consistent family (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are generally considered more accurate, but also significantly more computationally expensive.[15] The "aug" prefix denotes the addition of diffuse functions, which is crucial for calculating properties like electron affinity.[12]

G cluster_0 Computational Inputs cluster_1 Computational Method cluster_2 Calculated Electronic Properties Functional Functional DFT Engine (Gaussian, ORCA, etc.) DFT Engine (Gaussian, ORCA, etc.) Functional->DFT Engine (Gaussian, ORCA, etc.) Basis Set Basis Set Basis Set->DFT Engine (Gaussian, ORCA, etc.) Geometry Geometry DFT Engine (Gaussian, ORCA, etc.)->Geometry HOMO/LUMO HOMO/LUMO DFT Engine (Gaussian, ORCA, etc.)->HOMO/LUMO MEP MEP DFT Engine (Gaussian, ORCA, etc.)->MEP Reactivity Descriptors Reactivity Descriptors DFT Engine (Gaussian, ORCA, etc.)->Reactivity Descriptors

Pillar 3: Self-Validating Experimental Protocols

The following protocols provide a step-by-step workflow for a comprehensive analysis. Each protocol is designed to be self-validating, ensuring the reliability of the results.

Protocol 1: Ground-State Geometry Optimization & Verification

The foundation of any electronic property calculation is an accurately optimized molecular structure.

  • Structure Creation: Build the 3D structure of the desired brominated indazole using molecular modeling software like Avogadro or GaussView. Perform an initial, rapid geometry clean-up using molecular mechanics if available.

  • Input File Generation: Create an input text file for your chosen quantum chemistry software (e.g., Gaussian, ORCA).[11]

  • Keyword Specification:

    • Calculation Type: Specify Opt Freq to request a geometry optimization followed by a frequency calculation.

    • Method: Define the functional and basis set, for example: B3LYP/def2-TZVP.

    • Charge & Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.

  • Execution: Submit the calculation to the computational server.

  • Validation (Trustworthiness Check): Upon completion, inspect the output file. The optimization is successful and represents a true energy minimum only if the frequency calculation yields zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure is not a stable minimum.

Protocol 2: Calculation of Key Electronic Properties

Using the validated geometry from Protocol 1, we can now accurately calculate the electronic properties.

  • Input File Preparation: Use the optimized coordinates from the previous step. A new input file should be created for a single-point energy calculation (often the default calculation type if Opt is not specified). It is good practice to include keywords to generate additional analysis files, such as pop=NPA for Natural Population Analysis or output=wfx for post-processing.

  • Execution: Run the single-point calculation using the same level of theory (functional/basis set) as the optimization for consistency.

  • Data Extraction:

    • HOMO/LUMO Energies: These values are explicitly listed in the output file. The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO.

    • Molecular Electrostatic Potential (MEP): Generate a cube file for the electron density and another for the electrostatic potential. These can be specified with keywords like Cube=Density and Cube=Potential in Gaussian.

  • Visualization: Load the generated cube files into a visualization program (e.g., GaussView, Chemcraft) to render the MEP surface mapped onto the electron density.[11]

G A 1. Build 3D Structure (e.g., Avogadro) B 2. Geometry Optimization & Freq Calc (e.g., B3LYP/def2-TZVP) A->B C 3. Validation Check: Zero Imaginary Frequencies? B->C D 4. Single-Point Calculation (Using Optimized Geometry) C->D YES H FAIL: Re-optimize from distorted geometry C->H NO E 5. Extract Properties: HOMO/LUMO, etc. D->E F 6. Generate Visualization Files (MEP Cube Files) D->F G 7. Analyze & Visualize Results E->G F->G

Data Presentation: A Comparative Study

To illustrate the impact of method selection, we present a comparison of calculated electronic properties for a model compound, 5-bromo-1H-indazole.

MethodHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
B3LYP/6-311++G(d,p)-6.458-0.8915.567
B3LYP/def2-TZVP-6.502-0.9555.547
CAM-B3LYP/def2-TZVP-7.113-0.4436.670

Data are hypothetical and for illustrative purposes.

Analysis of Results: The B3LYP functional with both the Pople-style and def2 basis sets yield very similar results for the frontier orbital energies. This demonstrates the robustness of the def2 family as an efficient alternative.[14] The CAM-B3LYP functional, designed for excited states, predicts a significantly lower HOMO energy and a larger gap, which is a known characteristic of long-range corrected functionals.[12] This underscores the importance of selecting a functional appropriate for the property being investigated. For ground-state reactivity, B3LYP/def2-TZVP is a cost-effective and reliable choice.

Conclusion and Recommendations

The computational analysis of brominated indazoles offers invaluable predictive power for drug discovery. By understanding the electronic landscape of these molecules, researchers can make informed decisions to optimize ligand-receptor interactions and modulate reactivity.

Key Recommendations:

  • For General-Purpose Analysis: For geometry optimizations, frequency calculations, and ground-state electronic properties (HOMO, LUMO, MEP), the B3LYP/def2-TZVP level of theory provides a reliable and computationally efficient starting point.

  • For Excited States: When investigating properties related to electronic transitions, such as simulating UV-Vis spectra, the CAM-B3LYP functional is highly recommended due to its superior handling of charge-transfer excitations.[12]

  • Validation is Non-Negotiable: Always perform a frequency calculation after an optimization to confirm a true energy minimum. This step is critical for the trustworthiness of all subsequent calculations.

By integrating these computational strategies, research and development teams can better rationalize structure-activity relationships and design novel brominated indazole derivatives with enhanced therapeutic potential.

References

A Comparative Guide to the Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged motif, integral to a multitude of therapeutic agents. The targeted synthesis of functionalized indazoles, such as Methyl 5-bromo-1H-indazole-3-carboxylate, is therefore of paramount importance for the development of novel pharmaceuticals. This guide provides a comparative analysis of two distinct synthetic pathways to this key intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective merits and demerits.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the methyl ester at the 3-position can be readily converted to amides or other derivatives, allowing for the exploration of a diverse chemical space. The indazole core itself is a bioisostere of indole and is known to interact with a range of biological targets.

This guide will dissect two primary synthetic strategies:

  • Route 1: Late-Stage Bromination and Subsequent Esterification. This classic approach involves the initial synthesis of the indazole-3-carboxylic acid core, followed by electrophilic bromination and final esterification.

  • Route 2: Early-Stage Bromination and Indazole Ring Formation. This strategy commences with a pre-brominated aromatic precursor, followed by the construction of the indazole ring system, a pathway often involving a Jacobson-type synthesis.

Route 1: Synthesis via Bromination of Indazole-3-carboxylic Acid and Fischer Esterification

This synthetic route is a well-established and reliable method that proceeds in two distinct steps from the commercially available Indazole-3-carboxylic acid.

Workflow for Route 1

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Electrophilic Bromination of Indazole-3-carboxylic Acid

Mechanistic Insight: The indazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The bromination occurs preferentially at the 5-position due to the directing effects of the fused benzene ring and the pyrazole moiety. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where bromine is polarized by the acetic acid solvent, leading to the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Experimental Protocol:

  • Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the suspension to 120 °C until a clear solution is obtained.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • After the addition is complete, continue to heat the reaction mixture at 90 °C for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Stir the mixture for 15 minutes, and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry it under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[1]

  • Yield: 87.5%[1]

  • Purity: The crude product is typically of high purity.

Step 2: Fischer Esterification

Mechanistic Insight: The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester. The use of a large excess of methanol drives the equilibrium towards the product side.

Experimental Protocol:

  • To a suspension of 5-bromo-1H-indazole-3-carboxylic acid (1.30 g, 5.39 mmol) in dry methanol (50 mL), slowly add concentrated sulfuric acid (1 mL) under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the solution to room temperature and remove the methanol by rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • Yield: 98%

  • Purity: The product can be further purified by recrystallization if necessary.

Route 2: Jacobson Synthesis from 5-bromo-2-nitrophenylacetic Acid

This route offers an alternative approach by constructing the indazole ring from a pre-functionalized starting material. The Jacobson synthesis and its modifications are powerful tools for the preparation of indazoles from o-amino- or o-nitro-phenylacetic acid derivatives.

Proposed Workflow for Route 2

Caption: Proposed workflow for the synthesis of this compound via Route 2.

Key Transformations in Route 2

Mechanistic Insight: The core of this route is the Jacobson synthesis, which involves the diazotization of an o-acetoamidophenylacetate followed by an intramolecular cyclization. The reaction is initiated by the formation of a diazonium salt from the aniline derivative using a nitrite source. This is followed by an intramolecular cyclization, likely proceeding through an N-nitroso amide intermediate, which then rearranges and eliminates acetic acid to form the stable indazole ring.[2]

Conceptual Experimental Protocol:

  • Esterification of 5-bromo-2-nitrophenylacetic acid: The starting acid would first be converted to its methyl ester using standard Fischer esterification conditions (methanol and a catalytic amount of strong acid), similar to Step 2 of Route 1.

  • Reduction of the Nitro Group: The nitro group of Methyl 5-bromo-2-nitrophenylacetate would then be reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • Acetylation of the Amine: The resulting Methyl 2-amino-5-bromophenylacetate is then acetylated, typically using acetic anhydride, to form Methyl 2-acetamido-5-bromophenylacetate.

  • Diazotization and Cyclization: The final step involves the treatment of the acetylated intermediate with a diazotizing agent, such as tert-butyl nitrite, in a suitable solvent like toluene or acetic acid. This initiates the cyclization to form the indazole ring, yielding the target product, this compound.

Comparative Analysis

ParameterRoute 1: Late-Stage BrominationRoute 2: Jacobson Synthesis
Starting Materials Indazole-3-carboxylic acid (commercially available)5-bromo-2-nitrophenylacetic acid (less common, may require synthesis)
Number of Steps 24 (Esterification, Reduction, Acetylation, Cyclization)
Overall Yield High (around 85%)Potentially lower due to multiple steps
Scalability Generally good, though handling bromine on a large scale requires caution.Can be scalable, but involves multiple intermediates and purifications.
Reagent Safety Involves the use of bromine, which is toxic and corrosive.Uses potentially hazardous reagents like tert-butyl nitrite and involves catalytic hydrogenation.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and readily available starting material.May be more expensive due to the multi-step nature and potentially higher cost of the starting material.
Process Robustness Well-established and reliable reactions.More complex with a higher chance of side reactions and purification challenges.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 is the recommended approach for most applications. Its primary advantages are the high overall yield, fewer synthetic steps, and the use of a readily available starting material. The procedures for both bromination and Fischer esterification are well-documented and robust, making this route highly reliable and reproducible. The main drawback is the use of elemental bromine, which requires appropriate safety precautions, especially on a larger scale.

Route 2, the Jacobson synthesis, represents a more complex but mechanistically interesting alternative. While it avoids the direct use of bromine in the final stages, it involves a longer synthetic sequence with more intermediates to isolate and purify. The overall yield is likely to be lower than that of Route 1. This route might be considered if the starting material, 5-bromo-2-nitrophenylacetic acid, is readily available or if there is a specific need to avoid late-stage bromination.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific safety and handling capabilities of the laboratory. However, for its efficiency and reliability, the late-stage bromination and esterification strategy (Route 1) stands out as the more practical and advantageous approach for the synthesis of this compound.

Analytical Data for Verification

5-bromo-1H-indazole-3-carboxylic acid:

  • ¹H NMR (DMSO-d6): δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[1]

  • ESIMS m/z: 242.0 ([M + H]⁺).[1]

This compound:

  • ¹H NMR (DMSO-d6): δ 14.13 (s, 1H), 8.21 (d, J = 1.6 Hz, 1H), 7.67 (d, J= 7.2 Hz, 1H), 7.59 (dd, J= 7.2, 1.2 Hz, 1H), 3.92 (s, 3H).

  • ESIMS m/z: 256.0 (M+H)⁺.

References

A Senior Application Scientist's Guide to Evaluating the Efficacy of Kinase Inhibitors Derived from Different Indazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1][2][3] This guide provides an in-depth comparison of kinase inhibitors derived from various indazole precursors, supported by experimental data and detailed protocols for their evaluation. We will explore how different substitution patterns on the indazole ring influence inhibitor potency and selectivity, and provide a comprehensive framework for assessing their biological efficacy.

The Indazole Scaffold: A Versatile Precursor for Kinase Inhibitors

Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4] Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes them particularly effective as kinase inhibitors.[5] Several synthetic methodologies have been developed to produce a diverse array of indazole derivatives, allowing for fine-tuning of their pharmacological properties.[6] Commercially available drugs such as Axitinib, Pazopanib, and Entrectinib feature the indazole core, highlighting its significance in cancer therapy.[2][3][7]

Comparative Efficacy of Indazole-Derived Kinase Inhibitors: A Structure-Activity Relationship (SAR) Overview

The biological activity of indazole-based kinase inhibitors is highly dependent on the nature and position of substituents on the indazole ring. The following table summarizes the structure-activity relationships for several classes of indazole-derived inhibitors, with IC50 values indicating the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Precursor/Derivative ClassTarget Kinase(s)Key Substitutions & SAR InsightsIC50 RangeReference(s)
1H-Indazole-3-carboxamides GSK-3Methoxy groups at the 5-position of the indazole ring enhance potency.0.35 µM - 3.0 µM[1][5]
Indazole-pyrimidine Derivatives VEGFR-2Hydrogen bond-forming groups (amide, sulfonamide) at the 2-position of the pyrimidine ring increase activity compared to hydrophobic groups.34.5 nM - 114 nM[5]
3-Substituted Indazoles FGFR1Larger alkoxy groups (isopropoxy) on the phenyl ring at the 3-position lead to higher potency. Fluorine substitution further enhances activity.5.5 nM - 15 nM[5]
Indazole Amides ERK1/2Optimized compounds show potent inhibition of both the enzyme and cellular signaling.Not specified[8]
3-Ethynyl-1H-indazoles PI3Kα, PDK1, mTORPyridine substitution is efficient for PI3Kα inhibition.361 nM (for PI3Kα)[9]
Indazole Derivatives Aurora KinasesDifferent substituents on the indazole scaffold can confer selectivity for Aurora A or Aurora B isoforms.Not specified[10]
1H-Indazole Derivatives pan-Pim KinasesSystematic optimization of piperidine and 2,6-difluorophenyl moieties led to a potent inhibitor (82a).0.4 nM - 1.1 nM[11]
Indazole Derivatives VEGFR-2A potent inhibitor (compound 30) was identified with high selectivity.1.24 nM[12]
Indazole-Sulfonamides MAPK1These derivatives show promise as MAPK1 inhibitors.Not specified[4]
Second-generation Indazole Derivatives TRKA novel inhibitor (B31) demonstrated strong antiproliferative activity against resistant mutations.0.3 nM - 9.9 nM[13]

Key takeaway: The data clearly indicates that substitutions at the 3, 5, and N1/N2 positions of the indazole ring are critical for modulating the potency and selectivity of these inhibitors.

Experimental Workflows for Efficacy Evaluation

A robust evaluation of kinase inhibitor efficacy requires a multi-pronged approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular potency and effects on signaling pathways.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Kinase Activity Assay (e.g., Radiometric, TR-FRET) C Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) A->C Validate cellular target inhibition B Competitive Binding Assay (e.g., NanoBRET) E Target Engagement Assay B->E Confirm intracellular binding D Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) C->D Correlate target inhibition with cellular phenotype G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors IndazoleInhibitor Indazole-derived ERK Inhibitor IndazoleInhibitor->ERK CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle

References

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Patent Landscape Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Indazole Nucleus in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a diverse range of biological targets. This versatility has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates, particularly in the realm of oncology.[1] This guide provides a comprehensive analysis of the patent landscape for indazole-based compounds, with a focus on their application as inhibitors of key enzymes implicated in cancer and other diseases. We will delve into a comparative analysis of different classes of indazole inhibitors, supported by experimental data from the patent and peer-reviewed literature, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Comparative Analysis of Indazole-Based Inhibitors

The therapeutic success of indazole-based compounds can be largely attributed to their efficacy as enzyme inhibitors. Here, we compare the patent landscape and performance of indazoles targeting several critical enzyme families.

Kinase Inhibitors: Targeting the Master Regulators of Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Table 1: Comparative Patent Landscape of Indazole-Based VEGFR-2 Inhibitors

Representative Compound/PatentAssigneeTherapeutic ApplicationPotency (IC50)
Axitinib (Inlyta®)Pfizer, Inc.Renal Cell CarcinomaVEGFR-2: 0.2 nM[5]
Pazopanib (Votrient®)Novartis AGRenal Cell Carcinoma, Soft Tissue SarcomaVEGFR-2: 30 nM[6]
Compound 30 (WO2024XXXXX)UnknownAnti-angiogenicVEGFR-2: 1.24 nM[4]
Compound 8 (J. Med. Chem. 202X)N/AAnticancerVEGFR-2: 0.0554 µM[7]
Compound 10k (Eur. J. Med. Chem. 202X)N/AAnticancerVEGFR-2: 21 nM[7]
VH02 (J. Med. Chem. 2014)N/AAnti-angiogenicVEGFR-2: 0.56 µM[8]

The causality behind the potent VEGFR-2 inhibitory activity of many indazole derivatives lies in their ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases. The indazole nitrogen atoms form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. Variations in substituents on the indazole core allow for the exploration of other pockets within the ATP-binding site, leading to enhanced potency and selectivity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Indazole-Based VEGFR-2 Inhibitor Indazole->VEGFR2 Inhibition caption VEGFR-2 Signaling Pathway and Inhibition

Aurora and Pim kinases are families of serine/threonine kinases that play critical roles in cell cycle progression and are frequently overexpressed in various cancers.

Table 2: Comparative Patent Landscape of Indazole-Based Aurora and Pim Kinase Inhibitors

Representative Compound/PatentAssigneeTarget Kinase(s)Potency (IC50/Ki)
Compound 54a (J. Med. Chem. 201X)N/AAurora AIC50: 32 nM[9]
Compound 52a (J. Med. Chem. 201X)N/AAurora KinasesIC50: 13 µM[9]
Compound 82a (Bioorg. Med. Chem. Lett. 2015)N/APim-1, Pim-2, Pim-3IC50: 0.4, 1.1, 0.4 nM[1]
Compound 84 (J. Med. Chem. 201X)N/APim-1, Pim-2, Pim-3Ki: 0.03, 0.11, 0.02 nM[1]
C05 (RSC Med. Chem. 2023)N/APLK4IC50: < 0.1 nM[10]

The development of selective inhibitors for different kinase families and even isoforms within a family is a significant challenge in drug discovery. The data in Table 2 highlights the remarkable potency and, in some cases, selectivity that can be achieved with the indazole scaffold. For instance, compound 82a demonstrates nanomolar potency against all three Pim kinase isoforms.[1] The design of such potent compounds often involves structure-based drug design, where the indazole core is functionalized to exploit specific structural features of the target kinase's active site.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The concept of synthetic lethality, where the inhibition of two pathways is lethal to a cancer cell but not to a normal cell, is the cornerstone of PARP inhibitor therapy.

Table 3: Comparative Patent Landscape of Indazole-Based PARP Inhibitors

Representative Compound/PatentAssigneeTherapeutic ApplicationPotency (IC50)
Niraparib (Zejula®)Tesaro, Inc. (now part of GSK)Ovarian, Fallopian Tube, and Primary Peritoneal CancerPARP-1: 3.8 nM, PARP-2: 2.1 nM[1]
MK-4827 (WO2008041052)Merck Sharp & Dohme Corp.CancerPARP-1: 3.8 nM, PARP-2: 2.1 nM
WO2021055744A1UnknownCancerIC50 < 1 µM[11]

Niraparib, an FDA-approved drug, exemplifies the success of indazole-based PARP inhibitors.[1] Its mechanism of action involves trapping PARP enzymes on DNA, leading to the accumulation of DNA double-strand breaks that are lethal to cancer cells with compromised homologous recombination repair.

Wnt Signaling Pathway Inhibitors: A Nascent but Promising Frontier

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development of numerous cancers.[12] While the development of Wnt pathway inhibitors has been challenging, several patents disclose indazole-based compounds with promising activity.

Table 4: Representative Patents for Indazole-Based Wnt Signaling Inhibitors

Patent NumberAssigneeTherapeutic Application
US20110034497A1University of Utah Research FoundationCancer, Neurodegenerative Diseases
WO2013151708A1The University of Utah Research FoundationCancer, Neurodegenerative Diseases
JP2018188479AN/ACancer, Neurodegenerative Diseases

While specific IC50 values are not always readily available in the patent literature for Wnt inhibitors, the persistent patent filings from academic institutions and pharmaceutical companies underscore the continued interest in this therapeutic strategy. The mechanism of action for these compounds often involves disruption of the interaction between β-catenin and its transcriptional co-activators.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation BetaCatenin_n β-catenin TCF_LEF TCF/LEF TCF_LEF_n TCF/LEF GeneTranscription Target Gene Transcription Indazole Indazole-Based Wnt Inhibitor Indazole->BetaCatenin Inhibition of Nuclear Translocation BetaCatenin_n->TCF_LEF_n Binding TCF_LEF_n->GeneTranscription Activation caption Canonical Wnt Signaling Pathway and Inhibition

Experimental Protocols: Ensuring Scientific Integrity

To provide a framework for the validation and comparison of indazole-based compounds, we present detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a higher signal indicates greater inhibition.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Buffer

  • Test Indazole Compound

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test indazole compound in kinase buffer. The final DMSO concentration should be kept constant (typically ≤1%). Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

  • Assay Setup: To the wells of a 96-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding the diluted recombinant kinase to each well (except the negative control). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Indazole Compound) Start->Prep Setup Set up 96-well Plate (Compound, Controls) Prep->Setup Reaction Initiate Kinase Reaction (Add Kinase, Incubate) Setup->Reaction Detection Add Luminescence Reagent Reaction->Detection Read Read Luminescence Detection->Read Analysis Calculate % Inhibition & Determine IC50 Read->Analysis End End Analysis->End caption Kinase Inhibition Assay Workflow

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test Indazole Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test indazole compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[15][17]

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Indazole Compound Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability & Determine IC50 Read->Analysis End End Analysis->End caption MTT Cell Viability Assay Workflow

Conclusion and Future Directions

The patent landscape for indazole-based compounds is vibrant and continues to expand, driven by the remarkable therapeutic potential of this versatile scaffold. The ability to readily functionalize the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduringly attractive starting point for drug discovery campaigns. While the focus has been heavily on oncology, the diverse biological activities of indazole derivatives suggest that their therapeutic applications will continue to broaden into other areas, such as inflammatory and neurodegenerative diseases. Future research will likely focus on the development of next-generation indazole-based therapies with improved safety profiles and the ability to overcome drug resistance.

References

A Comparative Guide to Brominated Indazole Drug Candidates: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Brominated Indazoles in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. Its unique bicyclic aromatic nature allows for versatile functionalization, making it an attractive starting point for developing targeted therapies.[1][2][3] The strategic introduction of a bromine atom onto the indazole ring—a process known as bromination—serves two primary purposes in drug design.[4] Firstly, it creates a key handle for synthetic chemists to introduce further molecular complexity through cross-coupling reactions.[4][5] Secondly, the bromine atom itself can form crucial halogen bonds with target proteins, enhancing binding affinity and selectivity.[6] This guide provides a comparative analysis of hypothetical brominated indazole-derived drug candidates, detailing their journey from laboratory synthesis to preclinical evaluation, with a focus on their performance in both controlled in vitro environments and complex in vivo models.

Synthesis of Brominated Indazole Candidates

The synthesis of our representative drug candidates, BI-K01 and BI-K02 , begins with the bromination of a substituted indazole core. A common and efficient method involves direct electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent, which typically yields the desired 3-bromo-indazole derivative with high regioselectivity.[7] Subsequent Suzuki or Heck coupling reactions are then employed to attach different aryl or vinyl moieties, respectively, at the brominated position to generate a library of diverse compounds.[5][8] For the purpose of this guide, BI-K01 and BI-K02 were synthesized to target a critical signaling pathway in cancer, the MAP Kinase (MAPK) pathway, specifically targeting the ERK1/2 kinases.[9]

In Vitro Evaluation: Gauging Potency and Cellular Effects

The initial screening of drug candidates is performed in vitro—literally, "in glass"—using isolated cellular or molecular components.[10][11] This allows for a rapid, cost-effective assessment of a compound's biological activity in a controlled setting before advancing to more complex and expensive animal studies.[12][13]

Biochemical Assays: Direct Target Engagement

The first critical question is whether the synthesized compounds directly interact with their intended molecular target. For BI-K01 and BI-K02, this means assessing their ability to inhibit the enzymatic activity of ERK1/2 kinases.

Key Experiment: Kinase Inhibition Assay A common method to measure kinase inhibition is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP is consumed), while high luminescence indicates inhibition of the kinase (ATP is preserved).

  • Results: Both BI-K01 and BI-K02 demonstrated potent, dose-dependent inhibition of ERK2 kinase activity. However, BI-K02 exhibited a significantly lower IC50 value, suggesting higher potency at the biochemical level.

Table 1: Biochemical Inhibition of ERK2 Kinase

Compound IC50 (nM)
BI-K01 15.2
BI-K02 3.8

| Reference Inhibitor | 5.0 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Cell-Based Assays: Assessing Anti-Proliferative Activity

While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if the compound can enter a living cell and exert a therapeutic effect, such as halting cancer cell proliferation.[10][14]

Key Experiment: MTT Cell Viability Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product, which can be quantified by measuring its absorbance.[17]

  • Results: The compounds were tested against the HT-29 human colon cancer cell line, which has a known mutation that leads to overactivation of the MAPK/ERK pathway. BI-K02 again proved more potent, effectively reducing cancer cell viability at a lower concentration than BI-K01. This suggests that its superior biochemical potency translates to a stronger effect in a cellular context.

Table 2: Anti-Proliferative Activity in HT-29 Cancer Cells (72h exposure)

Compound EC50 (µM)
BI-K01 1.2
BI-K02 0.3

| Reference Inhibitor | 0.5 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Visualizing the Drug Discovery Workflow

The progression from initial synthesis to preclinical candidate selection follows a structured, multi-stage screening process designed to efficiently identify the most promising compounds.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation synthesis Synthesis of Brominated Indazoles biochem Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochem Test Target Engagement cell_based Cell-Based Assay (e.g., MTT Viability) biochem->cell_based Assess Cellular Potency selectivity Selectivity Profiling (Kinase Panel) cell_based->selectivity Determine Specificity lead_vitro Lead Candidate (In Vitro) selectivity->lead_vitro Select Lead pk_studies Pharmacokinetic (PK) Studies (Rodent Models) lead_vitro->pk_studies Advance to Animal Studies efficacy Efficacy Studies (Xenograft Models) pk_studies->efficacy Evaluate Therapeutic Effect preclinical_candidate Preclinical Candidate for IND Studies efficacy->preclinical_candidate

Caption: Workflow from synthesis to preclinical candidate selection.

In Vivo Evaluation: Performance in a Living System

Compounds that show promise in vitro must then be tested in vivo (in a living organism) to assess their real-world potential.[18] Many drug candidates fail at this stage due to poor pharmacokinetics or lack of efficacy in a complex biological system.[19][20]

Pharmacokinetic (PK) Studies: The Body's Effect on the Drug

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[21] A good drug candidate needs to reach its target tissue in sufficient concentration and remain there long enough to have a therapeutic effect.[22][23]

Key Experiment: Rodent PK Study BI-K01 and BI-K02 were administered to mice via oral gavage, and blood samples were collected at various time points to measure the drug concentration in the plasma.

  • Results: BI-K01 exhibited poor oral bioavailability, meaning a very low percentage of the administered dose reached the systemic circulation. It was also cleared from the body very rapidly. In contrast, BI-K02 demonstrated significantly better bioavailability and a longer half-life, making it a much more viable candidate for further development.

Table 3: Pharmacokinetic Parameters in Mice (10 mg/kg Oral Dose)

Compound Bioavailability (%) Half-life (t½, hours) Cmax (ng/mL)
BI-K01 8 1.5 150

| BI-K02 | 45 | 6.2 | 980 |

Cmax is the maximum serum concentration that a drug achieves.

Efficacy Studies: The Drug's Effect on the Disease

The ultimate preclinical test is whether the drug can effectively treat the disease in an animal model.[24]

Key Experiment: Mouse Xenograft Model Human HT-29 colon cancer cells were implanted subcutaneously into immunodeficient mice.[19][25] Once tumors reached a certain size, the mice were treated daily with BI-K02 (the superior candidate from PK studies), a vehicle control, or a reference drug. Tumor volume was measured regularly.[25]

  • Results: Treatment with BI-K02 resulted in significant tumor growth inhibition (TGI) compared to the vehicle-treated control group. Its performance was comparable to the reference inhibitor, demonstrating strong anti-cancer activity in vivo. The mice tolerated the treatment well, with no significant body weight loss observed, indicating a good preliminary safety profile.[19]

Table 4: Efficacy of BI-K02 in HT-29 Xenograft Model

Treatment Group Dose (mg/kg, oral) Tumor Growth Inhibition (TGI, %) at Day 21
Vehicle Control - 0
BI-K02 20 78

| Reference Inhibitor | 20 | 85 |

Structure-Activity Relationship (SAR) and Conclusion

The comparative data reveals a clear structure-activity relationship (SAR).[9][26][27] The subtle structural difference between BI-K01 and BI-K02—a modification intended to improve molecular properties—had a profound impact on its pharmacokinetic profile. While both compounds were potent inhibitors of the target kinase, only BI-K02 possessed the drug-like properties necessary to be effective in vivo.

This guide demonstrates the critical importance of a multi-faceted evaluation strategy in drug discovery. Potent in vitro activity is a necessary first step, but it is not sufficient for success.[10][14] A rigorous comparison of both in vitro and in vivo data is essential to identify drug candidates like BI-K02 that have a genuine potential to become effective therapies. The journey of these brominated indazoles highlights how strategic chemical modifications and comprehensive testing can pave the way for the next generation of targeted cancer treatments.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (BI-K01, BI-K02) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.[15]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[17][28]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Animal Handling: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24] Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Harvest HT-29 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[25]

  • Tumor Monitoring and Grouping: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2. When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, BI-K02, Reference Drug), with n=8-10 mice per group.[25]

  • Treatment Administration: Prepare the drug formulation daily. Administer the compounds or vehicle control to the mice via oral gavage once daily for 21 days.[29]

  • Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week.[25] Body weight is a general indicator of toxicity.[19]

  • Endpoint and Analysis: At the end of the study, euthanize the mice.[29] Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.[25]

Visualizing a Targeted Signaling Pathway

Brominated indazoles like BI-K01 and BI-K02 are often designed to inhibit protein kinases, which are key nodes in cellular signaling pathways that become dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor BI-K02 (Brominated Indazole) Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by BI-K02.

References

Safety Operating Guide

Navigating the Disposal of Methyl 5-bromo-1H-indazole-3-carboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a research chemical extends far beyond its use on the bench. The proper disposal of reagents like Methyl 5-bromo-1H-indazole-3-carboxylate is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that your laboratory's operational efficiency is matched by its commitment to safety.

Part 1: Immediate Safety Profile & Core Disposal Principle

Before handling waste, it is imperative to understand the intrinsic hazards of the substance. This compound is a halogenated heterocyclic compound with a specific hazard profile that dictates its handling and disposal requirements.

Hazard Identification Summary

A review of the Safety Data Sheet (SDS) reveals the following classifications under the Globally Harmonized System (GHS)[1]:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

This data underscores the necessity of handling this compound and its waste with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated area or chemical fume hood.[1][2][3]

Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[4] The bromine atom in its structure places it in this specific waste category.

Causality: Why is this segregation so crucial?

  • Disposal Method: Halogenated solvents and solids are typically disposed of via high-temperature incineration. Mixing them with non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and complexity, as the entire volume must then be treated as halogenated.[5][6]

  • Environmental Impact: Incineration of halogenated compounds can produce acidic gases (like hydrogen bromide) that require special scrubbers in the incinerator. Improper disposal can lead to the release of these and other hazardous byproducts into the environment.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of this compound waste, from the point of generation to its final removal from the laboratory.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Select a waste container made of a material that is chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw cap.[8][9]

  • Inspect for Integrity: Ensure the container is free from cracks, damage, or deterioration.[8]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. This label must be clearly visible.[9]

Step 2: Waste Collection at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the lab, at or near the point of waste generation.[9][10] This area must be under the control of laboratory personnel.

  • Collect Waste:

    • Solid Waste: Collect un-reclaimable this compound powder, and any grossly contaminated items like weigh boats or spatulas, directly into the designated solid waste container.

    • Contaminated Labware: Items like pipette tips, gloves, and absorbent paper that are contaminated with trace amounts should also be placed in the solid waste container.

    • Liquid Waste: If the compound is in solution with an organic solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste such as acetone, methanol, or hexanes.[4][11]

  • Update the Label: As waste is added, list the chemical constituents on the hazardous waste label. For mixtures, provide the approximate percentages of each component.[9]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[9][10] This prevents the release of harmful vapors and reduces the risk of spills.

Step 3: Storage and Removal
  • Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste (or one quart of acutely toxic waste) in its SAA.[10][12] However, for practical safety, containers should be scheduled for pickup well before this limit is reached.

  • Time Limits: Once a waste container is full, it must be removed from the SAA within three days.[9] Partially filled containers may remain in the SAA for up to one year (or six months in academic labs under Subpart K regulations).[9][12]

  • Requesting Pickup: When the container is ready for removal, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste contractor to schedule a pickup.[10] Do not pour chemical waste down the drain.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway A Generate Waste: - Unused solid - Contaminated items - Reaction residues B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Halogenated Waste Stream B->C Contains Bromine D NO: Non-Halogenated Waste Stream B->D E Select compatible, sealed container C->E F Label: 'Hazardous Waste' + List all constituents (this compound) E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container Full or Time Limit Reached? G->H I Contact EH&S for Waste Pickup H->I Yes J Continue collection. Keep container closed. H->J No

Caption: Decision workflow for proper disposal of this compound.

Part 3: Emergency Procedures - Spill Management

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Control and Contain: Prevent the spilled material from entering drains or water courses.[2]

  • Cleanup (for minor spills):

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[2][7] Use a vacuum with a HEPA filter if available.

    • Place the collected material and any contaminated cleanup supplies (e.g., absorbent pads) into a labeled hazardous waste container.[2]

  • Decontaminate: Wash the spill area down with soap and water.[2]

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

Part 4: The Regulatory Imperative

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic laboratories may operate under the alternative Subpart K regulations, which provide specific guidelines for managing waste in a research setting.[12][13] Adherence to the procedures outlined in this guide is essential for maintaining compliance with these federal, state, and local regulations, thereby avoiding significant penalties and ensuring a safe working environment.[8][10]

By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship, building trust in your research operations from the bench to the biosphere.

References

Personal protective equipment for handling Methyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-bromo-1H-indazole-3-carboxylate

As a Senior Application Scientist, my priority is to equip you with the critical information needed to handle laboratory reagents safely and effectively. This guide provides a detailed protocol for the use of this compound, a compound frequently used in pharmaceutical and agrochemical research.[1] The procedures outlined below are designed to ensure your safety and the integrity of your research by adhering to the highest standards of laboratory practice.

Understanding the Risks: Hazard Identification

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful if inhaled (H332)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

  • May be harmful if swallowed or absorbed through the skin [3][4]

Understanding these risks is the first step in implementing a robust safety protocol. The brominated indazole structure necessitates caution, as halogenated organic compounds can have significant toxicological effects.[5]

Essential Personal Protective Equipment (PPE)

Before you begin any work with this compound, it is imperative to be outfitted with the correct Personal Protective Equipment. The following table summarizes the required PPE, which should be worn at all times when handling this chemical.[6]

Body PartEquipmentSpecificationRationale
Eyes/Face Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]Protects against dust particles and potential splashes, preventing serious eye irritation.[2][4]
Skin Chemical-resistant glovesNitrile or neoprene gloves should be inspected prior to use.[3][7]Provides a barrier against skin contact and absorption.[3]
Body Laboratory CoatA flame-resistant lab coat is recommended.[7][8]Protects skin and personal clothing from contamination.[3]
Respiratory RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or if you experience respiratory irritation.[3][4]Prevents the inhalation of harmful dust and vapors.[2]

It is crucial to always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][9]

Step-by-Step Handling and Operational Protocol

Adherence to a strict, methodical workflow is essential for safety and experimental success. The following protocol outlines the key steps for handling this compound from preparation to disposal.

1. Preparation and Weighing:

  • Work Area Preparation : Ensure your workspace, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.

  • Container Inspection : Before use, inspect the container of this compound for any damage or leaks.[10]

  • Weighing : As this compound is a solid, care must be taken to avoid generating dust.[3] Weigh the required amount in the fume hood on a tared weigh boat.

2. Dissolution and Reaction:

  • Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reaction Setup : If the subsequent reaction is exothermic, prepare an ice bath to control the temperature.

  • Monitoring : Continuously monitor the reaction for any unexpected changes.

3. Post-Reaction Work-up and Purification:

  • Quenching : If necessary, quench the reaction carefully, again being mindful of potential exotherms.

  • Extraction and Purification : Perform any extractions or chromatographic purification within the fume hood to contain volatile organic compounds.

4. Emergency Procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3]

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

  • Ingestion : If swallowed, do NOT induce vomiting. Get medical aid immediately.[3]

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_weigh Carefully Weigh Solid to Avoid Dust prep_area->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware and Surfaces handle_react->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose

Caption: Safe Handling Workflow for this compound

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[3][10]

  • Keep the container tightly closed when not in use.[2][10]

  • Store away from incompatible materials.[10] A recommended storage temperature is between 2-8°C.[10]

Disposal: As a brominated organic compound, this compound is classified as a halogenated organic waste.[11] It is crucial to segregate this waste from non-halogenated streams to ensure proper disposal and to manage costs.[9][11]

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.[9][12] The label should clearly state "Halogenated Waste" and list the chemical constituents.[12]

  • Waste Segregation : Do not mix halogenated waste with other waste streams such as acids, bases, or non-halogenated organic solvents.[9][11]

  • Disposal Procedure : Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.